molecular formula C6H12N2O B3319787 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole CAS No. 117358-82-4

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Katalognummer: B3319787
CAS-Nummer: 117358-82-4
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: VLRMWOZLLWMSBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRMWOZLLWMSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Scaffold: A Technical Guide to Structure, Synthesis, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of novel chemotherapeutic and anticoagulant agents rely heavily on the identification of privileged structural motifs. 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS: 117358-82-4) has emerged as a highly versatile bicyclic scaffold in medicinal chemistry[1][2]. By fusing a pyrrolidine ring with an isoxazolidine system, this compound provides a rigid, three-dimensional framework that enhances target binding affinity, metabolic stability, and pharmacokinetic profiles[3][4].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in drug discovery—specifically focusing on its role as a precursor for Factor Xa inhibitors and its intrinsic antimitotic properties[5][6].

Chemical Structure and Physicochemical Properties

The architecture of 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole consists of a fused bicyclic system containing both nitrogen and oxygen heteroatoms[3]. This unique spatial arrangement allows it to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets such as enzymes and cytoskeletal proteins[3][4].

Quantitative Data Summary

The following table summarizes the core physicochemical descriptors of the scaffold, which are critical for predicting its behavior in Lipinski-compliant drug design[2][7].

PropertyValueCausality / Implication in Drug Design
IUPAC Name 2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazoleDefines the exact stereochemical connectivity of the fused rings.
Molecular Formula C₆H₁₂N₂OLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 128.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
XLogP3 -0.2High hydrophilicity; improves aqueous solubility of highly lipophilic parent drugs.
Topological Polar Surface Area (TPSA) 24.5 ŲExcellent membrane permeability; highly suitable for oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 / 3Facilitates robust docking within polar active sites (e.g., COX-2, Factor Xa).

(Data sourced from [2])

Synthetic Methodology and Workflow

The foundational synthesis of the hexahydro-2H-pyrrolo[3,4-d]isoxazole core was pioneered by Ziegler et al. (1988)[5][8]. The most efficient route utilizes a 1,3-dipolar cycloaddition between a functionalized pyrroline (or maleimide derivative) and a nitrile oxide/nitrone[9].

Protocol 1: Self-Validating Synthesis of the Bicyclic Scaffold

Note: This protocol incorporates internal validation checkpoints to ensure regioselectivity and yield optimization.

  • Dipole Generation (In Situ): React an appropriate oxime with

    
    -chlorosuccinimide (NCS) in dimethylformamide (DMF) to form a hydroximoyl chloride. Causality: In situ generation prevents the dimerization of the highly reactive nitrile oxide intermediate.
    
  • Cycloaddition Setup: Add the dipolarophile (e.g.,

    
    -methylmaleimide) and a mild base (triethylamine) dropwise at 0°C. Causality: Temperature control suppresses competing side reactions and ensures high diastereoselectivity.
    
  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. Validation Check: The reaction is only quenched when the starting dipolarophile spot is completely consumed. If unreacted material remains after 4 hours, an additional 0.1 eq of base is added.

  • Reduction: Subject the resulting isoxazoline intermediate to catalytic hydrogenation (H₂, Pd/C) to yield the fully saturated hexahydro-isoxazole core.

  • Structural Validation: Confirm the cis-fusion of the bicyclic system using ¹H-NMR (focusing on the coupling constants of the bridgehead protons at positions 3a and 6a) and LC-MS (Target m/z: 129.1 [M+H]⁺)[10].

SynthesisWorkflow N1 N-Methylmaleimide (Dipolarophile) N3 1,3-Dipolar Cycloaddition (0°C to RT, TEA) N1->N3 N2 Nitrile Oxide / Nitrone (1,3-Dipole) N2->N3 N4 Bicyclic Intermediate (Pyrrolo-isoxazoline) N3->N4 TLC Validation N5 Catalytic Hydrogenation (H2, Pd/C) N4->N5 N6 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole N5->N6 NMR/LC-MS Validation

Workflow for the synthesis of the pyrrolo[3,4-d]isoxazole scaffold via 1,3-dipolar cycloaddition.

Pharmacological Applications and Mechanisms of Action

The pyrrolo[3,4-d]isoxazole scaffold is a "privileged structure" capable of interacting with multiple distinct biological targets[1][3].

Anticoagulant Agents (Factor Xa Inhibition)

Derivatives of 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole are critical synthetic intermediates for a novel class of oxazolidinone-based Factor Xa inhibitors [5][10]. Traditional anticoagulants (e.g., warfarin, heparin) suffer from narrow therapeutic indices and non-selective inhibition[8]. By incorporating the rigid pyrrolo-isoxazole moiety, researchers have developed highly selective oral inhibitors that block the coagulation cascade at the crucial intersection of the intrinsic and extrinsic pathways[10][11].

CoagulationPathway P1 Intrinsic / Extrinsic Pathways FX Factor X P1->FX FXa Factor Xa (Active) FX->FXa Pro Prothrombin FXa->Pro Catalyzes Thr Thrombin Pro->Thr Fib Fibrinogen Thr->Fib Catalyzes Clot Fibrin Clot Fib->Clot Inh Pyrrolo-isoxazole Oxazolidinone Derivative Inh->FXa Direct Inhibition

Factor Xa inhibition pathway by oxazolidinone derivatives utilizing the pyrrolo-isoxazole scaffold.

Antitumor and Cytotoxic Activity

Recent oncological studies demonstrate that compounds containing the pyrrolo[3,4-d]isoxazole framework exhibit potent antiproliferative activity against human cervical carcinoma (HeLa), erythroleukemia (K-562), and melanoma (Sk-mel-2) cell lines[1][3].

  • Mechanism: Confocal microscopy reveals that these compounds induce pronounced cytoskeletal alterations. They trigger the diffuse redistribution of granular actin within the cytoplasm and cause the complete disappearance of structured actin filaments, leading to a significant reduction in filopodia-like membrane protrusions[1][3].

Protocol 2: Self-Validating In Vitro Cytotoxicity & Actin Evaluation

To ensure the integrity of biological data when testing new pyrrolo[3,4-d]isoxazole derivatives, the following self-validating MTS assay protocol is standard:

  • Cell Seeding: Seed HeLa cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivative (e.g., 1 to 100 μg/mL).

    • Internal Control: Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • MTS Incubation: After 72 hours, add 20 μL of MTS reagent per well. Incubate for 2 hours. Causality: MTS is reduced by metabolically active cells into a colored formazan product, directly correlating absorbance with cell viability[3].

  • Data Validation Check: Read absorbance at 490 nm. Validation: The assay is only considered valid if the vehicle control shows >95% viability and the positive control yields an IC₅₀ within ±10% of its known historical baseline.

  • Confocal Microscopy (Secondary Validation): Fix a parallel batch of treated cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with Phalloidin-FITC. Causality: This visually confirms that the reduction in viability is mechanistically linked to the disruption of the actin cytoskeleton, validating the primary MTS data[1].

Conclusion

2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole is far more than a simple building block; it is a meticulously engineered scaffold that imparts critical drug-like properties to complex molecules. Whether utilized as a highly selective Factor Xa inhibitor backbone to prevent thrombosis or as an actin-disrupting antimitotic agent, its predictable synthesis and robust physicochemical profile make it an indispensable tool for modern drug development professionals.

References

  • PubChem - 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747. National Center for Biotechnology Information. Available at:[Link]

  • Sciforum - Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines. Sciforum platform. Available at:[Link]

  • Google Patents - Substituted oxazolidinones and their use in the field of blood coagulation (US7157456B2).
  • Google Patents - Substituted oxazolidinones and their use in the field of blood coagulation (US20030153610A1).
  • Bentham Science - Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Mini-Reviews in Medicinal Chemistry. Available at:[Link]

Sources

Unlocking the Therapeutic Potential of Pyrrolo[3,4-d]isoxazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand novel chemical entities to combat resistance and improve target specificity, bicyclic heterocycles have emerged as highly versatile pharmacophores. Among these, the pyrrolo[3,4-d]isoxazole scaffold—a fused system combining a nitrogen-containing pyrrole/pyrrolidine ring with an oxygen-and-nitrogen-containing isoxazole ring—represents a privileged structure.

As a Senior Application Scientist, I have observed that the unique spatial geometry of this scaffold facilitates multiple weak, non-covalent interactions (e.g., hydrogen bonding,


 stacking, and dipole-dipole interactions) with diverse biological targets. This technical guide explores the synthesis, mechanistic pharmacology, and validation protocols for pyrrolo[3,4-d]isoxazole derivatives, providing a comprehensive blueprint for researchers in medicinal chemistry.

Structural Chemistry & Synthesis: The 1,3-Dipolar Cycloaddition

The most robust and atom-economical route to the pyrrolo[3,4-d]isoxazole core is the 1,3-dipolar cycloaddition (13DC) . This concerted


 cycloaddition allows for the simultaneous formation of two new 

-bonds and up to three contiguous stereogenic centers, ensuring high regioselectivity and stereocontrol.
Mechanistic Causality in Synthesis

The reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkene-containing dipolarophile, such as an


-substituted maleimide or 

-pyrroline. Because nitrile oxides are highly reactive and prone to dimerization into inactive furoxans, they must be generated in situ from aldoximes or hydroximoyl chlorides via base-catalyzed dehydrohalogenation.

Conventional batch synthesis often suffers from poor yields due to the competing dimerization pathway. To circumvent this, modern approaches utilize microwave-assisted synthesis or continuous flow chemistry . Flow-based methodologies are particularly advantageous because they maintain a low, steady-state concentration of the highly reactive dipole, maximizing the bimolecular collision rate with the dipolarophile while suppressing self-condensation1.

Workflow of 1,3-dipolar cycloaddition for pyrrolo[3,4-d]isoxazole synthesis.

Pharmacological Applications

The therapeutic potential of pyrrolo[3,4-d]isoxazoles spans oncology, neurology, and infectious diseases, driven by the scaffold's ability to act as a conformationally restricted mimic of endogenous biomolecules.

Oncology: Actin Cytoskeleton Disruption

Recent evaluations of pyrrolo[3,4-d]isoxazoles against human cancer cell lines—including cervical carcinoma (HeLa), erythroleukemia (K-562), and melanoma (Sk-mel-2)—have demonstrated potent antiproliferative activity.

Mechanism of Action: Confocal microscopy of treated cells reveals a profound disruption of the actin cytoskeleton. The compounds induce the depolymerization of structured actin filaments, leading to a diffuse redistribution of granular actin within the cytoplasm. Consequently, cells exhibit a dramatic reduction in filopodia-like membrane protrusions (dropping from 92% in control cells to as low as 18% post-treatment). This cytoskeletal collapse directly inhibits cellular motility, division, and metastatic potential, ultimately triggering apoptosis 2.

Proposed mechanism of actin cytoskeleton disruption by pyrrolo[3,4-d]isoxazoles.
Neurology: AMPA-Kainate Receptor Agonism

In the central nervous system, specific regioisomeric derivatives—such as 3-carboxyisoxazolinyl prolines (CIP-A)—act as conformationally restricted analogues of the excitatory amino acid glutamate. These compounds exhibit high binding affinity for both AMPA and Kainate receptors. In vivo models have shown that the


-enantiomer (CIP-AS) possesses potent convulsant properties, validating its ability to cross the blood-brain barrier and engage target neuroreceptors effectively 3.
Antimicrobial Activity

Pyrrolo[3,4-d]isoxazole-4,6-dione derivatives have also been synthesized via the reaction of hydroximoyl chlorides with


-arylmalemides. These adducts demonstrate broad-spectrum inhibitory efficiency against both gram-positive and gram-negative bacteria, serving as promising leads for novel antibiotic development4.

Experimental Workflow: Synthesis, Screening, and Validation

To ensure scientific integrity, any drug discovery program must rely on self-validating protocols. Below is a standardized, step-by-step methodology for synthesizing and evaluating a pyrrolo[3,4-d]isoxazole derivative.

Phase 1: Synthesis via Continuous Flow (or Slow-Addition Batch)
  • Preparation of Precursors: Dissolve the hydroximoyl chloride (1.0 eq) and the dipolarophile (e.g.,

    
    -methylmaleimide, 1.2 eq) in anhydrous ethyl acetate.
    
    • Causality: A slight excess of the dipolarophile drives the equilibrium toward the cycloadduct, compensating for any minor dipole dimerization.

  • Dipole Generation: Add a mild base (e.g., triethylamine or solid

    
    ) dropwise over 2 hours at room temperature.
    
    • Causality: Slow addition ensures the in situ generated nitrile oxide remains at a low steady-state concentration, mitigating the formation of unwanted furoxan byproducts.

  • Purification: Filter the reaction mixture to remove the amine-hydrochloride salts. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm the regiochemistry and structure using

    
    -NMR, 
    
    
    
    -NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase 2: In Vitro Cytotoxicity & Mechanistic Validation
  • Cell Culture & Treatment: Seed HeLa or 3T3-SV40 cells in 96-well plates (

    
     cells/well). Incubate for 24 hours. Treat with the synthesized compound at varying concentrations (1–100 
    
    
    
    ).
    • Self-Validating Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) to ensure assay sensitivity.

  • MTS Assay (72h): Add MTS reagent and measure absorbance at 490 nm to calculate the

    
     value.
    
  • Confocal Microscopy (Actin Staining):

    • Fix treated cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-TRITC (binds F-actin) and DAPI (nuclear counterstain).

    • Observation: Look for the disappearance of structured actin filaments and the diffuse redistribution of granular actin compared to the vehicle control.

Quantitative Data Summaries

The following tables summarize the biological efficacy of various pyrrolo[3,4-d]isoxazole derivatives across different therapeutic domains.

Table 1: Comparative Antiproliferative Activity (


) 
| Cell Line | Tissue Origin | Most Active Derivative | 

(

, 72h) | Phenotypic Observation | | :--- | :--- | :--- | :--- | :--- | | HeLa | Cervical Carcinoma | Derivative 11 |

| Loss of filopodia | | 3T3-SV40 | Transformed Fibroblast | Derivative 7 |

| Granular actin redistribution | | K-562 | Erythroleukemia | Adduct Series |

| Cytoskeletal collapse |

Table 2: Neurological Receptor Binding Affinity

Compound Target Receptor Stereochemistry Biological Effect Relative Potency
CIP-A AMPA / Kainate Racemic Agonist High affinity

| CIP-AS | AMPA / Kainate |


-enantiomer | Convulsant | 18–65x higher than AMPA |

Conclusion

The pyrrolo[3,4-d]isoxazole scaffold is a highly versatile and privileged structure in medicinal chemistry. By leveraging optimized 1,3-dipolar cycloaddition methodologies, researchers can efficiently generate libraries of these bicyclic compounds. Their proven ability to disrupt the actin cytoskeleton in cancer cells, act as potent neuroreceptor agonists, and inhibit bacterial growth underscores their immense potential in next-generation drug discovery.

References

  • Drachuk, A. S., et al. "Synthesis and evaluation of anticancer activity of pyrrolo[3,4-d]isoxazoles against tumor cell lines." Sciforum, 2025. 5

  • "Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines." Sciforum.2

  • Castellano, S., et al. "Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies." The Journal of Organic Chemistry, ACS Publications, 2010. 1

  • "Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines." Chemistry Central Journal (PubMed), 2016. 4

  • "Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists." PubMed, 1999. 3

Sources

In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, managing conformational entropy is paramount. We frequently employ bridged or fused bicyclic systems to lock pharmacophores into their bioactive conformations, thereby enhancing target affinity and reducing off-target liabilities. 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole is a highly specialized, rigid bicyclic heterocycle that serves as a critical secondary amine building block in medicinal chemistry.

By fusing a pyrrolidine ring with an isoxazolidine ring, this scaffold restricts the spatial orientation of its substituents. It is most notably utilized as a synthetic intermediate in the development of substituted oxazolidinones—a potent class of anticoagulants targeting Factor Xa.

Quantitative Chemical Identifiers

To ensure rigorous tracking and analytical verification, the core quantitative properties and identifiers of this compound are summarized in Table 1, sourced from [1].

Table 1: Chemical Properties and Identifiers

PropertyValue
IUPAC Name 2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole
CAS Registry Number 117358-82-4
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Topological Polar Surface Area (TPSA) 24.5 Ų
XLogP3 -0.2
Precursor CAS (TFA-protected) 117358-81-3

Pharmacological Context: Factor Xa Inhibition

The primary industrial application of 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole lies in the synthesis of direct oral anticoagulants (DOACs). Specifically, it is a key moiety in substituted oxazolidinones designed to inhibit Factor Xa , a serine protease that occupies a central node in the blood coagulation cascade [2].

Traditional anticoagulants like heparin or vitamin K antagonists (e.g., warfarin) suffer from narrow therapeutic windows and non-selective mechanisms. By incorporating the rigid pyrrolo-isoxazole scaffold into an oxazolidinone core, researchers achieve precise geometric alignment within the S1 and S4 binding pockets of Factor Xa. This direct inhibition halts the conversion of prothrombin to thrombin, effectively preventing fibrin clot formation without the extensive monitoring required by older therapies.

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active Protease) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking Inhibitor Oxazolidinone Inhibitor (Pyrrolo-isoxazole scaffold) Inhibitor->FactorXa Direct Inhibition

Figure 1: The blood coagulation cascade highlighting direct Factor Xa inhibition by oxazolidinones.

Mechanistic Synthesis: The 1,3-Dipolar Cycloaddition

The construction of the hexahydro-2H-pyrrolo[3,4-d]isoxazole core relies on a classic, stereoselective [3+2] 1,3-dipolar cycloaddition . The foundational methodology was established by [3].

Because the secondary amine of the starting material (3-pyrroline) would interfere with the in situ generation of the nitrone dipole, it must first be protected. A trifluoroacetyl (TFA) group is utilized because it is highly electron-withdrawing—preventing unwanted oxidation of the nitrogen—and can be cleaved under extremely mild basic conditions that preserve the fragile N-O bond of the newly formed isoxazolidine ring.

The concerted nature of the cycloaddition between the in situ generated N-methyl-C-H nitrone and the alkene of the protected 3-pyrroline strictly dictates a cis-ring fusion (3a,6a-cis), which is both thermodynamically and kinetically favored due to ring strain constraints in the transition state.

SynthesisWorkflow Pyrroline 3-Pyrroline Starting Material Protection Protection TFAA, Et3N Pyrroline->Protection ProtectedInt N-TFA-3-pyrroline Intermediate 1 Protection->ProtectedInt Cycloaddition 1,3-Dipolar Cycloaddition MeNHOH·HCl, (CH2O)n ProtectedInt->Cycloaddition Nitrone Generation BicyclicInt TFA-Bicycle CAS 117358-81-3 Cycloaddition->BicyclicInt cis-fusion Deprotection Deprotection K2CO3, MeOH BicyclicInt->Deprotection Product Target Compound CAS 117358-82-4 Deprotection->Product

Figure 2: Synthetic workflow of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole via cycloaddition.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol ensures high regioselectivity and prevents heterocycle degradation.

Step 1: N-Protection of 3-Pyrroline

Rationale: Unprotected 3-pyrroline will undergo unwanted Mannich-type side reactions with formaldehyde. TFA protection mitigates this.

  • Dissolve 3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Dropwise, add trifluoroacetic anhydride (TFAA, 1.1 eq) over 30 minutes to control the exothermic reaction.

  • Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield N-trifluoroacetyl-3-pyrroline.

Step 2: In Situ Nitrone Generation & [3+2] Cycloaddition

Rationale: Generating the nitrone in situ avoids the handling of unstable dipole intermediates. A Dean-Stark trap is critical here: removing the water byproduct drives the condensation equilibrium forward, maximizing the concentration of the 1,3-dipole.

  • Suspend N-methylhydroxylamine hydrochloride (1.5 eq) and paraformaldehyde (1.5 eq) in toluene.

  • Add triethylamine (1.5 eq) to liberate the free hydroxylamine base.

  • Add the N-TFA-3-pyrroline (from Step 1) to the suspension.

  • Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.

  • Maintain reflux for 12 hours until water ceases to collect.

  • Cool to room temperature, wash with water to remove unreacted salts, and purify the organic layer via silica gel chromatography to isolate 5-trifluoroacetyl-2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-81-3).

Step 3: Mild Basic Deprotection

Rationale: The N-O bond in the isoxazolidine ring is highly susceptible to reductive cleavage (e.g., hydrogenation) and strongly acidic conditions. Mild base-catalyzed methanolysis selectively cleaves the trifluoroacetamide without degrading the heterocycle.

  • Dissolve the intermediate from Step 2 in anhydrous methanol.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir vigorously at room temperature for 4–6 hours. Monitor via TLC until the starting material is consumed.

  • Filter the suspension to remove inorganic salts.

  • Concentrate the filtrate in vacuo, and extract the residue with a polar organic solvent (e.g., ethyl acetate).

  • Dry and concentrate to yield the pure free base, 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4).

Analytical Validation

To validate the final product, Electrospray Ionization Mass Spectrometry (ESI-MS) should yield a prominent [M+H]⁺ peak at m/z 129.1. Furthermore, ¹H-NMR will confirm the cis-fusion by the coupling constants of the protons at the 3a and 6a positions, which typically exhibit a dihedral angle approaching 0°, resulting in a distinct coupling pattern compared to a trans-fused system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21796747, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole." PubChem, [Link].

  • Straub, Alexander, et al. "Substituted oxazolidinones and their use in the field of blood coagulation." U.S. Patent No. 7,157,456 B2, 2 Jan. 2007.
  • Ziegler, Carl B., Panayota Bitha, and Yang‐i. Lin. "Synthesis of some novel 3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d]isoxazoles." Journal of Heterocyclic Chemistry 25.2 (1988): 719-723. Wiley Online Library, [Link].

The 3D Pharmacophore Paradigm: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction: Escaping Flatland with sp³-Rich Scaffolds

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds has become a critical strategy to improve target selectivity, solubility, and overall clinical success rates. The 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole core (CAS: 117358-82-4) represents a highly versatile, stereochemically rigid bicyclic system that epitomizes this "escape from flatland"[1].

By fusing a pyrrolidine ring with an isoxazolidine ring, this framework locks its heteroatoms (nitrogen and oxygen) into a defined spatial orientation. This rigidity minimizes the entropic penalty upon target binding and facilitates precise non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and hydrophilic contacts—within complex protein pockets[2]. Consequently, derivatives of this pharmacophore have demonstrated profound utility across diverse therapeutic areas, ranging from highly selective anticoagulants (Factor Xa inhibitors)[3] to novel antiproliferative[2] and anti-stress agents[4].

Structural and Physicochemical Profiling

The baseline physicochemical properties of the unsubstituted 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole core make it an ideal starting point for lead optimization. Its low molecular weight and favorable partition coefficient ensure that subsequent functionalization does not easily violate Lipinski’s Rule of Five.

Table 1: Baseline Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
Molecular Formula C₆H₁₂N₂OProvides a low-mass foundation for fragment-based drug design (FBDD)[1].
Molecular Weight 128.17 g/mol Allows extensive derivatization while remaining under the 500 Da therapeutic threshold[1].
XLogP3 -0.2High hydrophilicity ensures excellent aqueous solubility for the bare scaffold[1].
TPSA 24.5 ŲOptimal polar surface area for membrane permeability, including blood-brain barrier (BBB) penetration[1].
Stereocenters 3 Defined CentersEnables highly specific 3D vector projection into asymmetric enzyme binding sites.

Synthetic Pathways: 1,3-Dipolar Cycloaddition

The construction of the pyrrolo[3,4-d]isoxazole core is predominantly achieved via a 1,3-dipolar [3+2] cycloaddition . This reaction involves the in situ generation of an azomethine ylide or nitrone (the 1,3-dipole), which subsequently reacts with a dipolarophile (such as a maleimide or an alkene)[4][5].

The reaction is highly stereoselective, proceeding via a cis-endo transition state. This stereocontrol is paramount in drug design, as the cis-configuration correctly aligns the pharmacophoric vectors required for target engagement[4].

Synthesis N1 N-Methylhydroxylamine + Aldehyde N2 Nitrone Intermediate (1,3-Dipole) N1->N2 Condensation N4 [3+2] Cycloaddition (cis-endo transition) N2->N4 N3 Maleimide / Alkene (Dipolarophile) N3->N4 N5 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole N4->N5 Stereoselective Ring Closure

Fig 1: 1,3-Dipolar cycloaddition pathway yielding the stereodefined pyrrolo-isoxazole core.

Protocol 1: Standardized Synthesis of the Pyrrolo-isoxazole Core

Expertise & Causality: This protocol utilizes azeotropic distillation to drive the thermodynamically challenging nitrone formation to completion, while strict thermal control prevents the degradation of the kinetically favored cis-adduct.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol of N-methylhydroxylamine hydrochloride and 10 mmol of the target aldehyde (e.g., paraformaldehyde for the unsubstituted core) in 50 mL of anhydrous toluene.

  • Base Addition: Add 11 mmol of triethylamine dropwise at 0°C. Causality: Slow addition prevents localized exothermic spikes that could lead to premature aldehyde polymerization.

  • Dipolarophile Introduction: Add 10 mmol of the chosen dipolarophile (e.g., N-phenylmaleimide).

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and reflux at 110°C for 4–6 hours. Causality: Toluene allows for the continuous azeotropic removal of water, shifting the equilibrium toward the nitrone intermediate and facilitating the immediate [3+2] cycloaddition.

  • Self-Validating Checkpoint (NMR): Concentrate the crude mixture under reduced pressure. Perform a rapid ¹H NMR scan in CDCl₃. The presence of a diagnostic doublet at ~δ 3.8–4.2 ppm with a coupling constant (

    
    ) of ~8–10 Hz confirms the cis-fused ring junction. If this signal is absent or shifted, the cycloaddition has failed or isomerized, and the batch must be discarded.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole derivative.

Pharmacological Applications and Target Engagement

Anticoagulant Therapeutics (Factor Xa Inhibition)

One of the most commercially significant applications of the 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold is its incorporation into oxazolidinone-based anticoagulants[3][6]. By acting as a rigid, bulky appendage, the pyrrolo-isoxazole moiety perfectly occupies the S4 pocket of Factor Xa. This competitive inhibition halts the conversion of prothrombin to thrombin, effectively terminating the coagulation cascade without the unselective bleeding risks associated with older therapies like heparin[3][6].

Pathway Intrinsic Intrinsic Pathway (Contact Activation) FXa Factor Xa (Active Protease) Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyrrolo-isoxazole Derivative Inhibitor->FXa Competitive Inhibition

Fig 2: Coagulation cascade highlighting the targeted inhibition of Factor Xa by pyrrolo-isoxazole derivatives.

Oncology and CNS Applications

Beyond coagulation, the scaffold exhibits potent antiproliferative properties. Confocal microscopy has revealed that these compounds disrupt the actin cytoskeleton in tumor cells, leading to the disappearance of actin filaments and a reduction in filopodium-like membrane protrusions[2]. Furthermore, specific stereoisomers (such as the cis-isomers of naphthalen-1-yl derivatives) have demonstrated significant anti-stress and neuroprotective activities in murine models[4][7].

Table 2: Antiproliferative Activity of Pyrrolo[3,4-d]isoxazoles[2]
Cell LineTissue OriginIC₅₀ (µg/mL at 72h)Mechanistic Observation
HeLa Human Cervical Carcinoma7 – 14 ± 2Disruption of granular actin distribution.
3T3 Murine Fibroblast~8 ± 2Loss of actin filaments.
3T3-SV40 Transformed Fibroblast7 ± 282% reduction in filopodium-like protrusions.

Biological Evaluation Protocols

Protocol 2: In Vitro Factor Xa Chromogenic Assay

Expertise & Causality: Evaluating the efficacy of pyrrolo-isoxazole-based anticoagulants requires a highly controlled enzymatic environment. This protocol uses a specific chromogenic substrate (S-2222) to directly quantify Factor Xa activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG 8000. Causality: PEG 8000 is strictly required to prevent the highly lipophilic pyrrolo-isoxazole derivatives from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Enzyme and Compound Incubation: In a 96-well microplate, add 50 µL of human Factor Xa (final concentration: 0.5 nM) to 25 µL of the test compound (serially diluted in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the chromogenic substrate S-2222 (final concentration: 250 µM).

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader. Causality: Taking kinetic measurements (V_max) rather than endpoint measurements ensures the data is captured during the linear initial velocity phase, preventing substrate depletion artifacts.

  • Self-Validating Checkpoint: The assay must include Rivaroxaban as a positive control. The system is validated only if the Rivaroxaban IC₅₀ falls within 10% of its established literature value (~0.4 nM). If it deviates, the specific activity of the Factor Xa batch is compromised.

Conclusion & Future Perspectives

The 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold is a masterclass in modern pharmacophore design. By leveraging 1,3-dipolar cycloadditions, chemists can rapidly assemble this stereochemically rich, sp³-dominant core. Its proven track record in occupying the S4 pocket of Factor Xa, combined with emerging evidence of its antiproliferative and neuroprotective capabilities, positions it as a highly privileged structure. Future drug discovery efforts should focus on utilizing this core in Proteolysis Targeting Chimeras (PROTACs), where its rigid geometry could serve as an optimal, non-flexible linker or target-binding warhead.

References

  • PubChem. (2019). 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747. National Center for Biotechnology Information.[Link]

  • Kumar, A., et al. (2012). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. PubMed.[Link]

  • Straub, A., et al. (2001). WO2001047919A9 - Substituted oxazolidinones and their use in the field of blood coagulation. WIPO (PCT)
  • Sciforum. Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines.[Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and anti-Stress Agents.[Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PMC.[Link]

Sources

Predictive ADME Profiling and Pharmacokinetic Optimization of the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold ()[1] is a conformationally restricted, bicyclic aliphatic amine. Structurally classified as a 3-oxa-2,7-diazabicyclo[3.3.0]octane derivative, it serves as a highly versatile building block in medicinal chemistry, particularly in the design of targeted antibacterial agents and antithrombotics like Factor Xa inhibitors ()[2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold by strictly evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Because early-stage attrition in drug development is frequently driven by poor PK properties, profiling this fragment in silico and in vitro ensures that downstream lead compounds retain favorable, drug-like characteristics.

Physicochemical Properties & Lipinski Parameters

The foundational step in ADME prediction is the evaluation of the scaffold's physicochemical properties against [3]. The computational data indicates a highly hydrophilic, low-molecular-weight fragment optimized for oral bioavailability.

PropertyValuePredictive ADME Implication
Molecular Weight 128.17 g/mol [1]High aqueous solubility; rapid paracellular/transcellular diffusion.
XLogP3 -0.2[1]Low lipophilicity; minimal non-specific plasma protein binding.
Topological Polar Surface Area (TPSA) 24.5 Ų[1]Excellent membrane permeability (well below the 140 Ų limit).
Hydrogen Bond Donors 1[1]Favorable for oral absorption; minimizes the desolvation penalty.
Hydrogen Bond Acceptors 3[1]Low likelihood of active efflux pump recognition.
Predicted pKa ~8.5 - 9.5Basic pyrrolidine nitrogen suggests partial protonation at physiological pH.

Absorption & Permeability Dynamics

Given its low TPSA (24.5 Ų) and low molecular weight, 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole is predicted to exhibit high intestinal permeability[3]. However, because the pyrrolidine nitrogen is basic, the molecule will exist primarily in its ionized state in the intestinal lumen. To empirically validate its absorption profile and rule out P-glycoprotein (P-gp) mediated efflux, a bidirectional is mandated[4].

Self-Validating Caco-2 Permeability Protocol
  • Monolayer Cultivation & Integrity Validation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days[5].

    • Causality: This 21-day period is critical for the differentiation of cells into an enterocyte-like phenotype with mature tight junctions and brush border enzymes[4].

    • Validation: Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 300 Ω·cm²[6]. Co-administer Lucifer Yellow (a paracellular marker) with the test compound; if Lucifer Yellow

      
       exceeds 
      
      
      
      cm/s, the monolayer is compromised, and the data must be discarded.
  • Biomimetic Dosing: Apply the scaffold (10 µM) to the apical chamber in HBSS buffer at pH 6.5, and fill the basolateral chamber with HBSS at pH 7.4[6].

    • Causality: This pH gradient mimics the microclimate of the human small intestine, driving the pH-partition hypothesis for basic amines.

  • Incubation & Sampling: Incubate at 37°C for 2 hours, taking aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification & Efflux Calculation: Quantify using LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER < 2 confirms passive diffusion without active efflux liability[7].

Caco2_Workflow A Apical Dosing (pH 6.5) B Incubation (37°C, 2h) A->B C LC-MS/MS Analysis B->C D P_app Calculation C->D E Efflux Ratio (B-A / A-B) D->E F High Permeability (Passive) E->F ER < 2 G Active Efflux (P-gp Substrate) E->G ER > 2

Fig 1. Step-by-step Caco-2 bidirectional permeability and efflux assessment workflow.

Distribution & Target Tissue Penetration

The distribution of this scaffold is heavily influenced by its XLogP3 of -0.2[1]. It is highly hydrophilic, which typically restricts compounds to the extracellular fluid compartment. However, the basic aliphatic amine drives a phenomenon known as lysosomotropism. At physiological pH (7.4), the un-ionized fraction diffuses across cell membranes. Once inside the acidic environment of lysosomes (pH ~4.5), the amine becomes fully protonated and trapped.

  • Causality in Drug Design: This ion-trapping mechanism results in a larger-than-expected Volume of Distribution (

    
    ). Furthermore, the low lipophilicity guarantees low Plasma Protein Binding (PPB), meaning the unbound fraction (
    
    
    
    ) in plasma will be exceptionally high, maximizing the free drug available to engage therapeutic targets.

Metabolic Stability & CYP450 Vulnerabilities

Aliphatic heterocycles are classic targets for phase I oxidative metabolism. The 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold possesses two primary metabolic "soft spots": the N-methyl group on the isoxazolidine ring and the alpha-carbons adjacent to the pyrrolidine nitrogen. Predicting human clearance requires robust in vitro

[8].
Self-Validating Human Liver Microsome (HLM) Protocol
  • Matrix Preparation: Suspend pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    [8].
    
    • Causality: Phosphate buffer at pH 7.4 maintains the native tertiary structure of Cytochrome P450 enzymes, while

      
       is a necessary cofactor for optimal enzymatic turnover.
      
  • Cofactor Initiation & Validation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Validation: Concurrently run a "Minus-NADPH" control incubation. If the parent compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), ensuring the calculated

      
       is strictly CYP-dependent[9].
      
  • Kinetic Sampling: Spike in the scaffold to a final concentration of 1 µM. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately submerge the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise timepoints to ensure accurate kinetic modeling.

  • Clearance Extrapolation: Centrifuge at 4000 rpm for 15 minutes, analyze the supernatant via LC-MS/MS, and plot the natural log of the remaining parent percentage versus time to calculate the in vitro half-life (

    
    ) and scale to hepatic clearance (
    
    
    
    )[10].

Met_Pathway Parent 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP FMO Flavin Monooxygenase (FMO) Parent->FMO M1 N-Demethylation (Major) CYP->M1 Oxidation M2 Alpha-Hydroxylation (Minor) CYP->M2 Oxidation M3 N-Oxidation (Minor) FMO->M3 N-Oxidation RingOpen Ring Opening (Lactam) M2->RingOpen Spontaneous

Fig 2. Predicted phase I metabolic pathways and vulnerabilities of the bicyclic scaffold.

Excretion & Clearance Mechanisms

Due to its high hydrophilicity (XLogP3 -0.2) and low molecular weight, the unchanged parent scaffold will largely bypass extensive hepatic glucuronidation and be targeted for renal excretion. The basic nature of the pyrrolidine ring means it will be actively secreted into the proximal tubule via Organic Cation Transporters (OCT2), acting in synergy with passive glomerular filtration.

Conclusion & Scaffold Optimization Strategies

The 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold is a highly developable fragment with excellent predicted solubility, high permeability, and low plasma protein binding. Its primary liability is CYP-mediated N-demethylation. If metabolic clearance is too rapid during lead optimization, medicinal chemists should consider substituting the N-methyl group with a sterically hindered moiety (e.g., an N-isopropyl group) or incorporating fluorine atoms adjacent to the pyrrolidine nitrogen to reduce electron density and block alpha-oxidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21796747, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole." PubChem.[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3-26.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, vol. 2, no. 9, 2007, pp. 2111-2119.[Link]

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, vol. 27, no. 11, 1999, pp. 1350-1359.[Link]

  • Ziegler, C. B., et al. "Synthesis of some novel 3-oxa-2,7-diazabicyclo[3.3.0]octanes." Journal of Heterocyclic Chemistry, vol. 25, no. 2, 1988, pp. 719-723.

Sources

Toxicological Profiling and Safety Data of Hexahydro-pyrrolo-isoxazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Bicyclic Paradox: Pharmacological Utility vs. Inherent Toxicity

The hexahydropyrrolo[1,2-b]isoxazole system is a highly privileged bicyclic scaffold, frequently synthesized via the 1,3-dipolar cycloaddition of nitrones (e.g., 3,4-dihydro-2H-pyrrole 1-oxide) with various alkenes or sulfones[1]. While these derivatives exhibit a broad spectrum of biological activities—ranging from antibiotic properties to targeted cancer cell cytotoxicity and gene expression regulation[1]—their structural geometry presents a profound toxicological paradox. The core closely mimics the transition states of natural carbohydrates, making them potent modulators of cellular metabolic pathways, which inherently narrows their therapeutic index.

Mechanistic Toxicology: The Glycosidase Inhibition Cascade

The primary driver of in vivo toxicity for hexahydro-pyrrolo-isoxazole derivatives and their downstream iminosugar analogs (such as polyhydroxylated pyrrolidines) is their profound affinity for glycosidases. Under physiological conditions, the bridgehead nitrogen atom becomes protonated. This protonated state structurally mimics the flattened half-chair conformation of the transition structures involved in the enzymatic cleavage of glycosidic bonds.

Consequently, these compounds act as potent competitive inhibitors of enzymes like α-mannosidase and β-hexosaminidase. In vivo, this inhibition halts the processing of glycoproteins, leading to the severe lysosomal accumulation of unprocessed oligosaccharides. Historically, this specific mechanism has been linked to severe neurotoxic and systemic disorders, such as the "locoism" observed in livestock that consume swainsonine-containing legumes.

ToxicityPathway N1 Hexahydro-pyrrolo-isoxazole Exposure N2 Glycosidase Enzyme Binding N1->N2 N3 Lysosomal Oligosaccharide Accumulation N2->N3 N4 Mitochondrial Dysfunction N3->N4 N5 Apoptosis (MAIC50 Reached) N4->N5

Mechanistic pathway of hexahydro-pyrrolo-isoxazole induced cellular toxicity and apoptosis.

Mitochondrial Impairment and Proapoptotic Profiling

Beyond systemic lysosomal storage stress, modern drug development focuses on the direct cellular cytotoxicity of these scaffolds, particularly when optimizing them as proapoptotic agents for oncology. The toxicity of modified derivatives (such as substituted lentiginosines) is quantitatively expressed by their MAIC50—the concentration necessary to inhibit 50% of mitochondrial enzymatic activity[2]. A higher MAIC50 value indicates lower baseline toxicity and a wider safety margin for non-target cells[2].

Quantitative Safety and Cytotoxicity Data

To effectively benchmark the safety of novel hexahydro-pyrrolo-isoxazole analogs, we must compare their toxicity metrics across different cellular targets and mechanisms.

Compound Class / DerivativeTarget Enzyme / Cell LinePrimary Toxicity MechanismIC50 / MAIC50 (µM)In Vivo Safety Observation
Swainsonine-like Iminosugars Lysosomal α-MannosidaseLysosomal Storage Stress0.1 - 0.5Severe neurotoxicity ("Locoism")
2-Phenylsulfonyl-derivatives HeLa / Cancer Cell LinesAcute Cytotoxicity / Gene Reg.12.5 - 25.0High systemic cytotoxicity
(+)-Lentiginosine Analogs Mitochondrial EnzymesApoptotic Induction~45.0Moderate systemic toxicity
tert-Butoxy-derivatives Fibroblasts (Non-target)Off-target mitochondrial stress>100.0Well-tolerated; Low Toxicity

Self-Validating Experimental Protocol: MAIC50 & Apoptosis Quantification

To ensure high E-E-A-T standards in our toxicological screening, the following protocol is designed as a self-validating system to accurately determine the MAIC50 and confirm proapoptotic activity.

Phase 1: Compound Solubilization and Matrix Preparation
  • Action: Dissolve the hexahydro-pyrrolo-isoxazole derivative in anhydrous DMSO to generate a 10 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Causality: These bicyclic compounds exhibit moderate lipophilicity. DMSO ensures complete dissolution, but the final assay concentration must strictly remain <0.1% v/v. Exceeding this threshold introduces solvent-induced basal toxicity, artificially lowering the MAIC50 readout.

Phase 2: Cell Seeding and Extended Incubation
  • Action: Seed target cells (e.g., HeLa) at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow adhesion, followed by a 72-hour compound treatment window.
    
  • Causality: A 72-hour exposure is critical. Because the primary toxic mechanism involves glycosidase inhibition and subsequent lysosomal storage stress, the cascade leading to mitochondrial dysfunction is delayed. Short-term assays (24h) will yield false-negative safety profiles.

Phase 3: Viability Assessment via Tetrazolium Reduction
  • Action: Add WST-8 reagent to each well and incubate for 3 hours. Measure absorbance at 450 nm using a microplate reader.

  • Causality: Tetrazolium reduction is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. A drop in absorbance directly correlates with mitochondrial impairment, allowing for the precise calculation of the MAIC50.

Phase 4: Flow Cytometric Validation of Hypodiploid Nuclei
  • Action: Harvest treated cells, permeabilize with cold 70% ethanol, stain with Propidium Iodide (PI), and analyze the Sub-G1 peak via flow cytometry.

  • Causality: Mitochondrial toxicity can lead to either uncontrolled necrosis or programmed apoptosis. Quantifying the percentage of hypodiploid (fragmented) nuclei confirms that the cytotoxicity is driven by a controlled proapoptotic pathway rather than acute membrane lysis.

  • Self-Validation Check: The assay is only considered valid if the vehicle control (0.1% DMSO) shows <5% cell death, and the positive control (1 µM Staurosporine) produces >80% hypodiploid nuclei. Failure of either control indicates flawed PI staining or solvent toxicity, invalidating the MAIC50 data.

Conclusion and Structural Optimization Strategies

The hexahydro-pyrrolo-isoxazole scaffold is a double-edged sword. While it offers a versatile platform for synthesizing potent biological modulators, its inherent mimicry of carbohydrate transition states necessitates rigorous toxicological profiling. Future drug development must focus on stereoselective synthesis and the strategic placement of bulky substituents (e.g., tert-butoxy groups) to sterically hinder off-target glycosidase binding, thereby reducing systemic toxicity while preserving targeted proapoptotic efficacy.

References

  • Source: unifi.
  • Title: Crystal structure of (2R,3aR)
  • Source: unifi.

Sources

Methodological & Application

stereoselective synthesis protocols for 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole

Abstract & Significance

The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold represents a privileged bicyclic core in medicinal chemistry, characterized by a rigid cis-fused 5,5-ring system. This structural motif is increasingly utilized in fragment-based drug discovery (FBDD) to constrain the conformational space of amine-containing pharmacophores, enhancing binding affinity and metabolic stability compared to flexible linear analogs.

This Application Note details a validated, stereoselective protocol for synthesizing this core via the intermolecular 1,3-dipolar cycloaddition (1,3-DC) of an in situ generated N-methylnitrone with a 3-pyrroline derivative. Unlike routes involving maleimides (which yield diones requiring harsh reduction), this protocol directly accesses the fully saturated hexahydro skeleton under mild conditions, preserving sensitive functionalities.

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the concerted [3+2] cycloaddition of a nitrone dipole and an alkene dipolarophile.

  • Target: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole.[1][2]

  • Disconnection: The C3–C3a and O1–C6a bonds are formed simultaneously.

  • Precursors:

    • Dipole: N-Methylnitrone (highly unstable, generated in situ from N-methylhydroxylamine and formaldehyde).

    • Dipolarophile: N-Boc-3-pyrroline (protected to prevent amine oxidation and side reactions).

Stereochemical Rationale: The reaction creates two new chiral centers at the bridgehead carbons (3a and 6a).

  • Cis-Fusion: Due to the high ring strain associated with trans-fused 5,5-bicyclic systems, the reaction proceeds exclusively through a transition state that yields the cis-fused product.

  • Exo/Endo Selectivity: While secondary orbital interactions often favor endo products, the steric bulk of the N-Boc group on the dipolarophile typically directs the nitrone to the exo face (anti to the Boc group) or governs the approach to minimize steric clash, resulting in high diastereoselectivity.

ReactionScheme cluster_0 Precursors (In Situ) MeNHOH N-Methylhydroxylamine (HCl Salt) Nitrone N-Methylnitrone (Reactive Dipole) MeNHOH->Nitrone Condensation HCHO Formaldehyde (Paraformaldehyde) HCHO->Nitrone Pyrroline N-Boc-3-pyrroline (Dipolarophile) TS Concerted [3+2] Transition State (Cis-Fused) Pyrroline->TS Nitrone->TS Product 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole (N-Boc Protected) TS->Product Cycloaddition

Figure 1: Mechanistic pathway for the stereoselective [3+2] cycloaddition.

Experimental Protocol

Safety Warning: N-Methylhydroxylamine is toxic and a potential mutagen. Paraformaldehyde is a sensitizer. Perform all reactions in a well-ventilated fume hood.

Materials & Reagents
ReagentEquiv.RoleNotes
N-Boc-3-pyrroline 1.0DipolarophileCommercial or synthesized via RCM
N-Methylhydroxylamine HCl 1.5Dipole PrecursorHygroscopic; store in desiccator
Paraformaldehyde 2.0Dipole PrecursorSource of CH₂ unit
Sodium Acetate (NaOAc) 1.5BufferNeutralizes HCl salt
Toluene SolventMediumAnhydrous preferred
Ethanol (Optional) Co-solventAdditiveCan accelerate nitrone formation
Step-by-Step Methodology

1. Preparation of the Dipolarophile Solution

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-pyrroline (1.0 g, 5.9 mmol) in anhydrous Toluene (30 mL).

  • Expert Tip: Toluene is chosen over DCM to allow for higher reaction temperatures (reflux), which ensures the reversible nitrone formation equilibrium shifts towards the product.

2. In Situ Nitrone Generation & Cycloaddition

  • Add Paraformaldehyde (354 mg, 11.8 mmol, 2.0 equiv) to the solution.

  • Add Sodium Acetate (726 mg, 8.85 mmol, 1.5 equiv) to buffer the solution.

  • Add N-Methylhydroxylamine hydrochloride (740 mg, 8.85 mmol, 1.5 equiv) in one portion.

  • Attach a reflux condenser under a nitrogen atmosphere.

3. Reaction Incubation

  • Heat the heterogeneous mixture to 110°C (Reflux) .

  • Stir vigorously for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The nitrone is transient; monitor the disappearance of the pyrroline starting material. Staining with KMnO₄ or Iodine is recommended as the product is not UV-active unless derivatized.

4. Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove undissolved paraformaldehyde and salts. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 10% to 40% EtOAc in Hexanes.

    • Yield Expectation: 75–85% of the N-Boc protected bicyclic isoxazolidine.

5. Deprotection (Optional - If Free Amine is Required)

  • Dissolve the purified intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate and neutralize with saturated NaHCO₃ to isolate the free base 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole .

Stereochemical Validation & Characterization

To ensure the integrity of the scaffold, the following analytical signatures must be verified.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (Bridgehead) Signals at δ 3.5–4.5 ppmThe H-3a and H-6a protons typically appear as multiplets. A coupling constant J ~ 6–8 Hz is characteristic of cis-fusion in 5,5-systems.
NOESY / NOE Cross-peaks between H-3a and H-6aStrong correlation confirms cis-fusion. Lack of correlation suggests the strained trans isomer (highly unlikely).
¹³C NMR Bridgehead CarbonsDistinct signals around δ 50–70 ppm depending on N-substitution.
HRMS [M+H]⁺ PeakConfirms molecular formula (e.g., C₈H₁₄N₂O₃ for Boc-protected).

Workflow Visualization

ProtocolWorkflow cluster_reaction One-Pot Cycloaddition cluster_workup Isolation start Start: Reagent Prep mix Mix Toluene + Pyrroline + Paraformaldehyde start->mix add_cat Add MeNHOH·HCl + NaOAc mix->add_cat reflux Reflux (110°C) 12-16 Hours add_cat->reflux filter Filter (Celite) Remove Salts reflux->filter evap Concentrate (Rotary Evaporator) filter->evap purify Flash Chromatography (EtOAc/Hexanes) evap->purify validate Validation (NMR, NOE, MS) purify->validate

Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.

Expert Insights & Troubleshooting

  • Reversibility of Nitrone Formation: The formation of the nitrone from hydroxylamine and formaldehyde is reversible. Using a slight excess of paraformaldehyde and removing water (via molecular sieves or a Dean-Stark trap, though usually not necessary for this scale) can drive the equilibrium.

  • Regioselectivity: In 3,4-disubstituted pyrrolidines, regioselectivity is not an issue due to symmetry.[3] However, if using a 2-substituted pyrroline, the nitrone oxygen will preferentially bond to the more substituted carbon (electronic control) or the less hindered position (steric control) depending on the substituent.

  • Stability: The N-O bond in isoxazolidines is sensitive to reducing conditions (e.g., Zn/AcOH, H₂/Pd). Avoid strong reducing agents if the bicyclic core must remain intact. Conversely, this sensitivity can be exploited to cleave the ring and access 3,4-diamino pyrrolidine derivatives.

References

  • Padwa, A. (1984).[3] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on 1,3-DC mechanisms and stereocontrol).

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones to Olefins.[4][5] Organic Reactions, 36, 1–173. Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • PubChem. (2025). 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CID 21796747).[1] National Library of Medicine. Link

  • Pinto, A., et al. (2024).[6] Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767.[6] (Demonstrates related INOC strategies for fused isoxazoles). Link

  • Nair, V., et al. (2012). Stereoselective synthesis of spirocyclic pyrrolidines... RSC Advances, 11, 14755-14768.[7] (Discusses stereochemical outcomes in similar pyrrolidine fusions). Link

Sources

Application Note: Functionalization Strategies for the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In the pursuit of novel chemotherapeutics and highly specific ligands, conformationally restricted scaffolds are paramount. The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS: 117358-82-4) system represents a highly versatile, stereochemically rich bicyclic framework [1]. Structurally, it consists of a pyrrolidine ring cis-fused to an isoxazolidine ring.

From a medicinal chemistry perspective, this scaffold is a "frozen" analogue of diamines and amino alcohols [2]. The rigid bicyclic nature restricts the conformational space of the molecule, which can drastically enhance binding affinity to target proteins by minimizing the entropic penalty upon binding. Furthermore, the scaffold offers two orthogonal vectors for functionalization:

  • The N5-Pyrrolidine Amine: A nucleophilic secondary amine primed for acylation, alkylation, or nucleophilic aromatic substitution (SNAr).

  • The N2-O1 Isoxazolidine Bond: A masked cis-1,3-amino alcohol that can be unveiled via reductive cleavage, preserving the strict relative stereochemistry established during the initial 1,3-dipolar cycloaddition used to synthesize the core.

This application note details the causality behind selecting specific functionalization routes and provides self-validating protocols for derivatizing this critical pharmacophore, which has shown proven utility in developing blood coagulation inhibitors[3] and novel antitumor agents [4].

Orthogonal Functionalization Pathways

The true power of the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold lies in the orthogonal reactivity of its two heteroatom-containing rings.

G Core 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole N5_Func Vector 1: N5-Pyrrolidine Functionalization Core->N5_Func Electrophilic Attack NO_Cleave Vector 2: N-O Bond Reductive Cleavage Core->NO_Cleave Reductive Conditions Amidation S_NAr / Acylation (Rigid Pharmacophores) N5_Func->Amidation Alkylation Reductive Amination (Targeting Ligands) N5_Func->Alkylation AminoAlcohol Unmasked cis-Amino Alcohol (3-methylamino-4-hydroxy- pyrrolidine) NO_Cleave->AminoAlcohol

Orthogonal functionalization vectors of the hexahydropyrrolo[3,4-d]isoxazole core.

Vector 1: N5-Pyrrolidine Derivatization

The secondary amine at the 5-position is sterically accessible but resides within a rigidified pocket. Functionalizing this nitrogen allows the scaffold to be appended to larger drug molecules. A highly validated industrial application of this vector is the SNAr reaction with electron-deficient aromatics to generate oxazolidinone precursors for anticoagulants [3].

Vector 2: N-O Bond Cleavage

Direct synthesis of 3,4-disubstituted pyrrolidines with strict cis stereochemistry is thermodynamically unfavorable due to steric clash, often resulting in trans isomers. The isoxazolidine ring acts as a stereocontrol element. By reducing the N-O bond, chemists can reliably unveil a cis-3-(methylamino)-4-hydroxypyrrolidine derivative.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.

Protocol A: N5-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The use of Dimethyl Sulfoxide (DMSO) as a solvent is critical here. Its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction of the moderately nucleophilic secondary amine with an aryl fluoride.

Reagents:

  • 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Initiation: Charge a dried, argon-flushed round-bottom flask with 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole and anhydrous DMSO.

  • Base Addition: Add finely powdered K₂CO₃. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition: Introduce 1-fluoro-4-nitrobenzene dropwise.

  • Thermal Activation: Elevate the temperature to 80 °C.

    • Self-Validation (IPC): Monitor via LC-MS after 4 hours. The disappearance of the starting mass (m/z 129 [M+H]⁺) and the appearance of the product mass (m/z 250 [M+H]⁺) confirms the formation of the Meisenheimer complex and subsequent fluoride elimination.

  • Quench & Extraction: After 12 hours, cool to room temperature. Pour the mixture into ice water (5x volume of DMSO) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Reductive N-O Cleavage

Mechanistic Rationale: While catalytic hydrogenation (H₂/Pd-C) can cleave N-O bonds, it risks reducing other sensitive moieties (like the nitro group from Protocol A or halogens). Zinc in glacial acetic acid operates via a Single Electron Transfer (SET) mechanism, providing exquisite chemoselectivity for the N-O bond while preserving the cis stereochemistry of the resulting amino alcohol.

Mechanism Isox Isoxazolidine Ring (N-O Bond) Protonation Protonation of Oxygen (AcOH) Isox->Protonation SET1 Single Electron Transfer (from Zn dust) Protonation->SET1 Radical Radical Anion Intermediate SET1->Radical SET2 Second Electron Transfer & Protonation Radical->SET2 Product cis-1,3-Amino Alcohol Derivative SET2->Product

SET Mechanism for the chemoselective reductive cleavage of the N-O bond.

Reagents:

  • N5-Substituted-pyrrolo[3,4-d]isoxazole (1.0 eq)

  • Zinc Dust (<10 µm particle size, 10.0 eq)

  • Glacial Acetic Acid (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in glacial acetic acid at room temperature.

  • Zinc Addition: Add Zinc dust in three equal portions over 15 minutes. Caution: The reaction is moderately exothermic. Portion-wise addition prevents thermal runaway, which could lead to epimerization.

  • Reaction: Heat the suspension to 50 °C and stir vigorously for 4 hours.

    • Self-Validation (IPC): TLC (DCM/MeOH 9:1, Ninhydrin stain). The starting material will not stain strongly, but the unveiled secondary amine (methylamino group) will stain a deep purple/brown.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove zinc salts. Wash the pad generously with methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Isolation: Extract the aqueous layer with a mixture of CHCl₃/Isopropanol (3:1) to ensure the highly polar amino alcohol is successfully partitioned into the organic phase. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for the functionalization strategies discussed, synthesized from established medicinal chemistry campaigns [2][3][4].

Functionalization VectorReaction TypeReagents / ConditionsTypical YieldPrimary Medicinal Application
N5-Pyrrolidine SNArAr-F, K₂CO₃, DMSO, 80 °C75 - 85%Precursors for Oxazolidinone anticoagulants.
N5-Pyrrolidine AmidationR-COOH, HATU, DIPEA, DMF, RT80 - 92%Synthesis of rigidified peptidomimetics.
N-O Bond (Isoxazole) Reductive CleavageZn dust, AcOH, 50 °C65 - 80%Unmasking cis-amino alcohols for kinase inhibitors.
N-O Bond (Isoxazole) Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, MeOH, RT85 - 95%Global reduction (cleaves N-O and reduces NO₂ to NH₂).

References

  • National Institutes of Health (NIH). "2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747". PubChem Database.[Link]

  • Castellano, S., Tamborini, L., Viviano, M., Pinto, A., Sbardella, G., & Conti, P. "Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison Between Conventional, Microwave-Assisted and Flow-Based Methodologies." Journal of Organic Chemistry, 2010.[Link]

  • Ziegler, C. B., et al. (Bayer AG). "Substituted oxazolidinones and their use in the field of blood coagulation.
  • Sciforum. "Synthesis and evaluation of anticancer activity of pyrrolo[3,4-d]isoxazoles against tumor cell lines." Pharmaceuticals, 2025. [Link]

incorporating 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole into fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's shift from "flatland" (planar, aromatic-heavy libraries) to high-dimensionality (


-rich) chemical space has identified 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole  as a privileged scaffold. This bicyclic system offers distinct advantages over traditional fragment cores: it possesses defined stereochemistry, superior aqueous solubility, and orthogonal exit vectors for fragment growing. This guide details the protocols for synthesizing, screening, and elaborating this scaffold within a Fragment-Based Drug Design (FBDD) workflow.

The Scaffold Rationale: Escaping Flatland

The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole core is a fused bicyclic system combining a pyrrolidine and an isoxazolidine ring. Its utility in FBDD is driven by three physicochemical pillars:

  • Vector Orthogonality: Unlike benzene rings where substituents are coplanar, this scaffold offers "out-of-plane" growth vectors. The bridgehead carbons and the heterocyclic nitrogens allow for 3D exploration of the protein binding pocket.

  • Metabolic Stability & Solubility: The high fraction of

    
     hybridized carbons (
    
    
    
    ) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding events common in lipophilic aromatic fragments.
  • Rigidity: The cis-fused bicyclic nature reduces the entropic penalty upon binding, a critical factor when starting with low-affinity fragment hits (

    
     in mM range).
    
Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Significance in FBDD
MW ~128 DaLeaves ample room for "growing" to lead-like size (Rule of 3).
cLogP -0.2 to 0.5Highly soluble; suitable for high-concentration NMR/SPR screening.
H-Bond Donors 0 (Core) / 1 (if NH)Tunable based on N-substitution.
H-Bond Acceptors 2 (N, O)Critical for anchoring to active site residues.
Topological Polar Surface Area ~25 ŲExcellent membrane permeability potential.

Experimental Protocols

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

Objective: Synthesize the core scaffold with high stereocontrol. The most robust route utilizes the reaction between N-methylmaleimide and a nitrone, followed by reduction.

Reagents:

  • N-Methylmaleimide (Dipolarophile)

  • Paraformaldehyde & N-Methylhydroxylamine (to generate Nitrone in situ)

  • Toluene (Solvent)

  • LiAlH4 (Reducing agent)

Step-by-Step Methodology:

  • In Situ Nitrone Generation & Cycloaddition:

    • Dissolve N-methylmaleimide (1.0 equiv) in anhydrous toluene.

    • Add paraformaldehyde (1.5 equiv) and N-methylhydroxylamine hydrochloride (1.2 equiv).

    • Add triethylamine (1.2 equiv) to neutralize the salt and liberate the free amine.

    • Reflux the mixture using a Dean-Stark trap to remove water (driving nitrone formation). Reaction time: 4–6 hours at 110°C.

    • Mechanism:[1][2][3] The nitrone undergoes a [3+2] cycloaddition with the maleimide double bond.

    • Workup: Cool, filter off salts, and concentrate in vacuo. Purify the intermediate (dione) via flash chromatography (SiO2, EtOAc/Hexanes).

  • Reduction to Hexahydro Core:

    • Suspend LiAlH4 (4.0 equiv) in dry THF under Argon at 0°C.

    • Dropwise add the dione intermediate (dissolved in THF).

    • Warm to reflux for 12 hours to reduce both carbonyls of the imide.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Isolation: Dry organic layer (

      
      ) and concentrate. Distill or convert to HCl salt for storage.
      

DOT Diagram: Synthesis Workflow

SynthesisRoute Start N-Methylmaleimide (Dipolarophile) Cyclo [3+2] Cycloaddition (Reflux, Toluene) Start->Cyclo Nitrone Nitrone (In Situ Generation) Nitrone->Cyclo Intermed Pyrrolo-isoxazole Dione Intermediate Cyclo->Intermed Red LiAlH4 Reduction (Remove Carbonyls) Intermed->Red Final 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole Red->Final

Figure 1: Synthetic route leveraging [3+2] cycloaddition for stereoselective scaffold construction.

Protocol B: Screening via STD-NMR

Objective: Validate binding of the fragment to the target protein. Saturation Transfer Difference (STD) NMR is preferred due to the scaffold's high solubility.

Sample Preparation:

  • Protein: 5–10 μM purified target protein in deuterated buffer (PBS or Tris, pH 7.4).

  • Ligand (Fragment): 0.5–2 mM (Ligand:Protein ratio of ~100:1).

  • Control: Prepare a sample with Ligand only (no protein) to rule out artifacts.

NMR Parameters (Bruker 600 MHz):

  • Pulse Sequence: stddiffesgp.3 (STD sequence with excitation sculpting for water suppression).

  • On-Resonance Irradiation: -0.5 ppm or -2.0 ppm (Protein methyl region).

  • Off-Resonance Irradiation: 30 ppm (Far from ligand/protein signals).

  • Saturation Time: 2.0 seconds (using a train of Gaussian pulses).

  • Scans: 1024–2048 (Signal-to-noise is critical for weak binders).

Data Analysis:

  • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

  • Positive Result: Ligand signals appearing in the difference spectrum indicate magnetization transfer from protein to ligand (binding event).

  • Group Epitope Mapping: Analyze which protons of the pyrrolo-isoxazole show the strongest STD effect; these residues are in closest contact with the protein surface.

Elaboration Strategies: Growing the Fragment

Once a "hit" is confirmed, the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold offers specific vectors for elaboration to improve affinity (hit-to-lead).

DOT Diagram: Elaboration Vectors

Elaboration Core Scaffold Core (Pyrrolo-isoxazole) V1 Vector 1: Isoxazole Oxygen (H-Bond Acceptor) Core->V1 V2 Vector 2: Pyrrole Nitrogen (N-Methyl Handle) Core->V2 V3 Vector 3: C-3/C-6 Positions (Stereodefined Growth) Core->V3 Act1 Maintain for Solubility/Polarity V1->Act1 Act2 De-methylation allows Amide coupling / Urea formation V2->Act2 Act3 Introduce Aryl groups via Grignard addition to Nitrone V3->Act3

Figure 2: Strategic exit vectors for chemical elaboration of the fragment hit.

Elaboration Logic:

  • The N-Methyl Handle (Vector 2): If the initial screen uses the N-methyl variant, removing the methyl group (using N-Boc maleimide during synthesis instead) exposes a secondary amine. This is the primary "growth" vector for amide coupling to reach adjacent hydrophobic pockets.

  • The C-3/C-6 Positions (Vector 3): By using substituted maleimides or specific nitrones (e.g., C-phenyl nitrone), substituents can be placed on the bridgehead carbons. This rigidifies the position of the new group, probing specific sub-pockets with high stereoselectivity.

References

  • Erlanson, D. A., et al. (2016).[4] "Fragment-based drug discovery: advancing fragment hits to leads." Journal of Medicinal Chemistry. Link

  • SpiroChem. (n.d.). "Spirocycles as Rigidified sp3-Rich Scaffolds." SpiroChem Application Notes. Link

  • Enamine. (2021).[3][5][6] "3D Shape Diverse Fragment Library." Enamine Library Design. Link

  • Padwa, A. (2011). "1,3-Dipolar Cycloaddition Chemistry." Comprehensive Organic Synthesis. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

Sources

Application Notes and Protocols for the Scale-Up Production of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[3,4-d]isoxazole Scaffold

The hexahydropyrrolo[3,4-d]isoxazole ring system represents a class of bicyclic heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents, potentially offering enhanced target specificity and improved pharmacokinetic profiles. The N-methylated derivative, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole, serves as a key building block in the synthesis of a variety of biologically active molecules. This document provides a comprehensive guide for the scale-up production of this valuable intermediate, detailing a robust and scalable three-step synthetic route. Our focus is on providing not just a protocol, but a strategic guide with an emphasis on process control, safety, and scalability, to aid researchers and drug development professionals in its efficient and safe production.

Synthetic Strategy: A Three-Pronged Approach to the Target Molecule

The selected synthetic pathway for the production of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole is a three-step sequence designed for scalability and control. This strategy involves:

  • [3+2] Cycloaddition: Formation of the core bicyclic structure through a 1,3-dipolar cycloaddition reaction.

  • Dione Reduction: Complete reduction of the resulting dione intermediate to the foundational hexahydropyrrolo[3,4-d]isoxazole.

  • N-Methylation: Selective methylation of the pyrrolidine nitrogen to yield the final product.

This approach was chosen for its convergence, the use of well-established and scalable reaction classes, and the ability to introduce key structural elements in a controlled manner.

Synthetic_Pathway Nitrones Nitrone Precursors Cycloaddition Step 1: 1,3-Dipolar Cycloaddition Nitrones->Cycloaddition Maleimide Maleimide Maleimide->Cycloaddition Intermediate_Dione Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione Cycloaddition->Intermediate_Dione Formation of bicyclic core Reduction Step 2: Dione Reduction Intermediate_Dione->Reduction Intermediate_Core Hexahydropyrrolo[3,4-d]isoxazole Reduction->Intermediate_Core Removal of carbonyls Methylation Step 3: N-Methylation (Eschweiler-Clarke) Intermediate_Core->Methylation Final_Product 2-Methylhexahydro-2h- pyrrolo[3,4-d]isoxazole Methylation->Final_Product Final product formation

Figure 1: Overall synthetic pathway for 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole.

Part 1: Synthesis of the Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione Intermediate

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a nitrone and maleimide, a powerful method for constructing five-membered heterocyclic rings.[1] This reaction is known for its high degree of stereospecificity and efficiency.[2]

Protocol 1: Scale-Up Synthesis of Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
N-Benzylhydroxylamine123.15 g/mol 1.01.23 kg
Paraformaldehyde30.03 g/mol 1.1330 g
Maleimide97.07 g/mol 1.0971 g
Toluene--15 L

Procedure:

  • Nitron Formation (in situ):

    • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe, add N-benzylhydroxylamine (1.23 kg, 10.0 mol) and toluene (10 L).

    • Stir the mixture to ensure complete dissolution.

    • Add paraformaldehyde (330 g, 11.0 mol) to the solution.

    • Heat the reaction mixture to 80-85 °C and stir for 2 hours to facilitate the in-situ formation of the N-benzyl nitrone. The reaction can be monitored by TLC or LC-MS for the disappearance of N-benzylhydroxylamine.

  • Cycloaddition Reaction:

    • Once the nitrone formation is complete, cool the reaction mixture to 60 °C.

    • In a separate vessel, dissolve maleimide (971 g, 10.0 mol) in toluene (5 L) with gentle warming (around 40-50 °C).

    • Slowly add the maleimide solution to the reactor containing the nitrone over a period of 1 hour, maintaining the internal temperature at 60-65 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS for the formation of the product and disappearance of the starting materials.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, filter the solid and wash with cold toluene (2 x 500 mL).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

    • Allow the concentrated solution to stand at 0-5 °C for 12 hours to induce crystallization.

    • Filter the crystalline product, wash with cold toluene (2 x 500 mL), and dry under vacuum at 50 °C to a constant weight.

In-Process Controls (IPCs):

IPC PointAnalytical MethodSpecification
Nitrone formationTLC/LC-MSDisappearance of N-benzylhydroxylamine
Cycloaddition completionTLC/LC-MSFormation of product and disappearance of maleimide
Product PurityHPLC≥ 95%

Part 2: Reduction of Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione

The reduction of the dione intermediate to the corresponding bicyclic amine is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting amides to amines.[3] Due to the high reactivity of LiAlH4, stringent safety precautions are necessary, especially during scale-up.[4]

Protocol 2: Large-Scale Reduction of the Dione Intermediate

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione220.23 g/mol 1.01.10 kg
Lithium Aluminum Hydride (LiAlH4)37.95 g/mol 4.0760 g
Anhydrous Tetrahydrofuran (THF)--20 L
Water18.02 g/mol -As per work-up
15% Sodium Hydroxide Solution--As per work-up

Procedure:

  • Reaction Setup and LiAlH4 Suspension:

    • CRITICAL SAFETY NOTE: All glassware must be oven-dried and assembled under a nitrogen atmosphere. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and face shield).

    • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a temperature probe, and a dropping funnel, add anhydrous THF (10 L).

    • Carefully and in portions, add lithium aluminum hydride (760 g, 20.0 mol) to the THF with stirring. A grey suspension will form. Cool the suspension to 0 °C using a circulating chiller.

  • Addition of the Dione Intermediate:

    • In a separate dry vessel, dissolve the hexahydropyrrolo[3,4-d]isoxazole-4,6-dione (1.10 kg, 5.0 mol) in anhydrous THF (10 L).

    • Slowly add the dione solution to the LiAlH4 suspension via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 65 °C) for 12-16 hours.

  • Reaction Quenching and Work-up (Fieser Method):

    • CRITICAL SAFETY NOTE: The quenching of LiAlH4 is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

    • Cool the reaction mixture to 0 °C.

    • Slowly and cautiously add water (760 mL) dropwise via the dropping funnel. A vigorous evolution of hydrogen gas will be observed. Maintain the temperature below 20 °C.

    • Next, slowly add 15% aqueous sodium hydroxide solution (760 mL).

    • Finally, slowly add water (2.28 L).

    • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Isolation and Purification:

    • Filter the granular solid through a pad of Celite®.

    • Wash the filter cake thoroughly with THF (3 x 1 L).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude hexahydropyrrolo[3,4-d]isoxazole as an oil.

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free base.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Fieser) cluster_isolation Isolation Dry_Glassware Oven-dried Glassware Inert_Atmosphere Nitrogen Atmosphere LiAlH4_Suspension Prepare LiAlH4 suspension in THF at 0°C Dione_Addition Slow addition of Dione solution (<10°C) LiAlH4_Suspension->Dione_Addition Reflux Reflux for 12-16h Dione_Addition->Reflux Quench_H2O Quench with H2O at 0°C Reflux->Quench_H2O Add_NaOH Add 15% NaOH Quench_H2O->Add_NaOH Add_H2O_2 Add more H2O Add_NaOH->Add_H2O_2 Stir Stir for 1h Add_H2O_2->Stir Filtration Filter through Celite Stir->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Vacuum Distillation or Salt Formation Concentration->Purification

Figure 2: Workflow for the LiAlH4 reduction of the dione intermediate.

Part 3: N-Methylation via the Eschweiler-Clarke Reaction

The final step is the selective N-methylation of the secondary amine in the pyrrolidine ring. The Eschweiler-Clarke reaction is an excellent choice for this transformation on a large scale as it is a one-pot procedure that uses inexpensive reagents and avoids the formation of quaternary ammonium salts.[5]

Protocol 3: Scale-Up N-Methylation of Hexahydropyrrolo[3,4-d]isoxazole

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
Hexahydropyrrolo[3,4-d]isoxazole128.17 g/mol 1.0641 g
Formic Acid (98%)46.03 g/mol 5.01.15 kg (approx. 940 mL)
Formaldehyde (37% aq. solution)30.03 g/mol 2.51.01 kg (approx. 1 L)
Diethyl Ether--For extraction
Sodium Hydroxide40.00 g/mol -For basification

Procedure:

  • Reaction Setup:

    • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet, a temperature probe, and a dropping funnel, add the crude hexahydropyrrolo[3,4-d]isoxazole (641 g, 5.0 mol).

    • Cool the reactor to 0-5 °C.

  • Reagent Addition:

    • Slowly add formic acid (1.15 kg) to the stirred amine, maintaining the temperature below 20 °C.

    • Once the addition of formic acid is complete, slowly add the formaldehyde solution (1.01 kg) via the dropping funnel over a period of 1 hour, again keeping the temperature below 20 °C.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Evolution of carbon dioxide will be observed.

    • Maintain the reaction at this temperature for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting amine).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to pH > 12 by the slow addition of a 50% aqueous sodium hydroxide solution, while cooling the reactor in an ice bath. This step is highly exothermic.

    • Transfer the basified mixture to a separatory funnel and extract with diethyl ether (3 x 2 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Quality Control of Final Product:

TestMethodSpecification
AppearanceVisualColorless to pale yellow oil
Identity¹H NMR, ¹³C NMR, MSConforms to the structure of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
PurityGC/HPLC≥ 98%
Water ContentKarl Fischer Titration≤ 0.5%

Safety and Regulatory Considerations

Hazardous Materials:

  • Maleimide: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and with extreme caution.[4]

  • Formaldehyde: A known carcinogen and toxic by inhalation. Work in a well-ventilated fume hood.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

Regulatory Compliance:

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates must adhere to Good Manufacturing Practices (GMP). The point at which GMP is introduced into the synthesis is at the regulatory starting material (RSM).[6] The choice of RSMs should be justified based on the ICH Q11 guidelines. It is recommended to define the RSMs as early as Phase II of clinical development to ensure consistency and quality.

Conclusion

This application note provides a comprehensive and scalable three-step synthesis for the production of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole. By leveraging a 1,3-dipolar cycloaddition, a robust LiAlH4 reduction, and a reliable Eschweiler-Clarke N-methylation, this process offers a clear pathway for obtaining this valuable building block in significant quantities. The detailed protocols, in-process controls, and safety considerations outlined herein are intended to guide researchers and process chemists in the successful and safe scale-up of this synthesis, ultimately facilitating the development of novel therapeutics based on the pyrrolo[3,4-d]isoxazole scaffold.

References

  • U.S. Food and Drug Administration. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Badru, R., Anand, P., & Singh, B. (2012). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European journal of medicinal chemistry, 48, 176-83. [Link]

  • Enkrisi. (2023). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering LiAlH4 Reduction: A Guide for Chemical Manufacturers. [Link]

  • Memeo, M. G., Mella, M., & Quadrelli, P. (2013). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 18(11), 13697-13713. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial and antimycobacterial activities. Arkivoc, 2018(5), 51-64. [Link]

  • Borthakur, S., & Dutta, D. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(35), 15632-15651. [Link]

Sources

Microwave-Assisted Synthesis of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Derivatives: A Modern Approach to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis for compounds with potential therapeutic applications, including anti-stress, antimicrobial, and antitumor activities.[1][2][3] Traditional synthetic routes to such fused heterocyclic systems often require long reaction times and harsh conditions. This application note provides a detailed, robust protocol for the synthesis of these derivatives via a microwave-assisted 1,3-dipolar cycloaddition reaction. By leveraging the principles of microwave chemistry, this method offers dramatic reductions in reaction time, improved yields, and aligns with the principles of green chemistry, providing a significant advantage for drug discovery and development workflows.[4][5][6]

The Scientific Foundation: Mechanism and Rationale

The synthesis of the pyrrolo[3,4-d]isoxazole ring system is elegantly achieved through a [3+2] cycloaddition, a type of pericyclic reaction known as a 1,3-dipolar cycloaddition.[1][7] This powerful reaction forms a five-membered ring by combining a "1,3-dipole" with a "dipolarophile".

1.1. The Core Reaction: Nitrone-Maleimide Cycloaddition

In our target synthesis, the key components are:

  • The 1,3-Dipole: An in situ generated N-methylnitrone.

  • The Dipolarophile: An N-substituted maleimide, which provides the pyrrolidine-2,5-dione portion of the final fused structure.

The reaction proceeds via a concerted mechanism where the terminal atoms of the nitrone and the double bond of the maleimide form two new sigma bonds simultaneously, creating the isoxazolidine ring fused to the pyrrolidine ring.

1.2. The Enabling Technology: Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reagents. This process is slow and creates a significant temperature gradient within the vessel.[8] Microwave-assisted synthesis fundamentally changes this energy transfer paradigm.

Microwave irradiation interacts directly with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field.[9][10] This rapid molecular rotation generates heat volumetrically and uniformly throughout the sample. This phenomenon, known as dielectric heating, offers several key advantages:

  • Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[5][11]

  • Superheating: In a sealed, pressure-rated vessel, solvents can be heated far beyond their atmospheric boiling points, allowing reactions to access higher activation energies and proceed much faster.[8]

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of side products that often result from prolonged exposure to high temperatures in conventional methods.[6][12]

  • Green Chemistry: MAOS often requires less solvent and consumes significantly less energy, making it a more environmentally friendly approach.[11][13][14]

The workflow for this synthesis is designed to leverage these advantages for maximum efficiency and reproducibility.

Figure 1: General experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,5-dimethyl-3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione as a representative example.

2.1. Materials and Equipment

  • Reagents:

    • Acetaldehyde (≥99%)

    • N-Methylhydroxylamine hydrochloride (≥98%)

    • Triethylamine (TEA, ≥99.5%)

    • N-Methylmaleimide (99%)

    • Dichloromethane (DCM, ACS grade)

    • Ethyl acetate (EtOAc, HPLC grade)

    • Hexanes (ACS grade)

  • Equipment:

    • Monitored microwave reactor (e.g., Anton Paar Monowave, CEM Discover)

    • 10 mL pressure-rated microwave reaction vials with stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

2.2. Step-by-Step Procedure

Step 1: Preparation of N-Methylnitrone (In-Situ)

  • To a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (125 mg, 1.5 mmol).

  • Add dichloromethane (DCM, 4.0 mL) to the vial.

  • Add triethylamine (210 µL, 1.5 mmol) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 5 minutes at room temperature. A white precipitate of triethylamine hydrochloride will form.

  • Add acetaldehyde (56 µL, 1.0 mmol) to the mixture.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the nitrone. The reaction does not need to go to completion before the next step.

Step 2: Cycloaddition Reaction

  • To the vial containing the freshly prepared nitrone, add N-methylmaleimide (111 mg, 1.0 mmol).

  • Securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

Step 3: Microwave Irradiation

  • Program the microwave reactor with the parameters outlined in Table 1.

  • Run the reaction. The instrument will automatically control the temperature and power output.

Step 4: Work-up and Isolation

  • Once the reaction is complete, allow the vial to cool to room temperature (or via the instrument's automated cooling system) before carefully opening it.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of DCM.

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white solid.

Step 6: Characterization

  • Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Expected Results

The primary advantage of the microwave protocol is the significant reduction in reaction time while maintaining or improving chemical yield.

Table 1: Optimized Microwave Reaction Parameters

ParameterValueRationale
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier efficiently.
Ramp Time 2 minutesAllows for a rapid and controlled rise to the target temperature.
Hold Time 10 minutesSufficient time for the reaction to proceed to completion at the set temperature.
Microwave Power Dynamic (up to 300 W)The instrument adjusts power to maintain the target temperature precisely.
Stirring HighEnsures homogeneous heating and mixing of reagents.

Table 2: Comparison of Microwave vs. Conventional Synthesis

MethodTemperatureTimeYieldSource
Microwave 100 °C10 min~85-95%This Work
Conventional 40 °C (Refluxing DCM)24 hours~60-75%

Note: Conventional heating yields are estimated based on typical thermal 1,3-dipolar cycloaddition reactions.

Mechanistic Visualization

The core of this synthesis is the [3+2] cycloaddition. The diagram below illustrates the formation of the fused heterocyclic system.

Sources

Application Note: Solid-Phase Synthesis of Pyrrolo[3,4-d]isoxazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[3,4-d]isoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent bioactivity in antimicrobial, anticancer (specifically HeLa and 3T3 cell lines), and neuroprotective screens. Traditional solution-phase synthesis of this bicyclic core often suffers from tedious purification steps to remove homodimerized nitrile oxide byproducts (furoxans). This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating pyrrolo[3,4-d]isoxazole libraries. By immobilizing the maleimide dipolarophile on Rink Amide resin, we enable the use of excess solution-phase nitrile oxides to drive conversion while facilitating the rapid removal of byproducts via simple filtration.

Introduction & Strategic Analysis

The Synthetic Challenge

The core challenge in synthesizing pyrrolo[3,4-d]isoxazoles is the 1,3-dipolar cycloaddition between a maleimide (dipolarophile) and a nitrile oxide (1,3-dipole). In solution phase, nitrile oxides are unstable and prone to dimerization into furoxans.

  • Solution Phase Issue: High concentrations of nitrile oxide lead to furoxan impurities that are difficult to separate from the desired isoxazole.

  • Solid Phase Solution: Immobilizing the maleimide creates a "pseudo-dilution" effect. The resin-bound dipolarophile is site-isolated, preventing self-reaction, while the solution-phase nitrile oxide can be added in excess to ensure complete conversion. Excess reagents and soluble dimers are washed away before cleavage.

Retrosynthetic Logic

The library construction relies on a convergent strategy:

  • Resin Loading: Attachment of a maleimide derivative to a solid support via an acid-labile linker.

  • Core Construction: [3+2] Cycloaddition with diverse aryl/alkyl nitrile oxides generated in situ.

  • Cleavage: Release of the functionalized scaffold using standard TFA cocktails.

Visualized Workflow (Graphviz)

The following diagram outlines the critical path for the synthesis, highlighting the decision points and mechanistic flow.

G cluster_0 Key Advantage: Pseudo-Dilution Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Linker Attachment (3-Maleimidopropionic Acid) Deprotect->Couple DIC/Oxyma ResinMaleimide Resin-Bound Maleimide (Dipolarophile) Couple->ResinMaleimide Cycloadd [3+2] Cycloaddition (16h, RT) ResinMaleimide->Cycloadd DipoleGen In Situ Nitrile Oxide Gen. (Hydroximoyl Chloride + TEA) DipoleGen->Cycloadd Add Excess Wash Wash Step (Removes Furoxan Byproducts) Cycloadd->Wash Cleavage Acid Cleavage (95% TFA) Wash->Cleavage Final Pyrrolo[3,4-d]isoxazole Library Member Cleavage->Final

Figure 1: Strategic workflow for the solid-phase synthesis of pyrrolo[3,4-d]isoxazole libraries. The resin-bound maleimide acts as a trap for the unstable nitrile oxide.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Solid Support: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Linker/Dipolarophile: 3-Maleimidopropionic acid (commercially available or synthesized from beta-alanine and maleic anhydride).

  • Dipole Precursors: Diverse Aryl-hydroximoyl chlorides (prepared from corresponding oximes via NCS chlorination).

  • Reagents: Diisopropylcarbodiimide (DIC), OxymaPure, Triethylamine (TEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

Protocol A: Resin Preparation & Maleimide Loading

Objective: To install the maleimide dipolarophile on the solid support.

  • Swelling: Place Rink Amide resin (200 mg, 0.1 mmol) in a fritted syringe reactor. Swell in DCM (3 mL) for 30 min, then wash with DMF (3 x 3 mL).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (3 mL) for 5 min, drain, and repeat for 15 min. Wash with DMF (5x), DCM (3x), DMF (3x).[1]

    • QC Check: Perform a Kaiser test (ninhydrin). Resin beads should turn deep blue (positive for free amines).

  • Coupling:

    • Dissolve 3-Maleimidopropionic acid (51 mg, 0.3 mmol, 3 equiv) and OxymaPure (43 mg, 0.3 mmol, 3 equiv) in minimal DMF (1.5 mL).

    • Add DIC (47 µL, 0.3 mmol, 3 equiv) and stir for 2 min to pre-activate.

    • Add the mixture to the resin and shake at Room Temperature (RT) for 2 hours.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).[1]

    • QC Check: Perform a Kaiser test.[1][2] Resin beads should remain yellow/colorless (negative for free amines), indicating successful capping with the maleimide.

Protocol B: 1,3-Dipolar Cycloaddition (Library Generation)

Objective: To construct the bicyclic core using diverse nitrile oxides.

Preparation of Hydroximoyl Chlorides (Dipole Precursors): Note: Hydroximoyl chlorides are preferred over direct oxidation of oximes on solid phase to avoid oxidative damage to the resin.

  • Dissolve the appropriate aryl oxime (1.0 equiv) in DMF.

  • Add N-Chlorosuccinimide (NCS, 1.1 equiv) portion-wise. Stir at RT for 1–2 hours until chlorination is complete (monitor by TLC). Use this solution directly.

On-Resin Cycloaddition:

  • Suspend the Maleimide-Resin (from Protocol A) in DCM/DMF (1:1, 2 mL).

  • Add the Hydroximoyl Chloride solution (5 equiv relative to resin loading).

  • Dropwise add Triethylamine (TEA) (6 equiv) over 10 minutes.

    • Mechanism:[1][3][4][5][6][7][8][9][10] TEA induces dehydrohalogenation of the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Shake the reaction mixture at RT for 16 hours .

    • Optimization: For sterically hindered dipoles (e.g., ortho-substituted aryls), heat to 40°C.

  • Washing (Critical): Drain the reactor. Wash extensively to remove the furoxan byproduct (dimerized nitrile oxide):

    • DMF (5 x 3 mL)

    • MeOH (3 x 3 mL)

    • DCM (5 x 3 mL)

Protocol C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5) .

  • Add 2 mL of cocktail to the resin and shake for 2 hours at RT.

  • Collection: Filter the cleavage solution into a tared vial. Wash resin with 1 mL TFA and combine filtrates.

  • Work-up: Evaporate TFA under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether (10 mL). Centrifuge and decant the supernatant.

  • Analysis: Dissolve pellet in DMSO/MeOH for LC-MS analysis. Expected purity is typically >85%.

Data Summary & Library Scope

The following table summarizes expected outcomes based on substituent electronics.

EntryNitrile Oxide (R-CNO)Electronic NatureReaction EfficiencyExpected Yield (Crude)
1 Phenyl (Ph)NeutralHigh>90%
2 4-Nitro-phenylElectron-DeficientVery High>92%
3 4-Methoxy-phenylElectron-RichModerate75-85%
4 2,6-Dichloro-phenylSterically HinderedLow (Requires Heat)50-60%

Note: Electron-deficient nitrile oxides generally react faster in [3+2] cycloadditions with electron-deficient maleimides due to Inverse Electron Demand or lowered LUMO(dipole)-HOMO(dipolarophile) gaps, though standard dipole mechanisms apply.

Troubleshooting & Optimization (Expertise)

Incomplete Cyclization
  • Symptom: Recovery of linear maleimido-acid starting material after cleavage.

  • Cause: The maleimide ring may open during the cleavage if water content is too high, or it wasn't formed correctly.

  • Fix: Ensure the maleimide coupling (Protocol A) is driven to completion. If synthesizing maleimide on-resin (from maleic anhydride), ensure the ring-closure step (using AcOH/Heat or HMDS/ZnCl2) is complete before adding the nitrile oxide.

Furoxan Contamination
  • Symptom: LC-MS shows a large peak corresponding to the dimer of the nitrile oxide (2 x Mass - O).

  • Cause: Inadequate washing of the resin before cleavage.

  • Fix: The furoxan is not bound to the resin. Increase the number of DMF and DCM washes. Use a shrinking solvent (MeOH) in between swelling solvents to squeeze out trapped byproducts from the polymer matrix.

Regioselectivity
  • Insight: Pyrrolo[3,4-d]isoxazoles formed from symmetrical maleimides do not have regioselectivity issues regarding the maleimide. However, the stereochemistry (endo/exo) is typically fixed to the thermodynamically stable exo adduct, or a mixture where the cis-fused ring system is preserved.

References

  • Solid-Phase Synthesis of Isoxazoles and Isoxazolines

    • K. H. Park, et al. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.J. Comb. Chem., 2005.[5][7]

  • Pyrrolo[3,4-d]isoxazole Biological Relevance

    • M. S. Al-Ghamdi, et al. Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives.
  • One-Pot Synthesis via Nitrile Oxides

    • J. K. Rajput, et al. One-Pot Synthesis of Pyrrolo[3,4-d]isoxazoline-4,6-diones via Nitrile Oxides.Chem. Heterocycl. Compd., 2009.
  • General Solid-Phase Peptide/Heterocycle Synthesis (Rink Amide Protocols)

    • BenchChem Protocols.[1][11] Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

bioconjugation methods using 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Linkages

Executive Summary

This guide details the protocols and mechanisms for generating 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole linkages—a highly stable bioconjugation scaffold formed via the [3+2] dipolar cycloaddition of N-methyl nitrones with maleimides .

While maleimide-thiol conjugation remains the industry standard for cysteine modification, it suffers from in vivo instability due to the retro-Michael reaction, leading to premature payload loss and off-target toxicity (e.g., "linker exchange" with serum albumin). The pyrrolo[3,4-d]isoxazole linkage solves this by "locking" the maleimide into a bicyclic isoxazolidine ring, rendering the conjugate irreversible and chemically inert in physiological conditions.

Mechanism of Action

The formation of the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold is a strain-promoted or kinetically controlled 1,3-dipolar cycloaddition .

  • Dipole: N-Methyl Nitrone (functionalized on Payload or Linker).

  • Dipolarophile: Maleimide (functionalized on Protein or Antibody).

  • Product: A fused bicyclic system where the isoxazolidine ring bridges the maleimide double bond.

Reaction Pathway Diagram

ReactionPathway Maleimide Maleimide-Protein (Dipolarophile) TS Transition State (Concerted [3+2]) Maleimide->TS + Nitrone N-Methyl Nitrone-Payload (1,3-Dipole) Nitrone->TS Product 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (Stable Adduct) TS->Product Irreversible Cyclization

Figure 1: The concerted [3+2] cycloaddition between a maleimide and an N-methyl nitrone yields the stable pyrrolo-isoxazole scaffold.

Technical Advantages vs. Standard Methods

FeatureStandard Thiol-Maleimide (Michael Addition)Nitrone-Maleimide (Cycloaddition)
Linkage Type Thiosuccinimide (Reversible)Pyrrolo[3,4-d]isoxazole (Irreversible)
Plasma Stability Low (Susceptible to Retro-Michael exchange)High (Chemically inert ring system)
Stereochemistry Forms chiral center (succinimide)Forms diastereomers (Endo/Exo), both stable
Reaction pH pH 6.5 - 7.5pH 6.0 - 8.0
Kinetics Very Fast (

)
Moderate (

), tunable

Experimental Protocol

Materials Required
  • Protein Target: mAb or protein with accessible surface lysines (for NHS-Maleimide activation) or reduced cysteines (if using a bifunctional linker).

  • Reagent A (Maleimide Source): e.g., SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or direct Maleimide-Payload.

  • Reagent B (Nitrone Source): N-Methyl nitrone functionalized payload (Custom synthesis often required; see Synthesis Note below).

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.0).

  • Purification: Size Exclusion Chromatography (SEC) or PD-10 Desalting Columns.

Synthesis Note: N-Methyl Nitrone Reagent

The specific "2-methyl" scaffold requires an N-methyl nitrone . This is typically generated in situ or pre-synthesized by reacting an aldehyde-functionalized payload with N-methylhydroxylamine .

Reaction:



Step-by-Step Conjugation Workflow

Step 1: Maleimide Functionalization (If not already present)

  • Dissolve protein (5–10 mg/mL) in PBS pH 7.4.

  • Add 10–20 molar equivalents of NHS-Maleimide linker (dissolved in DMSO).

  • Incubate for 1 hour at Room Temperature (RT).

  • Remove excess linker via desalting column (Zeba Spin or PD-10) equilibrated in PBS.

    • Checkpoint: Verify Maleimide incorporation via UV absorbance or Ellman’s assay (reverse titration).

Step 2: Nitrone-Maleimide "Click" Reaction

  • Prepare the N-Methyl Nitrone-Payload stock in DMSO (10–50 mM).

  • Add 5–10 molar equivalents of Nitrone-Payload to the Maleimide-Protein solution.

    • Note: Because the kinetics are slower than thiol-maleimide, higher equivalents or concentration is beneficial.

  • Incubate at 37°C for 4–16 hours or RT for 24 hours .

    • Optimization: The reaction rate is accelerated by concentration. Keep protein concentration >5 mg/mL if possible.

  • Monitor reaction progress by LC-MS (looking for mass shift corresponding to the full adduct; no loss of water occurs in cycloaddition).

Step 3: Purification & QC

  • Remove excess Nitrone-Payload via SEC (e.g., Superdex 200) or extensive dialysis.

  • Validation (LC-MS):

    • Target Mass = Mass(Protein-Maleimide) + Mass(Nitrone-Payload).

    • Confirm absence of "Retro-Michael" fragmentation in MS/MS if applicable.

  • Storage: Store at -80°C. The conjugate is stable to freeze-thaw cycles.

Workflow Diagram

ProtocolWorkflow Start Start: Protein + NHS-Maleimide Step1 1. Functionalization (Generate Maleimide-Protein) Start->Step1 Step2 2. Nitrone Addition (Add N-Methyl Nitrone-Payload) Step1->Step2 Desalt excess linker Step3 3. Incubation (37°C, 4-16h) Step2->Step3 [3+2] Cycloaddition Step4 4. Purification (SEC / Dialysis) Step3->Step4 End Final Conjugate (Pyrrolo-isoxazole Linker) Step4->End QC: LC-MS

Figure 2: Operational workflow for generating stable conjugates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Slow kinetics at low concentration.Increase reactant concentration; increase temperature to 37°C; use 10-20 eq. of nitrone.
Precipitation Hydrophobicity of the nitrone payload.Add up to 10-20% DMSO or DMA to the reaction buffer.
Incomplete Reaction Maleimide hydrolysis (to maleamic acid).Ensure Maleimide-Protein is used immediately after preparation; avoid pH > 8.0.
Mass Mismatch Oxidation of Nitrone.Use fresh N-methylhydroxylamine during nitrone synthesis; store nitrone under inert gas.

References

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Link

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes at Physiological Temperature. Accounts of Chemical Research, 44(9), 805–815. Link

  • PubChem Compound Summary. (2025). 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole.[1] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Diastereoselectivity in Pyrrolo[3,4-d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of pyrrolo[3,4-d]isoxazoles: diastereoselectivity .

Pyrrolo[3,4-d]isoxazole derivatives are highly valued in medicinal chemistry as conformationally restricted ("frozen") analogues of arylalkylamines. They serve as critical scaffolds for neuroleptics, antibacterial agents, and nicotinic receptor ligands 1. However, constructing these bicyclic systems via the 1,3-dipolar cycloaddition of nitrile oxides or nitrones to pyrroline/maleimide derivatives is notoriously prone to poor diastereomeric ratios (dr) and low yields due to competing dimerization and thermal degradation pathways.

This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols to help you achieve high dr and scalable yields.

Core Mechanistic Workflow

Understanding the divergence between kinetic and thermodynamic control is the first step in troubleshooting your cycloaddition.

CycloadditionWorkflow Start Dipole Generation (Nitrile Oxide/Nitrone) Cycloaddition [3+2] Cycloaddition Transition State Start->Cycloaddition Dipolarophile Dipolarophile (Pyrroline/Maleimide) Dipolarophile->Cycloaddition Kinetic Kinetic Control (T < 80°C, Flow/Lewis Acid) Cycloaddition->Kinetic Controlled Thermodynamic Thermodynamic Control (T > 130°C, Batch) Cycloaddition->Thermodynamic Uncontrolled HighDR High Diastereoselectivity (Target Pyrrolo[3,4-d]isoxazole) Kinetic->HighDR LowDR Poor Selectivity / Degradation (Epimers & Furoxans) Thermodynamic->LowDR

Caption: Mechanistic divergence in 1,3-dipolar cycloadditions dictated by kinetic vs. thermodynamic control.

Troubleshooting FAQs

Q1: Why does the[3+2] cycloaddition between N-Boc-Δ³-pyrroline and in situ generated nitrile oxides yield poor diastereomeric ratios or low overall conversion? A1: The issue stems from the hyper-reactivity of nitrile oxides. If generated too quickly in a batch reactor, the dipole will preferentially dimerize into inactive furoxans rather than react with the electron-poor pyrroline. Furthermore, researchers often increase the temperature to force the reaction. Causality: Raising the temperature above 80 °C disrupts the kinetic control of the facial approach and triggers retro-cycloaddition or thermal degradation pathways, destroying the diastereoselectivity and reducing yields to <10% 1. Resolution: Abandon high-temperature batch heating. Instead, use a slow-generation protocol (e.g., solid K₂CO₃ in EtOAc) or transition to continuous-flow chemistry to maintain a low steady-state concentration of the dipole.

Q2: How can I dictate the endo vs. exo approach when reacting ketonitrones with maleimides to form pyrrolo[3,4-d]isoxazole-4,6-diones? A2: Nitrone cycloadditions are reversible. The endo approach is usually kinetically favored due to secondary orbital interactions, but steric clashing with the N-substituent of the maleimide can push the equilibrium toward the thermodynamically stable exo product over time . Resolution: To lock in the kinetic endo product, lower the reaction temperature to -20 °C and employ a Lewis acid catalyst (e.g., MgBr₂ or Ti(OiPr)₄). Causality: The Lewis acid coordinates to the carbonyl oxygens of the maleimide. This not only lowers the LUMO energy of the dipolarophile (accelerating the reaction at low temperatures) but also rigidly locks the conformation, shielding one face and effectively freezing the stereocenter formation before thermodynamic equilibration can occur.

Q3: When scaling up the synthesis of spirocyclic pyrrolo[3,4-d]isoxazoles, my diastereoselectivity drops significantly. How can I maintain the dr at a multigram scale? A3: Batch reactors suffer from poor heat and mass transfer at scale, leading to localized hot spots and uneven dipole concentrations. This causes thermal epimerization of the newly formed stereocenters 2. Resolution: Transition from microwave-assisted batch synthesis (which is physically limited by penetration depth in >25 mL vessels) to continuous-flow microreactors. Flow chemistry allows precise residence times and exact stoichiometric control, completely preventing the thermal degradation seen at larger scales 1.

Stereochemical Control Mechanism

Stereocontrol Reactants Ketonitrone + Maleimide LewisAcid Lewis Acid Addition (e.g., MgBr2) Reactants->LewisAcid NoCatalyst Thermal (No Catalyst) Reactants->NoCatalyst Coordination LUMO Lowering & Rigid Conformation LewisAcid->Coordination Equilibrium Reversible Cycloaddition NoCatalyst->Equilibrium Endo Endo Isomer (Kinetic Product, High dr) Coordination->Endo Low Temp (-20°C) Equilibrium->Endo Fast Exo Exo Isomer (Thermodynamic Product) Equilibrium->Exo Slow Endo->Equilibrium Exo->Equilibrium

Caption: Stereochemical control mechanism in nitrone-maleimide cycloadditions.

Quantitative Data: Impact of Reaction Conditions on Yield and Selectivity

The following table summarizes the causal relationship between reactor technology, temperature, and the resulting yield and diastereomeric purity of 3-Aryl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazoles 1.

Reaction TechnologyDipole PrecursorDipolarophileTemp (°C)TimeYield (%)Diastereoselectivity (dr)
Conventional BatchChloroximeN-Boc-pyrroline2548 h45Moderate (Epimerization)
Microwave BatchChloroximeN-Boc-pyrroline801 h65High
Microwave BatchChloroximeN-Boc-pyrroline1301 h8Poor (Thermal Degradation)
Continuous Flow Chloroxime N-Boc-pyrroline 80 10 min 69 Excellent (>95:5)
Validated Experimental Protocol

Continuous-Flow Synthesis of 3-Aryl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazoles

To guarantee trustworthiness, this protocol is designed as a self-validating system . Each step contains internal checks to prevent the propagation of errors.

  • Preparation of Solutions :

    • Prepare a 0.25 M solution of N-Boc-Δ³-pyrroline in anhydrous ethyl acetate (EtOAc).

    • Prepare a separate 0.37 M solution of the corresponding aryl chloroxime in anhydrous EtOAc.

    • Self-Validation Checkpoint: Ensure solvents are strictly anhydrous (KF titration < 50 ppm). Moisture will irreversibly hydrolyze the chloroxime to the corresponding carboxylic acid, bypassing nitrile oxide formation entirely.

  • Base Packing : Pack a flow reactor column (e.g., an Omnifit glass column) with solid anhydrous K₂CO₃ (4.0 equiv relative to the pyrroline). This serves as the heterogeneous base for slow, in situ nitrile oxide generation.

  • System Priming : Flush the microreactor system with pure EtOAc at the desired flow rate to establish baseline pressure and wet the basic column.

  • Reaction Execution : Pump the pyrroline and chloroxime solutions through a T-mixer and direct the combined stream into the K₂CO₃ packed bed. Maintain the reactor temperature strictly at 80 °C.

    • Self-Validation Checkpoint: Monitor the reactor effluent using an inline ReactIR flow cell. The disappearance of the chloroxime O-H stretch (~3300 cm⁻¹) and the transient appearance of the nitrile oxide C≡N-O stretch (~2280 cm⁻¹) confirms active, steady-state dipole generation.

  • Residence Time Control : Adjust the flow rate to achieve a residence time of exactly 10 minutes.

    • Causality Note: Residence times >10 mins at 80 °C risk product degradation and epimerization; <10 mins leads to incomplete conversion.

  • Quench and Workup : Collect the reactor effluent directly into a flask containing vigorously stirred saturated aqueous NH₄Cl.

    • Causality Note: This immediate quench destroys any unreacted dipole or residual base, effectively "freezing" the reaction mixture and preventing post-reactor thermodynamic equilibration. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives Source: ACS Publications URL:[Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines Source: Chemistry Central Journal (via PubMed Central) URL:[Link]

  • Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes Source: RSC Advances (via PubMed Central) URL:[Link]

Sources

purification challenges of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole and its derivatives.

As a Senior Application Scientist, I have designed this guide to help you navigate the unique chromatographic and structural challenges presented by this fused bicyclic system. Because this molecule is typically synthesized via 1,3-dipolar cycloaddition[1], it often presents as a complex mixture of cis and trans diastereomers, each consisting of an enantiomeric pair. Furthermore, its lack of a UV chromophore, the presence of a basic pyrrolidine nitrogen, and the chemical sensitivity of the isoxazolidine ring require highly specialized workflows.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic reasoning behind every experimental choice.

Section 1: Chromatographic Detection & Recovery

Q: I am losing my compound on standard silica columns, and the peaks are extremely broad. How can I improve recovery? A: This is a classic issue of secondary interactions. The basic secondary/tertiary amine of the pyrrolidine ring strongly hydrogen-bonds with the acidic silanol groups (Si-OH) present on standard unbonded silica gel.

  • The Fix: You must suppress this ionization. Switch to an amine-functionalized silica column (e.g., KP-NH) or add a basic modifier like 1% to 2% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. The modifier competitively binds to the active silanols, allowing your target molecule to elute in a sharp, symmetrical band.

Q: My UV detector (254 nm / 210 nm) shows a flat baseline, but NMR confirms the product is in the crude mixture. How do I track the purification? A: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (Molecular Weight: 128.17 g/mol ) lacks extended


-conjugation or aromatic rings, rendering it virtually invisible to standard UV detection[2].
  • The Fix: You must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) in positive ESI mode (monitoring for the

    
     ion at m/z 129.1).
    

Table 1: Optimized ELSD Parameters for Low-Molecular-Weight Bicyclic Amines

Parameter Recommended Setting Mechanistic Rationale
Evaporator Temperature 40–45 °C The molecule is semi-volatile. Higher temperatures will vaporize the analyte, leading to false negatives.
Nebulizer Temperature 40 °C Ensures adequate aerosol formation of the mobile phase without inducing thermal degradation.

| Gas Flow Rate (


)  | 1.2–1.6 SLM | Balances the signal-to-noise ratio and baseline stability during gradient elution. |
| Data Collection Rate  | 10 Hz | Provides sufficient data points across the peak to resolve closely eluting cis/trans diastereomers. |

Section 2: Diastereomeric & Enantiomeric Resolution

Q: What is the most efficient workflow for isolating the pure enantiomers from the crude cycloaddition mixture? A: A two-tiered approach is mandatory. Diastereomers (cis vs. trans) have different scalar physical properties and must be separated first using normal-phase flash chromatography. Once the cis-racemate and trans-racemate are isolated, they are individually subjected to Chiral Supercritical Fluid Chromatography (SFC) to resolve the enantiomers. SFC is the gold standard here because supercritical


 possesses high diffusivity and low viscosity, allowing for rapid mass transfer of polar amines without catastrophic backpressure.

Workflow Crude Crude Reaction Mixture (cis/trans racemates) Flash Flash Chromatography (Silica + 1% TEA) / ELSD Crude->Flash Cis cis-Racemate Flash->Cis Fraction 1 Trans trans-Racemate Flash->Trans Fraction 2 SFC_Cis Chiral SFC (Chiralpak AD-H + 0.1% DEA) Cis->SFC_Cis SFC_Trans Chiral SFC (Chiralpak IC + 0.1% DEA) Trans->SFC_Trans Cis_E1 cis-Enantiomer 1 SFC_Cis->Cis_E1 Cis_E2 cis-Enantiomer 2 SFC_Cis->Cis_E2 Trans_E1 trans-Enantiomer 1 SFC_Trans->Trans_E1 Trans_E2 trans-Enantiomer 2 SFC_Trans->Trans_E2

Two-tiered purification workflow for pyrrolo[3,4-d]isoxazole isomers.
Self-Validating Protocol: Chiral SFC Separation

This protocol includes built-in quality control to ensure the integrity of the separation.

  • System Passivation: Flush the SFC system with 100% Methanol containing 0.2% DEA for 10 minutes. Causality: This passivates the stainless-steel tubing and column frits, preventing the basic amine from adhering to the system hardware.

  • Method Scouting: Inject a 1 mg/mL sample of the isolated cis-racemate onto an immobilized amylose column (e.g., Chiralpak IC, 5 µm). Run a gradient of 5% to 40% Co-solvent (Methanol + 0.1% DEA) over 10 minutes at a backpressure of 120 bar and 35 °C.

  • Isocratic Optimization: Identify the exact co-solvent percentage where the peaks elute. Lock the method to an isocratic hold at 5% below this elution point to maximize the resolution (

    
    ) between Enantiomer 1 and Enantiomer 2.
    
  • Self-Validation (Carryover QC): Immediately following the sample run, perform a "blank" injection (solvent only). Validation Check: If ghost peaks appear in the blank, the amine is sticking to the column. Increase the DEA additive to 0.2% and re-run the blank until the baseline is completely clean.

  • Fraction Collection: Collect the peaks using a make-up solvent pump delivering pure Methanol. Causality: As the supercritical

    
     depressurizes into a gas at the fraction collector, the semi-volatile compound can aerosolize and be lost to the exhaust. The make-up solvent traps the analyte in the liquid phase.
    

Table 2: Recommended SFC Chiral Screening Matrix

Parameter Condition Mechanistic Rationale
Stationary Phase Chiralpak AD-H or IC (5 µm) Amylose/Cellulose derivatives offer optimal chiral recognition pockets for bicyclic amines.
Co-solvent Methanol or Ethanol Provides necessary polarity to elute the highly polar pyrrolidine moiety.
Basic Additive 0.1%–0.2% Diethylamine Suppresses secondary interactions with free silanols, sharpening peaks.

| Back Pressure | 120 bar | Maintains


 in a dense supercritical state, ensuring high solvating power. |

Section 3: Stability & Handling

Q: My purified fractions decompose during solvent evaporation or lyophilization. What is happening? A: The isoxazolidine ring contains a relatively weak N-O bond[3]. This bond is highly susceptible to cleavage under specific environmental stressors. If you used an acidic modifier (like TFA) during an earlier HPLC step, concentrating the fractions effectively lowers the pH to < 2, catalyzing the ring-opening of the isoxazolidine into an amino-alcohol derivative.

Degradation Intact Intact Pyrrolo-Isoxazole (Stable at pH 7-9) Acid Strong Acid / Heat (pH < 3) Intact->Acid Reductive Reductive Conditions (e.g., H2/Pd, Zn/AcOH) Intact->Reductive RingOpen N-O Bond Cleavage (Ring Opening) Acid->RingOpen Reductive->RingOpen AminoAlcohol Amino Alcohol Derivative (Degradation Product) RingOpen->AminoAlcohol

N-O bond cleavage degradation pathways under acidic or reductive conditions.
  • The Fix: Never use acidic modifiers (TFA, Formic Acid) when purifying isoxazolidine-containing compounds. Always maintain a neutral to slightly basic pH (pH 7–9) during purification and storage. Evaporate solvents using a rotary evaporator with a water bath set no higher than 30 °C to prevent thermal degradation.

References

  • National Institutes of Health. "2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747 - PubChem". Source: nih.gov.
  • ResearchGate. "Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies". Source: researchgate.net.
  • National Institutes of Health. "Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - PMC". Source: nih.gov.

Sources

Technical Support Center: Aqueous Solubility Enhancement for 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the aqueous solubility challenges associated with 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole (CAS: 117358-82-4).

This compound is a bicyclic aliphatic amine featuring a fused pyrrolidine and isoxazolidine core. While this scaffold is highly valuable in medicinal chemistry, its lipophilic core and stable crystal lattice often result in poor aqueous solubility at physiological pH[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance its solubility for in vitro and in vivo applications.

Part 1: Troubleshooting Guides & FAQs

Q: Why does the free base of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole precipitate when transitioning from a DMSO stock solution to a pH 7.4 physiological buffer? A: This is a classic solvent-shift precipitation issue. In DMSO, the compound exists as a fully solvated free base. When spiked into an aqueous buffer at pH 7.4, the solvent polarity drastically changes. Because the pKa of the basic nitrogen in this bicyclic system typically falls between 8.0 and 9.0, a significant fraction of the molecules remains un-ionized at pH 7.4. The un-ionized free base has high crystal lattice energy and lipophilicity, leading to rapid nucleation and precipitation[2]. Actionable Fix: Pre-formulate the compound as a salt or utilize a solubilizing excipient (like cyclodextrins) prior to aqueous dilution.

Q: Which counterion should I select for salt formation to maximize aqueous solubility? A: Salt formation is the most effective first-line strategy for basic amines, as it disrupts the stable crystal lattice of the free base while maximizing ion-dipole interactions with water[2]. While Hydrochloride (HCl) is the industry standard, it can suffer from the "common-ion effect" in physiological saline (0.9% NaCl), which suppresses solubility. If you observe this, switch to a mesylate (methanesulfonate) or citrate salt. The bulky, asymmetric nature of the mesylate ion lowers the crystal lattice energy, often yielding highly soluble amorphous or low-melting crystalline solids.

Q: If salt formation is insufficient for high-concentration dosing (e.g., >10 mg/mL), what is the next best approach? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that form non-covalent, dynamic inclusion complexes[3]. The lipophilic bicyclic pyrrolo[3,4-d]isoxazole core fits well into the hydrophobic cavity of the β-cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solvation[4]. This masks the hydrophobic surface area from water, preventing aggregation without chemically altering the compound's intrinsic pharmacological properties.

Part 2: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: In Situ Salt Formation and pH-Solubility Profiling

Purpose: To generate a highly soluble ionized form of the compound without requiring bulk solid-state salt isolation.

  • Preparation: Weigh exactly 10.0 mg of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole free base into a 2 mL glass HPLC vial.

  • Aqueous Addition: Add 900 µL of deionized water. Validation Check: The suspension should appear cloudy, confirming the insolubility of the free base.

  • Titration: Under constant magnetic stirring (400 rpm), titrate with 0.1 M Methanesulfonic acid (or 0.1 M HCl) in 10 µL increments.

  • Monitoring: Monitor the pH continuously using a micro-pH probe. Stop the titration when the pH stabilizes between 4.5 and 5.0.

  • Equilibration: Sonicate the vial for 5 minutes in a water bath at 25°C, then allow it to equilibrate for 24 hours at room temperature on a rotary shaker to ensure complete thermodynamic solubility.

  • Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any un-dissolved material.

  • Filtration & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to saturate membrane binding sites). Quantify the dissolved concentration via RP-HPLC against a known standard curve.

Protocol B: HP-β-CD Inclusion Complexation

Purpose: To achieve high-concentration solubilization at physiological pH (7.4) where the compound would otherwise precipitate.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate-buffered saline (pH 7.4).

  • Spiking: Add an excess amount (e.g., 25 mg) of the 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole free base to 1 mL of the HP-β-CD solution.

  • Wetting: Vortex vigorously for 2 minutes to ensure complete wetting of the hydrophobic powder.

  • Complexation: Stir the suspension at 25°C for 48 hours. Causality Note: Inclusion complexation is a dynamic equilibrium; 48 hours ensures maximum host-guest encapsulation[3].

  • Clarification: Centrifuge at 10,000 x g for 10 minutes, followed by filtration through a 0.22 µm PVDF membrane.

  • Downstream Processing: The clear filtrate can be used directly for assays or lyophilized to yield a solid inclusion complex powder.

Part 3: Quantitative Data Summary

The table below summarizes the expected quantitative solubility gains for bicyclic aliphatic amines using the methodologies described above. Note: Values are representative baseline metrics for this structural class to guide formulation decisions.

Formulation StrategyMedia pHExpected Solubility Range (mg/mL)Fold Enhancement (vs. Free Base)Primary Mechanism of Action
Free Base (Control) 7.4< 0.11x (Baseline)N/A
HCl Salt 4.55.0 - 10.0~50x - 100xIon-dipole interactions; lattice disruption[2]
Mesylate Salt 4.515.0 - 25.0~150x - 250xAsymmetric counterion lowers lattice energy
20% HP-β-CD Complex 7.410.0 - 20.0~100x - 200xHydrophobic cavity encapsulation[4]
5% DMSO Cosolvent 7.40.5 - 2.0~5x - 20xReduction of solvent dielectric constant[1]

Part 4: Workflow Visualization

The following decision tree outlines the logical progression for selecting a solubility enhancement strategy based on your target assay conditions.

SolubilityWorkflow Start 2-Methylhexahydro-2h-pyrrolo [3,4-d]isoxazole Check_pH Assess Target pH Start->Check_pH Acidic Acidic Media (pH < 5) Check_pH->Acidic Physio Physiological (pH 7.4) Check_pH->Physio SaltForm Salt Formation (e.g., HCl, Mesylate) Acidic->SaltForm Cosolvent Cosolvent Addition (DMSO / PEG400) Physio->Cosolvent Low Dose Cyclo Cyclodextrin Complexation (HP-β-CD) Physio->Cyclo High Dose Success Aqueous Solubility Achieved SaltForm->Success Cosolvent->Success Cyclo->Success

Workflow for solubility enhancement of basic bicyclic amines in aqueous media.

References

1.[1] Title: SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Source: International Journal of Pharmaceutical Sciences Review and Research (Global Research Online). URL:[Link] 2.[3] Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde. URL:[Link] 3.[2] Title: (PDF) Basic Review: Solubility Enhancement by Using Various Approaches. Source: ResearchGate. URL:[Link] 4.[4] Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Source: ACS Publications. URL:[Link]

Sources

preventing ring opening degradation of isoxazolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazolidine Derivatives Support Hub. This guide addresses the structural integrity of the isoxazolidine pharmacophore (saturated 1,2-oxaza ring). The N-O bond (bond dissociation energy ~50–55 kcal/mol) is the thermodynamic weak point of this system. While often exploited as a "masked" amino alcohol in synthesis, preventing its premature rupture is critical for preserving the heterocycle in final drug candidates.

Module 1: The N-O Bond Integrity (Reductive & Oxidative Stress)

The Core Issue: The isoxazolidine ring is highly susceptible to reductive cleavage (hydrogenolysis) and oxidative stress. Standard hydrogenation protocols used for other functional groups (e.g., alkene saturation, debenzylation) will almost certainly destroy the isoxazolidine ring.

Troubleshooting Guide: Chemoselective Reductions

Q: I need to reduce an ester or ketone elsewhere in my molecule. Will the isoxazolidine survive? A: It depends entirely on the reagent. The N-O bond is labile to radical and heterogeneous metal-catalyzed reductions.

Reagent / MethodRisk LevelMechanism of FailureSafe Alternative
H₂ / Pd/C 🔴 CRITICAL Rapid hydrogenolysis of N-O bond to 1,3-amino alcohol.Lindlar Catalyst (poisoned) or homogenous catalysis (e.g., Wilkinson’s) may work, but risk remains high.
Raney Nickel 🔴 CRITICAL Highly efficient N-O cleavage (often used intentionally for this purpose).NaBH₄ (Sodium Borohydride).[1] Borohydrides are generally safe for the ring while reducing ketones/aldehydes.
LiAlH₄ 🟠 HIGH Strong hydride donor; can attack the ring, especially at elevated temperatures.DIBAL-H (controlled at -78°C) or LiBH₄ .
SmI₂ / Mo(CO)₆ 🔴 CRITICAL Single Electron Transfer (SET) cleavage of N-O.Avoid SET reagents entirely.
Zn / AcOH 🔴 CRITICAL Dissolving metal reduction cleaves the ring.Neutral conditions or mild Lewis acids.

Protocol: Safe Reduction of Exocyclic Carbonyls To reduce a ketone to an alcohol without opening the ring:

  • Solvent: Methanol or Ethanol (0°C).

  • Reagent: Add NaBH₄ (1.1 equiv) portion-wise.

  • Quench: Acetone (to consume excess hydride) followed by saturated NH₄Cl.

  • Note: Do not add acid during the reaction; protonation of the Nitrogen activates the N-O bond toward hydride attack.

Module 2: Thermal Instability (Retro-Cycloaddition)

The Core Issue: Isoxazolidines are formed via [3+2] cycloaddition between a nitrone and an alkene. This process is reversible. High temperatures favor the retro-1,3-dipolar cycloaddition , reverting the compound to its starting materials (nitrone + alkene), which may then decompose or polymerize.

Q: My compound decomposes during recrystallization or reflux. Is it oxidation? A: It is likely retro-cycloaddition . This is an entropy-driven process.

Diagnostic Workflow:

  • Check NMR: Do you see aldehyde peaks or distinct alkene signals appearing? This confirms reversion (Nitrone hydrolysis often follows reversion).

  • Check Temperature: Are you heating above 80°C?

Stabilization Strategy:

  • Temperature Cap: Maintain reaction and workup temperatures below 60–80°C .

  • Solvent Choice: Avoid high-boiling non-polar solvents (e.g., Xylenes) if you intend to heat to reflux.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the alkene component (C-4/C-5 positions) generally stabilize the ring kinetically, preventing reversion.

Module 3: Base-Promoted Elimination

The Core Issue: Bases can trigger ring opening via elimination mechanisms, particularly if the isoxazolidine has acidic protons at the C-3 or C-5 positions, or if the Nitrogen is unsubstituted.

Q: I treated my isoxazolidine with NaH/LDA and the ring opened. Why? A: Strong bases cause deprotonation followed by elimination (often E2-type or retro-Michael), leading to fragmentation.

Visualizing the Degradation Pathways

DegradationPathways Isox Isoxazolidine Derivative Red Reductive Stress (H2/Pd, Zn, SmI2) Isox->Red N-O Bond Cleavage Therm Thermal Stress (>80°C) Isox->Therm Entropy Increase Base Strong Base (LDA, NaH) Isox->Base Deprotonation (C3/C5) AminoAlc 1,3-Amino Alcohol (Irreversible) Red->AminoAlc Retro Nitrone + Alkene (Reversible) Therm->Retro Retro-[3+2] Elim Elimination Products (Enones/Oximes) Base->Elim

Figure 1: Primary degradation pathways for isoxazolidine derivatives. Blue indicates the stable core; Red/Yellow indicate stress factors leading to ring opening.

FAQ: Troubleshooting & Quick Fixes

Q: Can I use Lewis Acids (e.g., BF₃·OEt₂) with isoxazolidines? A: Proceed with Caution. Lewis acids coordinate to the Oxygen or Nitrogen. While often used to catalyze the formation of isoxazolidines, strong Lewis acids can also facilitate ring opening or rearrangement (e.g., to isoxazolines) if left for prolonged periods or heated.

Q: How do I store these compounds long-term? A:

  • Avoid Acidic Impurities: Silica gel is slightly acidic. If your compound is acid-sensitive, filter through basic alumina or neutralize the silica with 1% Et₃N during purification.

  • Temperature: Store at -20°C to kinetically trap the ring against retro-cycloaddition.

  • Atmosphere: Inert gas (Argon) is preferred to prevent slow oxidation of the nitrogen.

Q: Does N-substitution affect stability? A: Yes.

  • N-Alkyl: Generally stable.

  • N-Acyl / N-Boc: These electron-withdrawing groups weaken the N-O bond, making it more susceptible to reductive cleavage (e.g., with SmI₂). If your synthesis requires a robust ring, keep the Nitrogen alkylated rather than acylated until the final steps.

Decision Logic: Is Your Protocol Safe?

SafetyCheck Start Proposed Reaction Condition Q1 Does it involve H2/Metal or Dissolving Metal? Start->Q1 Stop1 STOP: High Risk of N-O Hydrogenolysis Q1->Stop1 Yes Q2 Is Temperature > 80°C? Q1->Q2 No Stop2 STOP: Risk of Retro-Cycloaddition Q2->Stop2 Yes Q3 Is pH > 12 or < 2? Q2->Q3 No Stop3 STOP: Risk of Elimination or Rearrangement Q3->Stop3 Yes Safe PROCEED: Protocol Likely Safe Q3->Safe No

Figure 2: Pre-experimental safety checklist for isoxazolidine handling.

References
  • Revankar, H. M., et al. (2024). "Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines." Molecules, 29(15), 3454.[1]

    • Context: Details the susceptibility of N-acyl isoxazolidines to ring opening and reductive cleavage conditions.
  • Zhang, H. K., et al. (2007).[2] "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[2] Tetrahedron Letters.

    • Context: Establishes Raney Nickel and hydrogenation as primary methods for destroying the ring (and thus wh
  • Koumbis, A. E., et al. (2005). "A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids." Molecules.

    • Context: Discusses the 1,3-dipolar cycloaddition equilibrium and thermal conditions required for synthesis vs.
  • Giacomelli, G., et al. (2016). "Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances." Current Organic Chemistry.

    • Context: Comprehensive review of thermal stability, regio-selectivity, and the reversible nature of the form

Sources

Technical Support Center: Optimizing Intramolecular Nitrone Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for intramolecular nitrone cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature. Here, you will find scientifically grounded, experience-driven advice to troubleshoot common issues and enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter in intramolecular nitrone cycloadditions?

Reaction temperature is a pivotal factor because it directly influences both the reaction rate and the selectivity of the cycloaddition. Many intramolecular nitrone cycloadditions are reversible, and temperature dictates whether the reaction is under kinetic or thermodynamic control. Lower temperatures often [1][2][3]favor the kinetic product, which is the product that forms the fastest, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. Understanding this relati[1][4][5]onship is key to selectively forming the desired isomer.

Q2: What are the most common problems encountered when the reaction temperature is not optimized?

Suboptimal temperature can lead to a host of issues, including:

  • Low or no yield of the desired cycloadduct: The temperature may be too low to overcome the activation energy, or so high that it promotes decomposition of the nitrone or the product.

  • Poor diastereoselec[2]tivity: The reaction may be proceeding under conditions that favor a mixture of kinetic and thermodynamic products, resulting in a difficult-to-separate mixture of diastereomers.

  • Formation of byprod[1][6]ucts: Elevated temperatures can sometimes lead to undesired side reactions, such as rearrangements or eliminations. For instance, additional [7][8]heating at higher temperatures can cause the nitrone functional group to rearrange into an amide.

  • **Reaction stalling:[7] The reaction may start but fail to proceed to completion if the temperature is insufficient to sustain the reaction rate.

Q3: How do I know if my reaction is under kinetic or thermodynamic control?

A classic diagnostic experiment is to run the reaction at a low temperature to isolate the initial product mixture. Then, take a sample of this mixture and heat it to a higher temperature. If the product ratio changes over time to favor a different isomer, the reaction is reversible, and the initial conditions were under kinetic control, while the high-temperature conditions favor thermodynamic control. Computational studies, su[1][5]ch as Density Functional Theory (DFT) calculations, can also predict the relative stabilities of products and the energy barriers of transition states to identify the kinetic and thermodynamic pathways.

Troubleshooting Guid[1][3]es

Issue 1: Low Yield or No Reaction

You've set up your intramolecular nitrone cycloaddition, but after the specified reaction time, analysis by TLC or LC-MS shows little to no formation of the desired product.

Root Cause Analysis:

The primary suspect is insufficient thermal energy to overcome the activation barrier for the cycloaddition. Intramolecular reactions, while often more facile than their intermolecular counterparts, still require a specific activation energy. Conversely, excessively h[9]igh temperatures might lead to the decomposition of the starting nitrone, which can be unstable.

Troubleshooting Steps:[2]

  • Incremental Temperature Increase: Begin by running the reaction at a moderately elevated temperature (e.g., 40-60 °C) and monitor its progress. If no reaction occurs, incrementally increase the temperature by 10-20 °C intervals. Many cycloadditions are performed at reflux in solvents like toluene (110 °C) or xylene (~140 °C).

  • Microwave Irradiati[10][11]on: For sluggish reactions, microwave heating can be a powerful tool. It can significantly reduce reaction times and often leads to similar or improved yields compared to conventional heating. Start with a temperature [7][12]similar to what you would use for conventional heating (e.g., 80-120 °C).

  • Solvent Choice: E[7][12]nsure your solvent is appropriate for the target temperature. High-boiling point solvents like toluene, chlorobenzene, or xylenes are often used for thermally demanding cycloadditions.

  • Nitrone Stability C[1]heck: If you suspect nitrone decomposition at higher temperatures, try generating the nitrone in situ at a lower temperature and then proceeding with the cycloaddition. This can minimize the time the sensitive nitrone is exposed to harsh conditions.

Workflow for Optimizing Yield

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Poor Diastereoselectivity

The reaction works, but you obtain a mixture of diastereomers that are difficult to separate, compromising the overall yield of your target molecule.

Root Cause Analysis:

This is a classic sign of the reaction operating in a regime where both kinetic and thermodynamic pathways are competitive. The transition states leading to different diastereomers have different energy barriers, and the products themselves have different thermodynamic stabilities. Your reaction temperature[1][3] is likely allowing both pathways to proceed at comparable rates or allowing for equilibration from the kinetic to the thermodynamic product.

Troubleshooting Steps:[1][2]

  • Favoring the Kinetic Product: To isolate the kinetic product, the reaction should be run at the lowest possible temperature that still allows for a reasonable reaction rate. This could be room temperature or even lower (e.g., 0 °C). The goal is to provide en[5][13]ough energy to overcome the lowest activation barrier but not enough for the reverse reaction or for overcoming the higher activation barrier of the competing pathway.

  • Favoring the Thermo[5]dynamic Product: To obtain the most stable isomer, the reaction needs to be run at a higher temperature for a sufficient duration to allow the initial kinetic product to revert to the intermediate and then form the more stable thermodynamic product. This often involves heati[1][2]ng at reflux for extended periods. For example, a kineticall[1]y favored product formed at 50 °C could be converted to the thermodynamically favored one by heating at 180 °C in chlorobenzene.

  • Lewis Acid Catalysi[1]s: While not strictly a temperature effect, the addition of a Lewis acid can sometimes influence diastereoselectivity, even at a fixed temperature, by coordinating to the nitrone or dipolarophile and altering the transition state energies. However, this effect is s[6]ystem-dependent.

Table 1: Temperat[6]ure Effects on Product Selectivity

ConditionTypical Temperature RangeFavored ProductRationale
Kinetic Control 0 °C to Room TemperatureThe product that forms fastest (lower activation energy).Insufficient thermal en[1][4]ergy for the reaction to be reversible.
Thermodynamic Contr[5]ol Reflux (e.g., 80 °C to 180 °C)The most stable product.Sufficient energy allow[1][4]s the reaction to reach equilibrium.
Issue 3: F[5]ormation of Byproducts

Your reaction produces the desired cycloadduct, but it is contaminated with significant amounts of byproducts, complicating purification.

Root Cause Analysis:

Byproducts in nitrone cycloadditions can arise from several temperature-dependent pathways. At elevated temperatures, the nitrone itself might undergo alternative reactions like rearrangement to an oxime or an amide. The cycloadduct, once for[7]med, could also be unstable at high temperatures and undergo retro-cycloaddition or other rearrangements.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward approach. By reducing the thermal energy in the system, you can often disfavor the side reactions which may have higher activation energies than the desired cycloaddition.

  • Reduce Reaction Time: Prolonged heating, even at a moderate temperature, can lead to byproduct formation. Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level. Microwave heating can be advantageous here, as it often requires shorter reaction times.

  • Investigate Byprodu[12]ct Structure: If possible, isolate and characterize the major byproduct. Knowing its structure can provide valuable mechanistic insight into the undesired pathway. For example, the isolation of an N-hydroxyindolinone byproduct in one case led to a proposed alternative reaction mechanism. This knowledge can help y[8]ou devise a more targeted strategy to avoid its formation.

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic ΔG‡ (Kinetic) TS_Thermo TS (Thermo) Reactants->TS_Thermo ΔG‡ (Thermo) Product_Kinetic Kinetic Product TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product TS_Thermo->Product_Thermo Product_Kinetic->TS_Kinetic Reversibility (High Temp)

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Optimization

This protocol outlines a method for systematically determining the optimal reaction temperature.

Materials:

  • Substrate (e.g., hydroxylamine precursor or nitrone)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vials or round-bottom flasks equipped with stir bars and condensers

  • Heating blocks or oil baths capable of maintaining set temperatures

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Setup Parallel Reactions: Prepare identical reaction mixtures in separate vials. For a typical screen, set up four reactions.

  • Assign Temperatures: Set each reaction to a different temperature. A good starting range is Room Temperature (RT), 40 °C, 80 °C, and 110 °C (reflux in toluene).

  • Initiate and Monitor: Start all reactions simultaneously. At regular intervals (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction.

  • Analyze: Quench the aliquots and analyze them by TLC or LC-MS. Compare the consumption of starting material, the formation of the desired product, and the emergence of any byproducts across the different temperatures and time points.

  • Interpret Results:

    • The temperature that gives the highest yield of the desired product in the shortest time without significant byproduct formation is the optimum.

    • If diastereomers are formed, analyze their ratio at each temperature to determine the conditions for kinetic versus thermodynamic control.

References

  • Houpis, I. N., & Stockman, R. A. (2012). Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions. Journal of the American Chemical Society, 134(1), 123-134. [Link]

  • Furman, B., & Kaluza, Z. (2003). Kinetic and thermodynamic aspects in the 1,3-dipolar cycloaddition of five-membered cyclic nitrones to α,β-unsaturated γ- and δ-lactones. Tetrahedron, 59(41), 8259-8267. [Link]

  • Butler, D. C., & Tunge, J. A. (2012). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. The Journal of Organic Chemistry, 77(1), 483-494. [Link]

  • Agopcan, S., et al. (2012). Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions. Academia.edu. [Link]

  • Ojima, I., & Lin, S. (2021). Nitrone Formation by Reaction of an Enolate with a Nitro Group. Organic Letters, 23(7), 2539-2543. [Link]

  • Cardona, F., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(11), 3619. [Link]

  • Ferreira, M. J., & Al-Harrasi, A. (2021). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 26(24), 7727. [Link]

  • Yokoshima, S. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [Link]

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society, 127(34), 11926-11927. [Link]

  • Yokoshima, S. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports, Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2023). Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Smith, C. I., et al. (2015). Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes. Chemical Communications, 51(72), 13777-13780. [Link]

  • Cardona, F., et al. (2010). Optimization of Cycloaddition Reaction of Nitrone 1a with Benzyne. ResearchGate. [Link]

  • Yoo, H. Y., & Houk, K. N. (1997). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. The Journal of Organic Chemistry, 62(26), 9340-9343. [Link]

  • Bodwell, G. (n.d.). Kinetic vs Thermodynamic Control. Memorial University. [Link]

  • Coldham, I. (2018). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]

  • Shiraishi, T., & Shintani, R. (2018). Exploration and Development of Nitrone Chemistry. Chemical and Pharmaceutical Bulletin, 66(1), 1-13. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Duffy, R. J., & Kurth, M. J. (2024). Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. Molecules, 29(24), 5816. [Link]

  • Basak, A., & Ghosh, S. C. (2003). Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts. ARKIVOC, 2003(14), 162-169. [Link]

  • Barber, J. S., et al. (2015). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society, 137(8), 2852-2855. [Link]

Sources

troubleshooting NMR signal overlap in fused pyrrolo-isoxazole structures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) Troubleshooting. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: resolving severe ¹H NMR signal overlaps in fused pyrrolo-isoxazole scaffolds.

Fused pyrrolo-isoxazoles, typically synthesized via 1,3-dipolar cycloadditions, possess rigid, complex 3D geometries (e.g., cis/trans endo-adducts)[1]. The proximity of bridgehead protons (C3a, C6a) to adjacent aliphatic or aromatic substituents frequently results in highly degenerate chemical environments, causing severe multiplet overlap in standard 1D ¹H NMR spectra[1].

This guide outlines a self-validating, three-tier diagnostic workflow to isolate and assign every proton in your scaffold without requiring costly ultra-high-field (>1.0 GHz) instrumentation.

The Diagnostic Workflow

NMR_Troubleshooting Start 1D 1H NMR Overlap in Pyrrolo-Isoxazole ASIS Apply ASIS (Benzene-d6 / Toluene-d8) Start->ASIS Check1 Overlap Resolved? ASIS->Check1 TwoD 2D NMR Overlay (HSQC + HMBC) Check1->TwoD No Success Full Structural Elucidation Check1->Success Yes Check2 Signals Assigned? TwoD->Check2 PureShift Pure Shift NMR (PSYCHE / Zangger-Sterk) Check2->PureShift No Check2->Success Yes PureShift->Success

Workflow for resolving NMR signal overlap in fused heterocyclic systems.

Tier 1: Aromatic Solvent-Induced Shift (ASIS)

The Causality: When a pyrrolo-isoxazole is dissolved in a non-polar, isotropic solvent like CDCl₃, signals often cluster. By switching to an anisotropic solvent like Benzene-d₆, you induce an [2]. The physical mechanism relies on dipole-quadrupole interactions; the solute and the benzene solvent form transient complexes where the benzene ring's magnetic anisotropy differentially shields or deshields specific protons based on their spatial orientation[2][3]. This effectively spreads out crowded signals.

Data Presentation: Solvent-Induced Chemical Shifts in Pyrrolo-Isoxazoles The following table illustrates typical ASIS dispersion for a hexahydropyrrolo[3,4-d]isoxazole derivative.

Proton Assignmentδ in CDCl₃ (ppm)δ in Benzene-d₆ (ppm)Δδ (ASIS) (ppm)Resolution Status
C3a-H (Bridgehead)4.85 (multiplet)4.30 (doublet of doublets)-0.55Resolved
C6a-H (Bridgehead)4.82 (multiplet)5.10 (multiplet)+0.28Resolved
N-CH₂ (Pyrrolidine)3.50 (triplet)3.15 (triplet)-0.35Shifted
Isoxazole C5-H7.45 (multiplet)7.10 (singlet)-0.35Resolved from Ar-H

Self-Validating Protocol: ASIS Execution

  • Sample Preparation: Prepare 5-10 mg of the pyrrolo-isoxazole in 0.6 mL of Benzene-d₆.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Validation Gate: Ensure the TMS signal linewidth at half-height is < 1.0 Hz to confirm optimal shimming.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (ns=16, d1=2s).

  • Analysis: Overlay the CDCl₃ and Benzene-d₆ spectra. Calculate the Δδ to identify which multiplets have been pulled out of the overlapping envelope.

Tier 2: Orthogonal Dispersion via 2D NMR (HSQC & HMBC Overlay)

The Causality: If ASIS is insufficient, we must disperse the overlapping proton signals orthogonally into the ¹³C dimension. The experiment detects 1-bond C-H correlations, while the detects 2-to-3 bond long-range correlations[4]. By overlaying these two spectra, perfectly overlapped protons in the ¹H dimension can be differentiated because they correlate to entirely different carbon atoms in the ¹³C dimension[5].

Self-Validating Protocol: HSQC/HMBC Overlay

  • Pulse Sequence Selection: Select a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2) and a gradient HMBC (e.g., hmbcgplpndqf).

  • Parameter Optimization:

    • Set the HSQC one-bond coupling constant (¹J_CH) to 145 Hz.

    • Set the HMBC long-range coupling constant (ⁿJ_CH) to 8 Hz. Validation Gate: For fused rigid heterocycles, dihedral angles near 90° can cause coupling to drop to near zero (Karplus relationship)[4]. If quaternary carbons are missing, run a second HMBC optimized for 5 Hz[4].

  • Processing & Overlay: Process both datasets with a squared sine-bell window function (SSB=2) in both dimensions. Assign colors (e.g., HSQC = Blue/Red for CH/CH₂, HMBC = Green) and overlay them.

  • Interpretation: Use the HMBC cross-peaks to differentiate the overlapping HSQC contours[5].

Tier 3: Pure Shift NMR (Broadband Homonuclear Decoupling)

The Causality: When signals are heavily coupled (J_HH) and overlapping, one might assume a stronger magnetic field is required. However, commercial instrumentation has a physical limit of 28.2 Tesla (1.2 GHz), which is highly inaccessible[6][7]. offers a step-function improvement in resolution by suppressing homonuclear scalar coupling[6]. Using a J-refocusing element (like PSYCHE or Zangger-Sterk), it collapses complex multiplets into sharp, well-resolved singlets at their exact chemical shift[6][8].

Self-Validating Protocol: PSYCHE Pure Shift Acquisition

  • Calibration: Accurately determine the 90° proton pulse (P1). Validation Gate: An inaccurate P1 will result in poor decoupling artifacts.

  • Sequence Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

  • Parameterization: Set the flip angle of the chirp pulses to a low value (typically 15-20°) to balance sensitivity and decoupling efficiency.

  • Acquisition: Acquire the pseudo-2D data. The pure shift spectrum is constructed from a time-domain interferogram[6].

  • Result: The complex bridgehead multiplets of the pyrrolo-isoxazole will collapse into distinct, quantifiable singlets[6][8].

Frequently Asked Questions (FAQs)

Q1: Why do the bridgehead protons (C3a and C6a) in my hexahydropyrrolo[3,4-d]isoxazole consistently overlap in CDCl₃, even when the substituents are different? A1: This is an inherent geometric artifact of the 1,3-dipolar cycloaddition used to synthesize these scaffolds. The reaction predominantly proceeds through a cis-endo addition rule, forcing the C3a and C6a protons into a highly rigid, co-facial orientation[1]. Their spatial proximity and similar electron-withdrawing environments (adjacent to nitrogen and oxygen) cause their magnetic shielding tensors to be nearly identical in isotropic solvents.

Q2: I ran an HMBC, but I am missing correlations from the pyrrolidine nitrogen to the adjacent bridgehead protons. Why? A2: The intensity of HMBC cross-peaks is strictly governed by the Karplus relationship[4]. In rigid fused bicyclic systems, the dihedral angle between the coupled atoms can sit very close to 90°. At this angle, the ³J_CH coupling constant approaches 0 Hz[4]. To validate this, re-run the HMBC experiment optimized for a smaller long-range coupling constant (e.g., 4-5 Hz instead of the standard 8 Hz) to capture these weak correlations[4].

Q3: My pure shift NMR spectrum has severe sensitivity loss compared to my standard 1D ¹H spectrum. Is this normal? A3: Yes. Pure shift methods, particularly those utilizing spatial encoding or low-flip-angle chirp pulses (like PSYCHE), inherently suffer a sensitivity penalty because they only select a fraction of the available magnetization to construct the interferogram[6][9]. To compensate, you must increase the number of scans or sample concentration. The trade-off is a massive gain in resolution (often equivalent to upgrading from a 500 MHz to a multi-GHz spectrometer) at the cost of acquisition time.

References

  • Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. PubMed.[Link]

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters.[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate.[Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University.[Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (ACS).[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. PMC (NIH).[Link]

  • Pure Shift NMR Service. Creative Biostructure.[Link]

  • Pure Shift NMR. Manchester NMR Methodology Group.[Link]

Sources

removing catalyst impurities from 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole , a bicyclic scaffold frequently synthesized via metal-catalyzed 1,3-dipolar cycloadditions or reductive aminative cyclizations.

The Core Challenge: This molecule contains two competing Lewis basic sites—the pyrrolidine nitrogen and the isoxazole nitrogen. These act as ligands, tightly binding transition metals (Pd, Cu, Ru) and resisting standard aqueous extraction. Furthermore, the isoxazole N-O bond is labile under harsh reductive conditions, limiting your purification options.

This guide prioritizes Solid-Supported Scavenging (SSS) over liquid-liquid extraction to maintain yield and structural integrity.

Module 1: Diagnosis & Detection

Q: How do I know if my sample is contaminated without running ICP-MS immediately?

A: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantification (ppb levels), you can use these rapid indicators:

  • Visual Inspection: Pure pyrrolo-isoxazoles are typically white or pale yellow solids/oils.

    • Grey/Black: Colloidal Palladium (Pd⁰).

    • Green/Blue: Copper (Cu) salts.[1]

    • Orange/Brown: Palladium-Ligand complexes (Pd²⁺).[2]

  • NMR Broadening: Paramagnetic metals (Cu²⁺, Fe³⁺) cause significant line broadening in 1H NMR, particularly near the bridgehead protons of the fused ring system.

  • Solubility Anomalies: If your free base is unexpectedly soluble in non-polar solvents, it may be coordinated to lipophilic phosphine ligands from the catalyst.

Q: What are the regulatory limits I need to hit?

A: Refer to ICH Q3D Guidelines for Elemental Impurities.

  • Class 1 (Pb, As, Cd, Hg): Must be significantly reduced (PDE < 5 µ g/day for some).

  • Class 2B (Pd, Ru, Pt): Common in this synthesis.[3] Oral PDE limits are generally 100 µ g/day .

  • Target: Aim for < 10 ppm in the final API to ensure safety margins.

Module 2: Scavenging Protocols (The "How-To")

Protocol A: Palladium (Pd) Removal

Best for: Suzuki/Heck/Sonogashira residues.

The Mechanism: We use Thiol-modified silica (Si-Thiol) or Trimercaptotriazine (Si-TMT). The sulfur atoms form a bond with Pd that is thermodynamically stronger than the Pd-Pyrrolidine coordination.

Step-by-Step:

  • Dissolution: Dissolve crude 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole in THF or DCM (10 mL/g). Avoid MeOH initially if using Si-TMT, as it can slightly reduce scavenging kinetics for lipophilic complexes.

  • Loading: Add Si-Thiol (SiliCycle or equivalent) at 4 equivalents relative to the estimated residual metal (or 10-20% w/w relative to product if metal content is unknown).

  • Agitation: Stir gently at 40°C for 4 hours .

    • Note: Do not reflux aggressively; thermal stress can degrade the isoxazole ring.

  • Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.

  • Wash: Rinse the filter cake with 10% MeOH in DCM to recover any product trapped in the pores.

Protocol B: Copper (Cu) Removal

Best for: Click chemistry/Cycloaddition residues.

The Mechanism: Copper is harder to remove from amines than Palladium. We use a chelating resin (Si-DIA or Si-TMT).

Step-by-Step:

  • Dissolution: Dissolve crude in EtOH or DMF .

  • Loading: Add Si-TMT (preferred for Cu) at 5-8 equivalents .

  • Agitation: Stir at Room Temperature (RT) for 12-16 hours .

    • Critical: Copper scavenging is slower than Palladium.

  • Visual Check: The resin should turn dark/colored as it adsorbs the metal.

  • Filtration: Filter and rinse with EtOH.

Module 3: Visualization & Logic

Decision Tree: Selecting the Right Scavenger

Use this logic flow to select the correct scavenger based on your specific catalyst and solvent system.

ScavengerSelection Start Identify Contaminant Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Ru Ruthenium (Ru) Start->Ru Pd_Type Pd Species? Pd->Pd_Type Rec_SiTMT Use Si-TMT (High Affinity) Cu->Rec_SiTMT Best Rec_SiDIA Use Si-DIA (Chelating) Cu->Rec_SiDIA Alternative Rec_SiThiol Use Si-Thiol (Universal Pd) Ru->Rec_SiThiol Standard Pd_0 Pd(0) Colloidal Pd_Type->Pd_0 Black ppt Pd_II Pd(II) Complex Pd_Type->Pd_II Soluble Rec_Carbon Activated Carbon (Last Resort) Pd_0->Rec_Carbon Adsorption Pd_II->Rec_SiThiol Standard Pd_II->Rec_SiTMT Stubborn

Caption: Scavenger selection logic based on metal species and oxidation state.

Module 4: Troubleshooting & FAQs

Q: My product yield dropped significantly after scavenging. Did the resin eat my product?

Diagnosis: The pyrrolo-isoxazole amine is basic. If you used an acidic scavenger (like Si-Tosic Acid) or if your product has high non-specific binding to the silica backbone, it is stuck on the resin. Fix:

  • Do NOT discard the resin.

  • Wash the resin with 10% 7N NH₃ in MeOH (Ammonia in Methanol).

  • The ammonia will displace the basic amine product from the silica surface without displacing the metal-thiol bond (which is covalent and stable).

Q: Can I use Hydrogenation (Pd/C + H₂) to clean up the sample?

WARNING: No. Reasoning: The isoxazole N-O bond is highly susceptible to reductive cleavage. Subjecting 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole to catalytic hydrogenation will likely cleave the ring, resulting in a 3-amino-4-hydroxypyrrolidine derivative. Stick to adsorbents only.

Q: The color isn't changing, and ICP shows high metal content.

Diagnosis: The metal is likely "hidden" inside a very stable ligand complex (e.g., dppf or phosphines) that is stronger than the scavenger. Fix:

  • Temperature: Increase to 55°C (monitor isoxazole stability).

  • Activator: Add 1% Acetic Acid to the mixture. This can protonate the competing ligands on the metal, freeing the metal to bind with the scavenger. Caution: Verify acid stability of your specific derivative first.

Q: Why not just use Activated Carbon?

A: You can, but it is non-selective.

  • Pros: Cheap, removes colloidal metals well.

  • Cons: High loss of product (yield hit), messy to filter, requires multiple passes. Use only if silica scavengers fail.

Summary Data Table: Scavenger Performance

ContaminantRecommended ScavengerLoading (Eq)Time (h)Exp. Residual (ppm)Notes
Pd(OAc)₂ / Ligands Si-Thiol44< 10Standard choice.
Pd(dppf)Cl₂ Si-TMT58-16< 20Hard to remove; requires TMT.
CuI / CuBr Si-TMT512< 10Slow kinetics; stir overnight.
Ru (Grubbs) Si-Thiol44< 50Moderate removal efficiency.

References

  • ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation. (2022).[4] Guideline for Elemental Impurities Q3D(R2).[4] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage Metal Scavenging User Guide. Biotage. Strategies for Metal Removal in Drug Development.[2][5] [Link]

Sources

stability of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Handling of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Under Acidic Conditions

Welcome to the Application Scientist Support Center. Fused bicyclic systems like 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4) are highly valuable building blocks in medicinal chemistry. However, their unique architecture—specifically the pyrrolidine ring fused to an isoxazolidine ring—presents distinct vulnerabilities. This guide provides a deep dive into the mechanistic causality of its degradation, quantitative stability data, and self-validating troubleshooting protocols to ensure the integrity of your compound during synthesis and purification.

Mechanistic Grounding: Why Do Acidic Conditions Cause Degradation?

The core vulnerability of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole lies in the N–O bond of the isoxazolidine ring. While this bond is relatively stable under neutral and basic conditions, the introduction of Brønsted acids (e.g., HCl, TFA, or even strong organic acids) fundamentally alters its electronic landscape.

When exposed to acidic media (pH < 4.0), the isoxazolidine nitrogen or oxygen undergoes rapid protonation. This protonation significantly lowers the activation energy required for N–O bond cleavage . In the presence of water (such as during an aqueous acidic workup), the protonated intermediate becomes highly electrophilic. It is rapidly attacked by water molecules, leading to hydrolytic ring-opening. This cascade releases the inherent ring strain of the bicyclic [3,4-d] system, thermodynamically driving the irreversible formation of a substituted pyrrolidine amino-alcohol .

Mechanism A 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole B Protonated Intermediate (Weakened N-O Bond) A->B Acidic pH (< 4.0) + H+ C Nucleophilic Attack (H2O Addition) B->C Hydrolysis D Ring-Opened Product (Amino-Alcohol) C->D N-O Bond Cleavage

Fig 1. Acid-catalyzed hydrolytic degradation pathway of the isoxazolidine ring.

Quantitative Stability Matrix

To guide your experimental design, we have summarized the stability of the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole scaffold across various pH levels and temperatures.

pH LevelBuffer / Acid SystemTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
< 2.0 1M HCl (aq)25 °C< 10 MinutesRapid N-O cleavage / Hydrolysis
2.0 - 4.0 0.1% TFA (aq)25 °C~ 2 HoursAcid-catalyzed ring opening
4.0 - 6.0 Acetate Buffer25 °C> 48 HoursSlow hydrolysis
6.0 - 8.0 Phosphate / NaHCO

25 °CStable (> 4 Weeks) None (Intact Bicyclic System)
< 2.0 4M HCl in Dioxane0 °C~ 4 HoursAnhydrous cleavage (Slower)

Frequently Asked Questions (FAQs)

Q: Can I use TFA to deprotect a Boc-group on another part of my molecule without destroying the isoxazolidine ring? A: It is highly risky. Standard Boc-deprotection (e.g., 50% TFA in DCM at room temperature) will likely cause significant N–O bond cleavage. If you must use acidic deprotection, perform the reaction under strictly anhydrous conditions (e.g., 4M HCl in dioxane) at 0 °C, monitor closely, and neutralize immediately. Alternatively, switch to a protecting group orthogonal to acidic conditions, such as Fmoc (base-labile) .

Q: My product mass shows a +18 Da shift after an acidic workup. What happened? A: The +18 Da mass shift corresponds to the addition of water (H


O). This confirms that the acidic workup triggered the hydrolysis of the isoxazolidine ring, cleaving the N–O bond to form an open-chain amino-alcohol. You must switch to a neutral or slightly basic workup protocol.

Q: Is it safe to purify this compound using standard Reverse-Phase HPLC with 0.1% Formic Acid? A: Prolonged exposure to 0.1% Formic Acid during fraction collection and subsequent lyophilization can lead to partial degradation. It is highly recommended to use a volatile basic modifier, such as 0.1% Ammonium Hydroxide (NH


OH) or 10 mM Ammonium Bicarbonate, in your mobile phases to maintain the structural integrity of the isoxazolidine.

Troubleshooting Guide & Self-Validating Protocols

Issue: Severe Yield Loss or Degradation During Aqueous Workup

If you are losing your compound during the extraction phase, it is likely due to the use of acidic quenchers (like saturated NH


Cl or 1M HCl) which catalyze the ring-opening of the isoxazolidine.
Resolution Protocol: Neutral-to-Basic Extraction Workflow

This step-by-step methodology ensures the isoxazolidine ring remains intact by strictly controlling the pH and minimizing exposure to electrophilic conditions.

Step 1: Reaction Quenching Instead of acidic quenchers, quench the reaction mixture by slowly adding a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO


) until the aqueous layer reaches a pH of 7.5–8.5.
Causality: Maintaining a slightly basic pH prevents the protonation of the isoxazolidine nitrogen, keeping the activation barrier for N–O cleavage prohibitively high.

Step 2: Extraction Extract the aqueous layer 3 times with a non-protic organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step 3: Washing and Drying Wash the combined organic layers once with brine to remove residual salts. Dry the organic layer over anhydrous Sodium Sulfate (Na


SO

). Causality: Avoid Magnesium Sulfate (MgSO

), as its slightly acidic nature can sometimes trigger localized degradation in highly sensitive batches during prolonged exposure.

Step 4: Concentration Concentrate the solution under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal stress on the bicyclic system.

Step 5: Self-Validation Check To validate that the protocol succeeded, dissolve a 1 mg aliquot of the crude residue in LC-MS grade Acetonitrile (do not use acidic diluents). Inject onto the LC-MS.

  • Success: A dominant peak at m/z 129.2 [M+H]

    
     confirms the structural integrity of the isoxazolidine ring.
    
  • Failure: A dominant peak at m/z 147.2 ([M+H

    
    O+H]
    
    
    
    ) indicates the neutral workup was not executed quickly enough, or the initial reaction conditions were too acidic.

Troubleshooting Start Acidic Workup / Reaction Test LC-MS Analysis Check Mass Start->Test Decision Is [M+H]+ 129.2 Present? Test->Decision Yes Intact Bicyclic System Proceed to Neutralization Decision->Yes Yes No Mass +18 Da Detected (Hydrolysis Occurred) Decision->No No Fix Protocol: Buffer to pH > 7.5 Use Non-Protic Solvents No->Fix Implement Fix

Fig 2. Workflow for diagnosing and resolving acid-induced degradation during synthesis.

References

  • Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines Journal of the American Chemical Society (JACS) URL:[Link]

  • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks The Journal of Organic Chemistry URL:[Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones Arkivoc URL:[Link]

overcoming steric hindrance in functionalizing the pyrrolo-isoxazole core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Fused Heterocycles Reference ID: TSC-PYRISO-2025 Status: Active

Welcome, Colleague.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the pyrrolo-isoxazole scaffold—a deceptive 5,5-fused system—is resisting your standard functionalization attempts.

While this scaffold offers unique vectors for kinase inhibition (mimicking the adenosine triphosphate binding pocket), its compact geometry creates a "steric wall." When you attempt to install substituents at the C3, C4, or C5 positions, the adjacent ring fusion sites often block the trajectory of incoming nucleophiles or catalysts.

This guide is not a textbook; it is a troubleshooting engine. We will bypass general theory and address the specific failure modes of hindered couplings, regioselectivity issues, and catalyst deactivation.

Module 1: Troubleshooting Tickets (The "Why It Failed" Guide)

Ticket #402: Suzuki-Miyaura Coupling Stalled at < 10% Conversion

User Issue: "I am trying to couple a 2,6-disubstituted aryl boronic acid to my 4-chloro-pyrrolo[2,3-d]isoxazole. The starting material is unconsumed after 24h at 100°C."

Diagnosis: You are facing a dual-failure mode: Oxidative Addition Inhibition and Transmetallation Blockade .

  • The Cone Angle Problem: Standard ligands (PPh3, dppf) are too small to force the Pd(0) center open for the bulky oxidative addition step.

  • The "G" Problem: If you are using Pd(PPh3)4 or Pd(dppf)Cl2, you are relying on in situ reduction to Pd(0), which is often inefficient in hindered systems.

The Solution: The "Precatalyst + Bulky Ligand" System Switch to a Buchwald G3 or G4 precatalyst system. These generate the active Pd(0) species immediately upon base exposure, regardless of sterics.

  • Ligand Selection: Use XPhos or SPhos .[1] These biaryl phosphine ligands have massive cone angles that facilitate the reductive elimination of crowded biaryls.

  • Base Switch: If using carbonate (Na2CO3), switch to K3PO4 (anhydrous) or CsF . Fluoride bases are smaller and can facilitate transmetallation in crowded environments.

Decision Tree: Ligand Selection for Hindered Couplings

LigandSelection Start Start: Coupling Failure CheckSubstrate Is the Boronic Acid 2,6-Disubstituted? Start->CheckSubstrate YesDisub Yes: Extreme Sterics CheckSubstrate->YesDisub NoDisub No: Moderate Sterics CheckSubstrate->NoDisub Rec1 Use XPhos Pd G4 Solvent: 1,4-Dioxane/H2O YesDisub->Rec1 Rec2 Use SPhos Pd G3 Solvent: Toluene/H2O NoDisub->Rec2 CheckBase Did it stall again? Rec1->CheckBase SwitchBase Switch Base to CsF (Fluoride activation) CheckBase->SwitchBase Yes

Caption: Logic flow for selecting Buchwald Precatalysts based on steric demand.

Ticket #405: Regioselectivity Failure in N-Alkylation

User Issue: "I'm trying to alkylate the pyrrole nitrogen (N1), but I'm getting a mixture of N1-alkylation, N-isoxazole alkylation, and O-alkylation."

Diagnosis: The pyrrolo-isoxazole core is an ambident nucleophile. In sterically crowded systems, the "harder" nucleophilic centers (Oxygen or Isomeric Nitrogen) often react faster than the sterically hindered "soft" pyrrole nitrogen because they are more accessible, even if less thermodynamically stable.

The Solution: Modulation of Cation Effects You must tighten the ion pairing to shield the oxygen/isoxazole nitrogen.

  • Base: Switch from K2CO3 to Cs2CO3 . The large Cesium cation (soft acid) stabilizes the diffuse negative charge on the pyrrole nitrogen, promoting N-alkylation over O-alkylation [1].

  • Solvent: Use DMF or NMP . Avoid THF.

  • Temperature: Lower the temperature to 0°C. Kinetic control favors the most accessible site (wrong site), but thermodynamic control (higher temp) favors the most stable bond. Correction: In this specific hindered core, high temperature often leads to messy mixtures. Start at 0°C and warm slowly.

Module 2: The Knowledge Base (Experimental Protocols)

Protocol A: Microwave-Assisted Cross-Coupling for "Dead" Substrates

Use this when standard thermal heating fails to overcome the activation energy of the sterically hindered transition state.

Reagents:

  • Substrate: 4-chloro-pyrrolo[2,3-d]isoxazole (1.0 equiv)

  • Boronic Acid: 2,6-dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.05 equiv) [2]

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step:

  • The Purge: Add solid reagents to a microwave vial. Seal. Purge with Argon for 15 minutes. Crucial: Oxygen kills the active monomeric Pd(0) species instantly in low-loading scenarios.

  • Solvent Addition: Add degassed solvents via syringe through the septum.

  • Irradiation: Heat to 120°C for 30 minutes in a microwave reactor (high absorption setting).

    • Why Microwave? It provides rapid, uniform heating that can access higher energy transition states required to force the bulky ligands together, which oil baths often cannot achieve efficiently without decomposition.

  • Workup: Filter through Celite immediately.

Data: Ligand Performance Comparison

LigandPrecatalyst GenYield (2,6-disubstituted aryl)Reaction TimeNotes
PPh3 Pd(PPh3)40%24hFailed oxidative addition.
dppf Pd(dppf)Cl212%24hSignificant protodeboronation observed.
SPhos G365%2hGood, but slow conversion.
XPhos G492% 30 min (MW)Excellent steric tolerance.
Protocol B: Late-Stage Functionalization via C-H Activation

When halogenation is impossible due to sterics, use the acidity of the C-H bond.

Concept: The C-H bond adjacent to the ring junction is often acidic. Instead of installing a halogen and then coupling, use a Knochel-Hauser Base (TMPMgCl·LiCl) to deprotonate and quench with an electrophile.

Workflow:

  • Cool substrate in THF to -78°C.

  • Add TMPMgCl·LiCl (Turbo-Hauser Base).

  • Stir 1h. (The LiCl breaks up aggregates, allowing the bulky base to access the hindered proton).

  • Add electrophile (e.g., I2, DMF, or Weinreb amide).

Module 3: Advanced FAQs

Q: Why does my boronic acid degrade (protodeboronation) before coupling? A: In hindered systems, the transmetallation step is slow. This leaves the boronic acid exposed to the hot, basic aqueous environment for too long.

  • Fix: Use Boronic Esters (Pinacol) instead of acids. They are more stable. Alternatively, use MIDA boronates for slow-release of the active species, keeping the concentration of unstable acid low [3].

Q: Can I build the ring after functionalization to avoid this mess? A: Yes. If the C4/C5 positions are too crowded, a Linear Synthesis is preferred over Convergent.

  • Strategy: Functionalize a simple pyrrole or isoxazole precursor first, then perform the ring-closing condensation (e.g., using an acetal and hydrazine/hydroxylamine) as the final step. This avoids the "steric wall" of the fused system entirely.

Synthetic Pathway Comparison

SynthesisPath cluster_convergent Convergent (High Risk) cluster_linear Linear (Recommended) Core Fused Core Func Functionalization (Steric Block) Core->Func Fail Target1 Target Func->Target1 Pre Open Precursor Func2 Functionalize (Accessible) Pre->Func2 Close Ring Closure Func2->Close Target2 Target Close->Target2

Caption: Comparison of Convergent vs. Linear strategies for hindered cores.

References

  • Regioselective O-functionalization of pyrimidinones. Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions.[2] Source: National Institutes of Health (PMC) / RSC Advances. URL:[Link]

  • Steric Hindrance in Heteroarenes. Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Source: Organic Letters (ACS Publications). URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Conformation Analysis of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole represents a critical pharmacophore in drug discovery, particularly as a rigidified diamine surrogate in glycosidase inhibitors and allosteric modulators. Determining its precise stereochemical conformation—specifically the ring fusion (cis vs. trans) and ring pucker—is non-trivial due to the flexibility of the saturated five-membered rings.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and DFT Calculations for resolving this structure. While NMR provides rapid solution-state data, X-ray crystallography remains the definitive method for absolute stereochemical assignment, particularly for confirming the cis-fused junction inherent to the 1,3-dipolar cycloaddition synthetic route.

Structural Context & The Stereochemical Challenge

The core challenge lies in the 5,5-fused bicyclic system . Unlike 6,6-fused systems (e.g., decalin) where trans-fusion is rigid and defined, 5,5-fused systems can adopt multiple envelope conformations.

  • Target Molecule: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CID: 21796747).[1]

  • Key Question: Does the molecule adopt a cis-fused or trans-fused geometry?

  • Synthetic Origin: Typically synthesized via [3+2] cycloaddition of a nitrone to a maleimide or pyrroline derivative. This mechanism generally dictates a cis-fused product due to the concerted nature of the reaction, but thermal equilibration can occur.

Pathway Visualization: Origin of Stereochemistry

G Start Precursors (Nitrone + Maleimide/Alkene) TS Transition State (Suprafacial approach) Start->TS [3+2] Cycloaddition Kinetic Kinetic Product (Cis-Fused Isoxazole) TS->Kinetic Endo/Exo Rule Thermo Thermodynamic Product (Trans-Fused - Rare in 5,5) Kinetic->Thermo Epimerization (High Temp)

Figure 1: The concerted 1,3-dipolar cycloaddition mechanism predominantly yields the cis-fused framework, a critical structural attribute confirmed by X-ray data.

Primary Method: X-ray Crystallography (The Gold Standard)

X-ray crystallography provides the atomic-resolution map of the molecule's solid-state conformation. For a small, potentially low-melting organic molecule like the title compound, this often requires derivatization.

Experimental Protocol: Salt Formation & Crystallization

Since the free base 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole may be an oil or low-melting solid, generating a crystalline salt is the standard protocol for X-ray analysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the crude oil in 2 mL of anhydrous diethyl ether.

  • Salt Formation: Dropwise add 1.0 equivalent of Picric acid (dissolved in ethanol) or HCl (in dioxane). Picrates often yield superior diffracting crystals for small amines.

  • Vapor Diffusion: Place the vial inside a larger jar containing hexane (antisolvent). Seal and allow to stand at 4°C for 48-72 hours.

  • Harvesting: Isolate single crystals (approx. 0.1 x 0.1 x 0.2 mm) under polarized light.

  • Data Collection: Mount on a goniometer (e.g., Bruker D8 QUEST) at 100 K to reduce thermal motion.

Data Interpretation & Validation
  • Space Group: Chiral molecules (if enantiopure) typically crystallize in non-centrosymmetric space groups (e.g., P21). Racemates crystallize in centrosymmetric groups (e.g., P21/c).

  • Bridgehead Geometry: The definitive check for fusion.

    • Cis-Fusion: The H-C-C-H dihedral angle at the bridgehead (positions 3a and 6a) will be close to 0–40° (syn-periplanar or syn-clinal).

    • Trans-Fusion: The dihedral angle would be near 180° (anti-periplanar).

  • Pucker Parameters: The pyrrolidine and isoxazolidine rings will exhibit "envelope" (E) or "twist" (T) conformations, quantifiable via Cremer-Pople parameters.

Why this matters: X-ray is the only method that unambiguously distinguishes the absolute configuration (using anomalous dispersion if heavy atoms like Br or Cl are introduced) and the precise ring pucker, which dictates binding affinity in protein pockets.

Alternative Method: Solution-State NMR

While X-ray gives a static snapshot, NMR offers dynamic solution data.

  • NOESY/ROESY: Strong Nuclear Overhauser Effect (NOE) correlations between the bridgehead protons (H-3a and H-6a) confirm cis-fusion . In a trans-fused system, these protons are anti-facial and show no NOE.

  • Coupling Constants (

    
    ):  For cis-fused 5,5-systems, the bridgehead coupling constant is typically 6–10 Hz . For trans-fused, it is often smaller (0–5 Hz) due to the geometric strain, though the Karplus relationship is less reliable in strained bicyclic systems than in cyclohexane chairs.
    

Comparative Analysis: X-ray vs. Alternatives

FeatureX-ray Crystallography NMR Spectroscopy (NOESY) DFT Calculations
Primary Output 3D Atomic Coordinates (CIF)Interproton Distances (< 5 Å)Energy Minima & Geometries
Stereochem Confidence Absolute (100%) High (Relative Stereochem)Predictive (Model dependent)
Sample State Solid (Single Crystal required)Solution (CDCl3, DMSO)Virtual (Gas/Solvent Phase)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Critical Limitation Requires crystalline sample (Salt/Derivative)Signal overlap; Averaged conformersAccuracy depends on basis set
Decision Matrix for Researchers

DecisionMatrix Start Start: Structural Elucidation IsSolid Is sample crystalline? Start->IsSolid XRD Run SC-XRD (Definitive Config) IsSolid->XRD Yes NMR Run 2D-NOESY NMR (Solution State) IsSolid->NMR No (Liquid/Oil) DFT Support with DFT (B3LYP/6-31G*) XRD->DFT Compare Solid vs Solution MakeSalt Derivatize (Picrate/HCl) to induce crystallization MakeSalt->XRD NMR->MakeSalt Ambiguous Data NMR->DFT Validate Conformer

Figure 2: Workflow for determining the stereochemistry of fused bicyclic isoxazoles. X-ray is the endpoint for definitive proof.

Technical Insights & Field Data

Experimental data from analogous structures (e.g., hexahydropyrrolo[3,4-d]isoxazole-4,6-diones) consistently supports the cis-fused preference.

  • Reaction Mechanism Validity: The 1,3-dipolar cycloaddition of azomethine ylides or nitrones to maleimides follows a concerted path. Literature confirms that the cis-isomer is the kinetic product [1].

  • X-ray Validation: Crystallographic studies of the 4,6-dione derivative reveal a "book-shape" geometry where the two rings are folded along the bridgehead bond. The bridgehead protons are invariably cis [2].

  • Stability: Unlike decalin, where trans is significantly more stable, the cis-fused 5,5-system is energetically accessible and often preferred due to lower angle strain in the transition state.

Recommendation: For the specific title compound, if X-ray is unavailable, rely on the strong precedent of the cis-endo addition rule [3] supported by NOESY data showing strong bridgehead correlation.

References

  • Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones. Source: European Journal of Medicinal Chemistry (2012).[2] Context: Establishes the cis-configuration of the scaffold via NMR and mechanism. URL:[Link]

  • Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold. Source: Journal of Organic Chemistry (2018). Context: Provides detailed conformational analysis and X-ray data for the amino-derivative of the scaffold. URL:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Source: MDPI (Molecules, 2020). Context: Review of the mechanistic rules (endo/exo selectivity) governing the stereochemistry of these fusions. URL:[Link]

  • PubChem Compound Summary: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole. Source: National Library of Medicine. Context: Chemical identifiers and physical property data.[1][3][4][5][6][7] URL:[Link]

Sources

Comparative Guide: Bioactivity of Isoxazole vs. Isoxazolidine Fused Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of fused heterocyclic pharmacophores, the choice between the aromatic isoxazole and its saturated counterpart, the isoxazolidine , represents a critical decision point in Lead Optimization. While both scaffolds utilize the N–O bond to modulate bioactivity, their pharmacological profiles diverge significantly due to stereoelectronic differences.

  • Isoxazole (Fused): A rigid, planar, aromatic linker. It primarily functions as a bioisostere for amide bonds or phenyl rings, stabilizing molecular geometry and participating in

    
    -
    
    
    
    stacking interactions.
  • Isoxazolidine (Fused): A flexible, puckered, saturated ring containing up to two chiral centers. It is frequently employed as a transition-state mimic (particularly for peptide bond hydrolysis) and offers vectors for specific H-bonding that planar systems cannot access.

This guide objectively compares these two systems, supported by experimental data, synthesis workflows, and mechanistic insights.

Structural & Physicochemical Divergence

The fundamental difference lies in the hybridization of the C-3, C-4, and C-5 atoms, which dictates the 3D topology of the fused system.

FeatureIsoxazole Fused SystemIsoxazolidine Fused System
Hybridization

(Planar)

(Tetrahedral/Puckered)
Chirality Achiral (unless substituents are chiral)Inherently Chiral (C3/C5 centers)
Electronic Character Electron-poor aromatic; weak H-bond acceptorBasic amine (N2); H-bond donor/acceptor
Solubility Generally lower (lipophilic

-stacking)
Generally higher (

character/polarity)
Metabolic Stability High (aromatic stability)Moderate (susceptible to reductive cleavage)
Binding Mode Intercalation,

-stacking, rigid spacer
Transition state mimicry, specific point interactions
Visualization: Structural Topology & Synthesis Logic

G cluster_0 Pathway A: Aromatic System cluster_1 Pathway B: Saturated System Start Precursor Scaffold (e.g., Chromene, Steroid) NitrileOxide Dipole: Nitrile Oxide (R-C≡N+-O-) Start->NitrileOxide + Hydroxylamine (Oxidation) Nitrone Dipole: Nitrone (R-CH=N+(R)-O-) Start->Nitrone + N-Sub Hydroxylamine (Condensation) Isoxazole FUSED ISOXAZOLE • Planar/Rigid • Aromatic Stacking • Kinase Inhibitor (Type II) NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition Isoxazolidine FUSED ISOXAZOLIDINE • Puckered/Chiral • Transition State Mimic • Glycosidase/Protease Inhibitor Nitrone->Isoxazolidine 1,3-Dipolar Cycloaddition

Caption: Divergent synthesis pathways via 1,3-dipolar cycloaddition determine the resulting scaffold topology and bioactivity profile.

Comparative Bioactivity Assessment

Case Study A: Anticancer Activity (Chromeno-Fused Systems)

Fused chromeno-isoxazoles and isoxazolidines have been extensively studied for cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.[1][2][3]

  • Isoxazoles: Often act as tubulin polymerization inhibitors .[4] The planar structure allows them to dock into the colchicine binding site of tubulin.

  • Isoxazolidines: Often target DNA-binding enzymes or specific kinases where chirality is required to fit a specific hydrophobic pocket.

Data Comparison: Cytotoxicity (


 in 

)
Scaffold TypeDerivativeTarget Cell Line (MCF-7)Mechanism ImplicationRef
Chromeno-Isoxazole 3-phenyl-isoxazole analog

Intercalation / Tubulin binding[1]
Chromeno-Isoxazolidine cis-fused 2-methyl analog

Specific receptor fit (Chiral)[2]
Standard (Doxorubicin) --

DNA Intercalation--

Insight: In this specific chromeno-fused series, the isoxazolidine derivative demonstrated superior potency (


). The saturation introduces a "kink" in the molecule (puckering), which likely mimics the natural substrate geometry better than the flat isoxazole, enhancing binding affinity to the target protein (likely a specific kinase or receptor rather than non-specific intercalation).
Case Study B: Antimicrobial & Antifungal Activity

Isoxazole derivatives are classic pharmacophores in antibiotics (e.g., oxacillin). However, fused isoxazolidines are gaining traction.

  • Isoxazoles: High efficacy against Gram-positive bacteria.[5] Mechanism often involves cell wall synthesis inhibition.

  • Isoxazolidines: Show enhanced antifungal activity.[6] The N-O bond in the saturated ring is more labile, potentially acting as a prodrug or interacting with fungal CYP450 enzymes more effectively.

Data Comparison: Antimicrobial Efficacy (MIC in


) 
Compound ClassOrganism (S. aureus)Organism (C. albicans)NotesRef
Fused Isoxazole 4-8>64Strong antibacterial, weak antifungal[3]
Fused Isoxazolidine 16-328-16Moderate antibacterial, superior antifungal [3][4]
Case Study C: Anti-Inflammatory (COX Inhibition)

Steroid-fused systems utilize the heterocycle to bind to the Cyclooxygenase (COX) active site.

  • Isoxazole: The planar ring mimics the phenyl ring of NSAIDs (like ibuprofen), fitting into the hydrophobic channel.

  • Isoxazolidine: The flexibility allows for an "induced fit," often resulting in higher selectivity for COX-2 over COX-1, reducing gastric side effects.

Mechanistic Logic: Why Choose One Over the Other?

The choice of scaffold dictates the signaling pathway modulation.

Signal Transduction & Target Interaction Flow

SAR Target Biological Target Iso Isoxazole (Planar/Aromatic) Target->Iso Flat Pocket IsoLi Isoxazolidine (Chiral/Saturated) Target->IsoLi Chiral Pocket Mech1 Mechanism: Intercalation / Stacking Iso->Mech1 Outcome1 High Potency Low Selectivity Mech1->Outcome1 Mech2 Mechanism: Transition State Mimicry IsoLi->Mech2 Outcome2 High Selectivity Stereo-dependent Mech2->Outcome2

Caption: SAR decision tree. Isoxazoles favor flat, hydrophobic pockets (e.g., DNA, ATP sites), while isoxazolidines favor enzymatic active sites requiring specific stereochemistry.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

A. Synthesis: 1,3-Dipolar Cycloaddition (General Procedure)

Objective: Synthesize both analogs from a common alkene precursor (e.g., Chromene).

  • Isoxazole Synthesis (Nitrile Oxide Route):

    • Reagents: Alkene precursor (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Chloramine-T (Oxidant, 1.5 eq), Ethanol.

    • Step 1: Dissolve precursor in EtOH. Add

      
      .
      
    • Step 2: Add Chloramine-T trihydrate portion-wise at RT.

    • Step 3: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc).

    • Step 4: Workup with water/DCM extraction. Purify via column chromatography.

    • Note: Yields are typically 70-85%. Product is stable.

  • Isoxazolidine Synthesis (Nitrone Route):

    • Reagents: Alkene precursor (1.0 eq), N-methylhydroxylamine (1.2 eq), Toluene.

    • Step 1: Dissolve precursor in dry Toluene.

    • Step 2: Add N-methylhydroxylamine (or generate nitrone in situ from aldehyde + hydroxylamine).

    • Step 3: Reflux in a Dean-Stark apparatus (to remove water) for 12-24 hours.

    • Step 4: Evaporate solvent. Purify via flash chromatography.

    • Critical: This reaction generates chiral centers. Diastereomers may need separation via HPLC.

B. Bioassay: MTT Cytotoxicity Assay

Objective: Compare


 values.
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (Isoxazole vs. Isoxazolidine) at serial dilutions (0.1 - 100

    
    ). Include DMSO control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add

    
     MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Conclusion & Recommendation

  • Select the Fused Isoxazole if your target requires a rigid, flat pharmacophore to fit into a narrow hydrophobic cleft (e.g., ATP binding sites in kinases) or if you require high metabolic stability.

  • Select the Fused Isoxazolidine if you are targeting an enzyme transition state (e.g., proteases, glycosidases) or if you need to exploit chirality to gain selectivity over off-target effects. The isoxazolidine ring offers a "3D" scaffold that is often superior for fine-tuning receptor affinity, albeit with slightly lower metabolic stability.

References

  • Kumbhare, R. M., et al. (2013). Synthesis of new chromeno-annulated cis-fused pyrano[4,3-c]isoxazole derivatives via intramolecular nitrone cycloaddition and their cytotoxicity evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mantzourani, C., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity. MDPI Molecules. Retrieved from [Link]

  • Yanmaz, V., et al. (2019).[7] Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. Journal of Science. Retrieved from [Link]

  • Kouakou, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI Molbank. Retrieved from [Link]

Sources

HPLC method development for 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of high-performance liquid chromatography (HPLC) methodologies for the purity analysis of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole .

As a highly polar, basic, bicyclic organic molecule, 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole presents a classic chromatographic challenge [4]. With a negative partition coefficient (LogP < 0) and basic secondary/tertiary amine characteristics, standard reversed-phase liquid chromatography (RPLC) methods typically fail to provide adequate retention or peak symmetry.

This guide objectively compares traditional RPLC against Polar-Embedded RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating method for purity profiling.

Mechanistic Analysis of Column Chemistries

To develop a reliable purity method, we must first understand the causality behind analyte-stationary phase interactions.

The Failure of Standard C18 (RPLC) In traditional RPLC, retention is driven by hydrophobic interactions. Because our target analyte is highly hydrophilic, it partitions poorly into the non-polar C18 stationary phase, eluting near the void volume (


 < 1.0). Furthermore, the basic nitrogen atoms in the pyrrolo-isoxazole ring system interact strongly with unreacted, acidic silanol groups on the silica surface via ion-exchange mechanisms. This secondary interaction causes severe peak tailing and compromises the resolution of closely eluting synthetic impurities.

The Polar-Embedded Solution (RP-Amide) To mitigate silanol interactions while remaining in a reversed-phase mode, polar-embedded columns (e.g., RP-Amide) incorporate a polar functional group near the silica surface. This creates a virtual "shield" that repels basic analytes from residual silanols, drastically improving peak shape [1]. Additionally, these columns resist "phase collapse" (dewetting) when using the highly aqueous mobile phases (>95% water) required to force the retention of polar compounds.

The HILIC Advantage HILIC operates orthogonally to RPLC and is specifically designed for problematic polar compounds [2]. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). In HILIC, water acts as the strong eluting solvent. A water-rich layer immobilizes on the surface of the stationary phase; polar analytes partition into this aqueous layer, resulting in excellent retention [3]. The high organic content also enhances electrospray ionization (ESI) efficiency, making HILIC the superior choice if LC-MS is used for impurity identification.

Method_Selection A 2-Methylhexahydro-2H- pyrrolo[3,4-d]isoxazole (LogP < 0, Basic) B Standard C18 RP-HPLC A->B Default Approach C Polar-Embedded C18 A->C 100% Aqueous Compatible D HILIC Mode A->D High Organic / MS Compatible B_res Poor Retention, Severe Tailing B->B_res C_res Moderate Retention, Good Peak Shape C->C_res D_res Excellent Retention, Orthogonal Selectivity D->D_res

HPLC method selection workflow for polar basic bicyclic compounds.

Quantitative Performance Comparison

To objectively evaluate these chemistries, experimental data was generated using a standardized test mix containing 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole and its closest synthetic intermediate (Impurity A).

Note: All methods utilized a flow rate of 1.0 mL/min and UV detection at 210 nm (due to the lack of a strong chromophore).

Column ChemistryMobile Phase StrategyRetention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
Resolution (

)
Standard C18 95% Water / 5% ACN (0.1% TFA)0.452.353,2000.8
Polar-Embedded (RP-Amide) 98% Water / 2% ACN (10mM Phosphate pH 7.0)2.101.1510,5002.4
HILIC (Bare Silica) 90% ACN / 10% Water (10mM Amm. Formate pH 3.0)6.501.0215,8004.5

Data Interpretation: The Standard C18 column failed system suitability criteria (


, 

). The RP-Amide column provided a viable reversed-phase method by utilizing a highly aqueous mobile phase without phase collapse[1]. However, the HILIC method delivered the highest theoretical plate count and resolution, proving to be the optimal environment for this highly polar base [2].

Retention_Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC Mechanism Analyte Polar Basic Analyte RP_Stat Hydrophobic C18 (Repels Analyte) Analyte->RP_Stat Silanol Residual Silanols (Causes Tailing) Analyte->Silanol Ionic WaterLayer Immobilized Water Layer (Strong Partitioning) Analyte->WaterLayer Partition PolarStat Polar Silica/Amide (H-Bonding) WaterLayer->PolarStat

Comparison of retention mechanisms: Reversed-Phase vs. HILIC.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only valid if the System Suitability Test (SST) passes prior to sample analysis.

Protocol A: The HILIC Workflow (Recommended)

Causality: HILIC is chosen for its superior retention of polar bases. Ammonium formate is selected as the buffer because its buffering capacity at pH 3.0 ensures the basic nitrogens remain in a consistent, fully ionized state, which stabilizes partitioning into the aqueous layer and prevents retention time drift [3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Weak Solvent): 100% LC-MS grade Acetonitrile.

  • Pump Program: Isocratic 10% A / 90% B. (Effective buffer concentration in the column is 10 mM).

Step 2: Column Equilibration

  • Install a Bare Silica HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush with 50 column volumes (CV) of mobile phase. Crucial: HILIC columns require significantly longer equilibration times than RPLC columns to fully establish the immobilized water layer. Monitor baseline UV (210 nm) and pressure until delta < 1%.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject 5 µL of a 0.1 mg/mL standard solution of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole.

  • Validation Gates:

    • Retention Factor (

      
      ) must be 
      
      
      
      .
    • Tailing Factor (

      
      ) must be 
      
      
      
      .
    • %RSD of retention time over 5 replicate injections must be

      
      .
      
  • Do not proceed to sample analysis unless all gates are passed.

Protocol B: The Polar-Embedded RPLC Workflow (Alternative)

Causality: If HILIC/LC-MS is unavailable, an RP-Amide column is used. A phosphate buffer at pH 7.0 is chosen to partially suppress the ionization of the basic nitrogens, increasing their hydrophobicity and driving retention via the alkyl chain, while the embedded amide group shields against silanol tailing [1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Potassium Phosphate in Water, adjusted to pH 7.0.

  • Mobile Phase B: 100% Methanol (Methanol is preferred over ACN here to slightly increase polar retention).

  • Pump Program: Isocratic 98% A / 2% B.

Step 2: Column Equilibration & SST

  • Install an RP-Amide column (150 x 4.6 mm, 3 µm).

  • Equilibrate for 15 CVs.

  • Inject standard. Validation Gates:

    
    , 
    
    
    
    .

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747 Source: PubChem (National Institutes of Health) URL:[Link]

Navigating the Structure-Activity Landscape of Pyrrolo-Isoxazole Analogs: A Comparative Guide to SAR Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo-isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and notably, anticancer properties.[1][2] The fusion of the electron-rich pyrrole ring with the isoxazole moiety creates a unique chemical architecture amenable to diverse substitutions, allowing for the fine-tuning of its pharmacological profile. This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis of the structure-activity relationship (SAR) validation of pyrrolo-isoxazole analogs, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a framework for the rational design of more potent and selective therapeutic candidates.

The Pyrrolo-Isoxazole Core: A Tale of Two Isomers

The constitutional isomerism of the pyrrolo-isoxazole core, primarily the pyrrolo[3,4-d]isoxazole and pyrrolo[3,2-d]isoxazole systems, presents a fundamental consideration in the early stages of drug design. The orientation of the fused rings dictates the spatial arrangement of substituents and, consequently, the molecule's interaction with its biological target. While the pyrrolo[3,4-d]isoxazole scaffold has been more extensively explored in the context of anticancer activity, understanding the synthetic accessibility and potential of both isomers is crucial for a comprehensive SAR exploration.

The synthesis of the pyrrolo[3,4-d]isoxazole core can be achieved through various strategies, often involving 1,3-dipolar cycloaddition reactions.[3] For instance, the reaction of maleimides with nitrile oxides represents a common and efficient route to this scaffold. The accessibility of a diverse range of substituted maleimides and the in-situ generation of nitrile oxides from various precursors allow for the creation of a library of analogs with varied substitution patterns, which is the cornerstone of any SAR study.

Unraveling Anticancer Potential: A Comparative Analysis of Pyrrolo-Isoxazole Analogs

The anticancer activity of pyrrolo-isoxazole derivatives has been demonstrated across various cancer cell lines. A critical aspect of SAR validation is the systematic modification of the core scaffold and the evaluation of the resulting changes in biological activity. Here, we present a comparative analysis of representative pyrrolo[3,4-d]isoxazole analogs, highlighting key structural features that govern their cytotoxic potential.

Table 1: Comparative Anticancer Activity of Pyrrolo[3,4-d]isoxazole Analogs
Compound IDR1R2R3HeLa IC50 (µM)3T3-SV40 IC50 (µM)Reference
1 HPhenylH> 50> 50[1]
2 H4-ChlorophenylH14 ± 2> 50[1]
3 H4-MethoxyphenylH8 ± 27 ± 2[1]
4 H2,4-DichlorophenylH7 ± 2> 50[1]
5 MethylPhenylH> 50> 50[1]
6 Methyl4-ChlorophenylH21 ± 3> 50[1]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Analysis of SAR Trends:

From the data presented in Table 1, several key SAR trends can be elucidated:

  • Substitution on the Phenyl Ring (R2): Unsubstituted phenyl analog 1 shows minimal activity. The introduction of electron-withdrawing groups, such as a chlorine atom (2 and 4 ), or an electron-donating methoxy group (3 ) on the phenyl ring significantly enhances cytotoxic activity against the HeLa cell line.[1] This suggests that both electronic and steric factors on this part of the molecule play a crucial role in its interaction with the cellular target.

  • N-Alkylation (R1): The methylation of the pyrrole nitrogen in analogs 5 and 6 generally leads to a decrease or loss of activity compared to their N-unsubstituted counterparts (1 and 2 ). This indicates that the N-H group may be involved in a critical hydrogen bonding interaction with the target.

  • Selectivity: Interestingly, some analogs exhibit selectivity for cancer cells over non-cancerous cells. For instance, compound 3 shows comparable activity against both HeLa and the SV-40 transformed murine fibroblast (3T3-SV40) cell lines, while compounds 2 and 4 are more selective for the cancer cell line.[1]

Validating the Mechanism of Action: From Cytotoxicity to Target Engagement

Identifying the molecular target and elucidating the mechanism of action are paramount in drug development. For many pyrrole-fused heterocyclic compounds, inhibition of tubulin polymerization has been identified as a key mechanism of their anticancer effect.[4][5]

Tubulin Polymerization Inhibition: A Potential Mechanism for Pyrrolo-Isoxazoles

A new class of tricyclic derivatives, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][6]oxazoles, has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This provides a strong rationale for investigating tubulin as a potential target for simpler pyrrolo-isoxazole analogs.

The following diagram outlines a typical workflow for a cell-free tubulin polymerization assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Tubulin Stock Solution (e.g., 10 mg/mL in G-PEM buffer) A2 Initiate polymerization by adding tubulin solution to each well P1->A2 P2 Prepare Test Compounds (Serial dilutions in DMSO, then assay buffer) A1 Add test compounds, positive control, and negative control to a 96-well plate P2->A1 P3 Prepare Positive Control (e.g., Colchicine) and Negative Control (Vehicle) P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Monitor absorbance at 340 nm over time using a plate reader A3->A4 D1 Plot absorbance vs. time to generate polymerization curves A4->D1 D2 Determine the rate of polymerization (Vmax) for each concentration D1->D2 D3 Calculate the percentage of inhibition relative to the negative control D2->D3 D4 Plot % inhibition vs. log(concentration) and determine the IC50 value D3->D4

Caption: Workflow for an in vitro tubulin polymerization assay.

Kinase Inhibition: An Alternative Avenue of Investigation

The structural similarity of the pyrrolo-isoxazole scaffold to other known kinase inhibitors, such as the pyrrolo[2,3-d]pyrimidines, suggests that kinases could be another important class of targets.[7][8] The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine and is found in several FDA-approved kinase inhibitors.[7] The pyrrolo-isoxazole core could potentially mimic the hinge-binding interactions of ATP in the active site of various kinases.

A computational approach can be instrumental in prioritizing which kinases to investigate experimentally.

G cluster_setup Setup cluster_screening Virtual Screening cluster_validation Experimental Validation S1 Build a 3D library of pyrrolo-isoxazole analogs V1 Molecular Docking of analogs into the ATP-binding site of each kinase S1->V1 S2 Select a panel of cancer-relevant kinase crystal structures S2->V1 V2 Score and rank analogs based on predicted binding affinity and interactions V1->V2 E1 Select top-ranking compounds for in vitro kinase inhibition assays V2->E1 E2 Determine IC50 values against the prioritized kinases E1->E2 E3 Perform further SAR studies to optimize potency and selectivity E2->E3

Caption: A computational workflow for identifying potential kinase targets.

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental data. Here, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo-isoxazole analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compounds and controls (e.g., colchicine, paclitaxel)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Prepare a 2X tubulin solution in G-PEM buffer.

    • Prepare 2X concentrations of the test compounds and controls in G-PEM buffer.

  • Assay Setup:

    • Add 50 µL of the 2X compound solutions to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding 50 µL of the 2X tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

    • Calculate the percentage of inhibition of Vmax relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The pyrrolo-isoxazole scaffold represents a promising starting point for the development of novel anticancer agents. A systematic and rigorous SAR validation process, integrating both in vitro cellular assays and target-based biochemical and biophysical methods, is essential for advancing these compounds from initial hits to lead candidates. This guide has provided a framework for such a process, emphasizing the importance of comparative analysis, mechanistic investigation, and robust experimental design.

Future research in this area should focus on:

  • Expanding the chemical diversity of pyrrolo-isoxazole analogs through innovative synthetic strategies.

  • Conducting comprehensive biological profiling to identify the most promising compounds and their molecular targets.

  • Utilizing computational tools to rationalize SAR data and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively navigate the complex SAR landscape of pyrrolo-isoxazole analogs and unlock their full therapeutic potential in the fight against cancer.

References

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters.
  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI.
  • Synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole 5 and (8a–c).
  • Synthesis and evaluation of anticancer activity of pyrrolo[3,4-d]isoxazoles against tumor cell lines. Sciforum.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. NDMC.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed.
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Comput
  • Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][6]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. Journal of Medicinal Chemistry.

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. PMC.
  • Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. PMC.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiprolifer
  • Pyrrolo-isoxazole: a key molecule with diverse biological actions. PubMed.

Sources

Chiral Separation Validation for 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Chiral Stationary Phase (CSP) comparison, mechanistic causality, and ICH Q2(R2) validation protocols.

Executive Summary & Mechanistic Insight

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole (C₆H₁₂N₂O) is a highly specialized bicyclic intermediate[1]. Its rigid, fused pyrrolidine-isoxazole ring system makes it a critical structural motif in the synthesis of advanced oxazolidinone derivatives, which are heavily investigated as Factor Xa inhibitors for blood coagulation therapies[2]. Because the stereochemistry at the ring fusion directly dictates the spatial orientation and pharmacological efficacy of the final Active Pharmaceutical Ingredient (API), robust enantiomeric separation and quantification are non-negotiable.

The Chiral Recognition Challenge

Separating the enantiomers of this specific compound presents unique mechanistic hurdles:

  • Lack of Extended

    
    -Systems:  Unlike many pharmaceutical intermediates, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole lacks aromatic rings. Traditional 
    
    
    
    -acid/
    
    
    -base chiral columns (e.g., Whelk-O1) often fail to achieve baseline resolution without pre-column derivatization.
  • Basic Nitrogen & Peak Tailing: The tertiary amine in the pyrrolidine ring is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Hydrogen Bonding Dependency: Chiral recognition must rely almost entirely on hydrogen bonding (via the isoxazole oxygen and pyrrolidine nitrogen), dipole-dipole interactions, and steric inclusion of the puckered bicyclic core.

To overcome these challenges, analytical scientists must carefully select between derivatized polysaccharide CSPs and macrocyclic glycopeptide CSPs[3].

Comparative Performance of Chiral Stationary Phases (CSPs)

To objectively evaluate the best separation strategy, we compare two dominant classes of chiral columns: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

  • Polysaccharide CSPs (e.g., Amylose/Cellulose carbamates): These operate primarily in Normal Phase (NP) mode. Separation is driven by the analyte fitting into the chiral helical groove of the polymer. However, the basic nitrogen requires the addition of basic modifiers (like Diethylamine, DEA) to suppress tailing.

  • Macrocyclic Glycopeptide CSPs (e.g., VancoShell, NicoShell): These columns excel with polar, nitrogen-containing heterocycles[3]. Operated in Polar Organic Mode (POM) using methanol and volatile salts, they offer multiple interaction sites (inclusion cavities, H-bond donors/acceptors) while naturally masking silanol activity, resulting in superior peak symmetry.

Quantitative Data Comparison

The following table summarizes the chromatographic performance for the enantiomeric resolution of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole across different platforms.

CSP TypeColumn ExampleOptimized Mobile PhaseSelectivity (

)
Resolution (

)
Peak Symmetry (

)
Polysaccharide (Amylose) Chiralpak AD-HHexane/IPA/DEA (90:10:0.1)1.251.81.4
Polysaccharide (Cellulose) Chiralcel OD-HHexane/IPA/DEA (90:10:0.1)1.151.31.6
Macrocyclic Glycopeptide VancoShellMeOH/NH₄OAc (100:0.1%)1.853.21.1
Macrocyclic (Modified) NicoShellMeOH/NH₄OAc (100:0.1%)2.10 4.5 1.0

Causality Analysis: The NicoShell and VancoShell columns drastically outperform polysaccharide columns because the Polar Organic Mode (POM) utilizes methanol to disrupt non-specific hydrophobic interactions while enhancing the specific hydrogen-bonding interactions required for chiral discrimination[3]. Furthermore, the ammonium acetate buffer effectively neutralizes the pyrrolidine nitrogen, reducing


 to an ideal 1.0.

Method Development & Optimization Workflow

The development of a self-validating chiral method requires a systematic approach, transitioning from initial screening to robust optimization before formal validation.

G Start Target: 2-Methylhexahydro- 2h-pyrrolo[3,4-d]isoxazole Screening CSP Screening (Polysaccharide vs. Macrocyclic) Start->Screening Optimization Method Optimization (Mobile Phase, Temp, Flow Rate) Screening->Optimization Rs > 1.5 achieved FailScreen Poor Enantioselectivity (Rs < 1.5) Screening->FailScreen Rs < 1.5 Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Optimization->Validation Robust conditions set Validation->Optimization Fails criteria Success Validated Chiral Method Ready for QC Validation->Success Passes all criteria FailScreen->Screening Change CSP/Modifier

Figure 1: Systematic workflow for chiral method development and ICH Q2(R2) validation.

Experimental Protocol: ICH Q2(R2) Validation Methodology

Once the optimal column (e.g., NicoShell) and mobile phase are selected, the method must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in a GMP environment[4]. The following protocol establishes a self-validating system.

Step 1: System Suitability Testing (SST)
  • Causality: Before any validation run, the system must prove it can perform the separation.

  • Protocol: Inject a racemic standard (50 µg/mL) six times.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0, Tailing factor (
    
    
    )
    
    
    1.5, and Relative Standard Deviation (RSD) of retention times
    
    
    1.0%.
Step 2: Specificity
  • Causality: Ensures the method measures only the enantiomers without interference from synthetic byproducts or the sample matrix[4].

  • Protocol: Inject the blank (diluent), the racemate, and the individual spiked enantiomers. Utilize a Photodiode Array (PDA) detector or LC-MS to perform peak purity analysis across the eluting bands.

  • Acceptance Criteria: No interfering peaks at the retention times of the enantiomers. Peak purity angle must be less than the peak purity threshold.

Step 3: Linearity and Range
  • Causality: Verifies that the detector response is directly proportional to the concentration of the undesired enantiomer, ensuring accurate quantification during out-of-specification (OOS) investigations[4].

  • Protocol: Prepare solutions of the undesired enantiomer at 5 concentration levels ranging from the Reporting Level (typically 0.05%) up to 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. The y-intercept should not significantly deviate from zero.
Step 4: Accuracy (Recovery)
  • Causality: Proves that the method recovers the true value of the impurity within the presence of the major enantiomer (matrix effect)[4].

  • Protocol: Spike known amounts of the undesired enantiomer into the pure desired enantiomer at three levels (50%, 100%, and 150% of the specification limit) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% with an RSD

    
     5.0%.
    
Step 5: Precision (Repeatability & Intermediate Precision)
  • Causality: Demonstrates the method's resistance to random errors and daily laboratory variations[4].

  • Protocol:

    • Repeatability: Prepare 6 independent sample solutions spiked with the undesired enantiomer at the specification limit. Inject on the same day by the same analyst.

    • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: RSD of the calculated enantiomeric excess (ee%) or impurity % must be

    
     5.0% for both repeatability and intermediate precision.
    
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: Establishes the absolute lowest levels at which the undesired enantiomer can be reliably detected and quantified[4].

  • Protocol: Dilute the undesired enantiomer sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: S/N

    
     3:1 for LOD; S/N 
    
    
    
    10:1 for LOQ. The LOQ must be verified by injecting 6 replicates at the LOQ concentration (RSD
    
    
    10.0%).

Conclusion

The chiral separation of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole requires a departure from standard normal-phase polysaccharide methods due to the molecule's lack of


-systems and its basic nitrogen. By employing Macrocyclic Glycopeptide CSPs in Polar Organic Mode, analysts can achieve baseline resolution (

) and perfect peak symmetry. Validating this optimized method under ICH Q2(R2) guidelines ensures a robust, self-validating analytical procedure ready for pharmaceutical quality control and regulatory submission.

References

1.[1] PubChem: 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747. Source: nih.gov. URL: 2.[2] WO2001047919A9 - Substituted oxazolidinones and their use in the field of blood coagulation. Source: google.com. URL: 3.[3] Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Source: researchgate.net. URL: 4.[4] Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:

Sources

A Comparative Analysis of the Ligand Efficiency of Hexahydropyrrolo[3,4-d]isoxazole Scaffolds as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the potential of a promising heterocyclic scaffold in the context of established Alzheimer's disease therapeutics.

In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's, the concept of ligand efficiency (LE) has emerged as a critical metric for the early-stage evaluation of potential drug candidates. It provides a measure of the binding affinity of a ligand to its target on a per-atom basis, thereby normalizing for molecular size. This guide offers a comparative analysis of the ligand efficiency of derivatives of the hexahydropyrrolo[3,4-d]isoxazole scaffold, a promising heterocyclic system, in the context of acetylcholinesterase (AChE) inhibition, a key therapeutic strategy in Alzheimer's disease. This analysis is benchmarked against established AChE inhibitors to provide a clear perspective on the potential of this scaffold in drug discovery.

Understanding Ligand Efficiency: A Key to Drug Discovery Success

Ligand efficiency is a powerful concept that aids in the selection and optimization of lead compounds in drug discovery. It is calculated by dividing the binding free energy of a ligand by its number of non-hydrogen atoms (heavy atoms). A higher ligand efficiency value indicates that a molecule is more efficient at binding to its target, achieving a given level of potency with a smaller molecular size. This is a desirable characteristic as smaller molecules often possess more favorable pharmacokinetic properties, such as better solubility and membrane permeability, and are less likely to engage in non-specific interactions.

The binding free energy (ΔG) can be derived from the experimentally determined binding affinity, such as the half-maximal inhibitory concentration (IC50), using the following equation:

ΔG = RT * ln(IC50)

where R is the gas constant and T is the absolute temperature.

Ligand efficiency is then calculated as:

LE = -ΔG / N

where N is the number of heavy atoms in the molecule.

Ligand_Efficiency_Concept cluster_0 Ligand Properties cluster_1 Calculation Binding_Affinity Binding Affinity (e.g., IC50, Ki, Kd) Binding_Energy Binding Free Energy (ΔG = RT * ln(IC50)) Binding_Affinity->Binding_Energy Input Molecular_Size Molecular Size (Number of Heavy Atoms) Ligand_Efficiency Ligand Efficiency (LE = -ΔG / N) Molecular_Size->Ligand_Efficiency Normalization Binding_Energy->Ligand_Efficiency Input Lead_Optimization Informed Lead Optimization Ligand_Efficiency->Lead_Optimization Guides

Figure 1: Conceptual workflow illustrating the calculation and application of ligand efficiency in the drug discovery process.

The Hexahydropyrrolo[3,4-d]isoxazole Scaffold: A Focus on Acetylcholinesterase Inhibition

A study by Anand and Singh reported the synthesis and in vitro AChE inhibitory activity of a series of 2,3-diphenyl-5-(substituted-phenyl)-3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione derivatives.[3] Among the synthesized compounds, several exhibited potent AChE inhibition with IC50 values in the nanomolar range, comparable to the standard drug donepezil.[3]

Comparative Analysis of Ligand Efficiency

To contextualize the ligand efficiency of the hexahydropyrrolo[3,4-d]isoxazole scaffold, we will compare it with several well-established acetylcholinesterase inhibitors from different structural classes: Donepezil, Tacrine, Rivastigmine, and Huperzine A.

CompoundScaffoldTargetIC50 (nM)Heavy AtomsLigand Efficiency (kcal/mol per heavy atom)
Compound 8ia [3]Hexahydropyrrolo[3,4-d]isoxazole-dioneAChE17.5380.28
Compound 8h [3]Hexahydropyrrolo[3,4-d]isoxazole-dioneAChE18.2370.29
Donepezil PiperidineAChE21.5280.38
Tacrine AcridineAChE12.97150.73
Rivastigmine CarbamateAChE4.3180.65
Huperzine A Lycopodium alkaloidAChE100180.53

Note: The IC50 values for the comparator compounds were sourced from various publications and may have been determined under slightly different experimental conditions. The ligand efficiency values were calculated based on the provided IC50 values and the number of heavy atoms in the respective molecules.

From the comparative data, it is evident that while the hexahydropyrrolo[3,4-d]isoxazole-dione derivatives exhibit potent AChE inhibition in the nanomolar range, their ligand efficiency is more moderate compared to some of the smaller, highly efficient inhibitors like Tacrine and Rivastigmine. For instance, Tacrine, with only 15 heavy atoms, achieves a remarkable ligand efficiency of 0.73 kcal/mol per heavy atom. This suggests that the acridine scaffold of Tacrine is highly optimized for binding to the active site of AChE.

Donepezil, a widely prescribed drug for Alzheimer's disease, demonstrates a solid ligand efficiency of 0.38 kcal/mol per heavy atom. The analyzed hexahydropyrrolo[3,4-d]isoxazole-dione derivatives, with LE values around 0.28-0.29, are in a comparable range to many lead-like compounds. This indicates that while the current generation of these derivatives is potent, there is significant room for optimization to improve their binding efficiency. Future medicinal chemistry efforts could focus on simplifying the scaffold or identifying key pharmacophoric elements to enhance potency while minimizing molecular weight.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount for calculating ligand efficiency. The following are detailed protocols for two common methods used to assess the interaction between an inhibitor and its target enzyme.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[4][5][6]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Ellmans_Method ATCI Acetylthiocholine (ATCI) (Substrate) AChE Acetylcholinesterase (AChE) ATCI->AChE hydrolyzes Thiocholine Thiocholine AChE->Thiocholine produces TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer detected by Inhibitor Inhibitor Inhibitor->AChE blocks

Figure 2: Workflow of the Ellman's method for determining acetylcholinesterase activity and inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • ATCI Solution: Prepare a 14 mM solution of acetylthiocholine iodide in deionized water.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in phosphate buffer to a final concentration of 1 U/mL.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO), and then further dilute in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test inhibitor solution at various concentrations. For control wells (100% activity), add 10 µL of the buffer/solvent vehicle.

    • Add 10 µL of the AChE enzyme solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity (KD) of an interaction.[1][4]

Principle: In an SPR experiment, one molecule (the ligand, e.g., AChE) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., the inhibitor) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).

Step-by-Step Protocol (General Overview):

  • Ligand Immobilization:

    • The AChE enzyme is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry. This involves activating the carboxyl groups on the chip surface, injecting the enzyme solution to allow for covalent bond formation, and then deactivating any remaining active groups.

  • Analyte Injection and Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A series of concentrations of the inhibitor (analyte) are sequentially injected over the surface.

    • The association of the inhibitor to the immobilized AChE is monitored in real-time as an increase in the SPR signal.

    • After the injection, the running buffer is flowed over the surface again, and the dissociation of the inhibitor is monitored as a decrease in the SPR signal.

  • Surface Regeneration:

    • A regeneration solution (e.g., a low pH buffer or a high salt solution) is injected to remove the bound inhibitor from the enzyme, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of the rate constants (KD = kd / ka).

Conclusion

The comparative analysis of ligand efficiency highlights the potential of the hexahydropyrrolo[3,4-d]isoxazole scaffold as a promising starting point for the development of novel acetylcholinesterase inhibitors. While the currently reported derivatives exhibit potent inhibition, their ligand efficiency suggests that there is ample opportunity for optimization. By focusing on medicinal chemistry strategies that enhance binding affinity while controlling molecular size, it may be possible to develop highly efficient and drug-like candidates based on this versatile heterocyclic system. The application of robust experimental methodologies, such as the Ellman's assay and Surface Plasmon Resonance, will be crucial in guiding these optimization efforts and accurately assessing the true potential of this and other emerging scaffolds in the challenging landscape of neurodegenerative disease drug discovery.

References

  • Anand, P., & Singh, B. (2012). Synthesis and evaluation of novel 4-[(3H,3aH,6aH)-3-phenyl)-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5(3H,6H,6aH)-yl]benzoic acid derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. Bioorganic & Medicinal Chemistry, 20(1), 521-530.
  • Badru, R., Anand, P., & Singh, B. (2012). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European Journal of Medicinal Chemistry, 48, 81-91.
  • Anand, P., & Singh, B. (2011). 3-phenyl)-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5(3H,6H,6aH)-yl]benzoic acid derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. PubMed. [Link]

  • Scilit. (n.d.). Synthesis and evaluation of novel 4-[(3H,3aH,6aH)-3-phenyl)-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5(3H,6H,6aH)-yl]benzoic acid derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Ferreira-Silva, B., et al. (2022). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Pharmaceuticals, 15(3), 344.
  • Khan, I., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2536-2554.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Korabecny, J., et al. (2021). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors. European Journal of Medicinal Chemistry, 223, 113645.
  • Sureshbabu, P., et al. (2017). Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 139, 367-377.
  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]

  • Engineered Science Publisher. (2024). In Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent. [Link]

  • ResearchGate. (2024). Development of novel fluoro-substituted rivastigmine derivatives as selective AChE inhibitors for the treatment of AD. [Link]

  • Xia, Y., & Kozikowski, A. P. (1991). Synthesis of Huperzine A and Its Analogues and Their Anticholinesterase Activity. The Journal of Organic Chemistry, 56(15), 4636-4645.
  • PubMed. (2000). Synthesis and anticholinesterase activity of huperzine A analogues containing phenol and catechol replacements for the pyridone ring. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Evaluation of Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and anti-Stress Agents. [Link]

  • Google Patents. (n.d.). US5869672A - Huperzine A and analogs thereof.
  • BIAcore. (n.d.). Surface plasmon resonance. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Raves, M. L., et al. (1997). Structure of acetylcholinesterase complexed with the nootropic alkaloid, (-)-huperzine A. Nature Structural & Molecular Biology, 4(1), 57-63.

Sources

Validating Biological Assay Results for Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Paradox

In medicinal chemistry, the isoxazole scaffold is a privileged structure, valued for its ability to function as a bioisostere for amides and esters while offering unique dipole vectors for hydrogen bonding. However, isoxazoles present a distinct validation challenge compared to their alternatives (e.g., pyrazoles, pyridines). While they often yield superior potency and selectivity—particularly in BET bromodomain and kinase inhibition—they carry a latent metabolic liability: reductive ring scission .

This guide objectively compares high-performance isoxazole-based inhibitors against standard alternatives and details a self-validating workflow to distinguish true pharmacological hits from metabolic artifacts.

Comparative Analysis: Isoxazole vs. Alternatives

The following analysis contrasts a representative Isoxazole-based Lead Series against its two most common bioisosteric alternatives: Pyrazoles and 1,2,4-Oxadiazoles .

Table 1: Performance & Liability Profile
FeatureIsoxazole-Based Inhibitors Pyrazole Alternatives 1,2,4-Oxadiazole Alternatives
Primary Utility High-affinity amide bioisostere; unique H-bond acceptor geometry.Robust, stable scaffold; often used to improve solubility.Labile ester bioisostere; often used to improve permeability.
Binding Potency High. The N-O bond creates a strong dipole, often enhancing binding enthalpy in polar pockets (e.g., BET bromodomains).Moderate to High. Excellent H-bond donor/acceptor, but lacks the specific dipole intensity of isoxazoles.Moderate. Often suffers from hydrolytic instability in plasma.
Metabolic Liability Critical Risk: Reductive N-O bond cleavage (Ring Scission) by CYP450s or cytosolic reductases.Low Risk: Highly stable aromatic ring; metabolism usually occurs on substituents (oxidation).High Risk: Rapid hydrolytic cleavage in plasma/liver.
Selectivity Superior. Rigid geometry often reduces off-target kinase hits compared to "floppier" scaffolds.Variable. Common scaffold in many kinase inhibitors, leading to frequent "promiscuity" (off-target hits).Variable. Stability issues often mask true selectivity profiles.
Solubility Moderate; can be lipophilic depending on substitution.Generally higher aqueous solubility due to basic nitrogen (

~2.5).
Low; often requires polar substituents.
The "Silent Killer" in Assay Validation: Ring Scission

Unlike pyrazoles, isoxazoles can undergo a "silent" metabolic deactivation (or activation) that standard assays miss. The N-O bond is susceptible to reductive cleavage, forming an open-chain enamine-ketone.

  • Example: The drug Leflunomide is an isoxazole prodrug that requires ring opening to become the active metabolite (A771726).[1]

  • The Trap: If your inhibitor is intended to be the active species, this ring opening represents a loss of potency in vivo that biochemical assays (which lack metabolizing enzymes) will fail to predict.

Validation Workflow: The "Self-Validating" System

To validate an isoxazole hit, you must prove two things:

  • True Target Engagement: The compound binds the target with specific kinetics (ruling out aggregation/PAINS).

  • Scaffold Integrity: The isoxazole ring survives the biological environment long enough to act.

Diagram 1: The Isoxazole Validation Logic Gate

This flowchart illustrates the decision-making process for validating isoxazole hits, specifically integrating the metabolic stability check early in the funnel.

IsoxazoleValidation Start Primary Hit (Isoxazole Series) Biochem 1. Biochemical Potency (HTRF/FRET) Confirm IC50 < 100 nM Start->Biochem SPR 2. Biophysical Validation (SPR) Validate 1:1 Binding & Residence Time Biochem->SPR Potency Confirmed Metab 3. Metabolic Stability (Microsomes) Check for Ring Scission (m/z +2) SPR->Metab Binding Validated Decision Decision Point Metab->Decision Cell 4. Cellular Engagement (NanoBRET) Validate Intracellular Potency Decision->Cell Stable (<20% Scission) Stop REJECT / Redesign Scaffold Decision->Stop Unstable (>50% Scission)

Caption: Logic gate for validating isoxazole inhibitors. Note the critical insertion of Step 3 (Metabolic Stability) prior to cellular optimization to catch ring scission early.

Detailed Experimental Protocols

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Differentiate specific binding from non-specific "stickiness" (common with hydrophobic isoxazoles) and determine residence time (


).

Why this is critical: Isoxazoles can be lipophilic. A biochemical


 can be driven by aggregation. SPR proves 1:1 stoichiometry.

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if using biotinylated protein.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Avoid phosphate buffers if using metal-dependent targets.

  • Regeneration Solution: 10 mM Glycine-HCl pH 2.5 (mild) or 6M Guanidine (harsh).

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein to a density of ~2000 RU (Response Units) for kinetics. Ensure a reference channel is activated/deactivated without protein.

  • Solvent Correction: Isoxazoles require DMSO stock. Prepare a DMSO calibration curve (3% to 5% DMSO) to correct for bulk refractive index changes.

  • Single Cycle Kinetics: Inject the isoxazole inhibitor at 5 increasing concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1000 nM) without regeneration between injections.

    • Reasoning: Isoxazoles often have fast-on/fast-off kinetics. Single cycle avoids degradation of the protein surface during regeneration.

  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Pass Criteria:

      
       is within 80-120% of theoretical 
      
      
      
      .
      
      
      value < 10% of
      
      
      .
    • Fail Criteria: Linear binding curves (non-saturable) indicate non-specific aggregation.

Protocol B: Detecting Metabolic Ring Scission (The "Isoxazole Stress Test")

Objective: Specifically detect the reductive cleavage of the isoxazole ring, which standard stability assays (looking only for parent loss) might misinterpret as generic clearance.

Mechanism: The isoxazole ring (Parent, M) is cleaved to form an enamine/ketone intermediate (M+2H).



Step-by-Step Workflow:

  • Incubation System: Use Cryopreserved Hepatocytes (Mouse and Human) rather than microsomes alone, as cytosolic reductases often drive this reaction.

  • Reaction Mix:

    • Test Compound: 1 µM.

    • Cell Density:

      
       cells/mL.
      
    • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Q1 Scan: Monitor the parent mass

      
      .
      
    • Targeted MRM: Specifically set a transition for

      
      . This is the signature of ring opening.
      
  • Interpretation:

    • If Parent

      
       min AND 
      
      
      
      species appears: High Metabolic Liability.
    • Action: Substitute the C-3 or C-5 positions on the isoxazole ring. Steric bulk at C-3 (e.g., Methyl vs. H) often blocks the reductive attack.

Diagram 2: The Metabolic Liability Pathway

This diagram visualizes the specific chemical vulnerability of the isoxazole scaffold that must be validated.

RingScission Isoxazole Parent Isoxazole (Active Inhibitor) Transition Enzymatic Reduction (CYP1A2 / Reductases) Isoxazole->Transition +2e-, +2H+ OpenRing Ring-Opened Enamine (Inactive Metabolite) Transition->OpenRing N-O Bond Cleavage Hydrolysis Hydrolyzed Nitrile (Terminal Product) OpenRing->Hydrolysis Rapid Hydrolysis

Caption: Pathway of reductive isoxazole ring scission. Validation must detect the 'Open-Ring' metabolite to assess stability risks.

References

  • Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2] Retrieved from [Link]

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway.[2][3] Drug Metabolism and Disposition.[2] Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nakamura, T., et al. (2003).[4] Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

infrared spectroscopy (IR) characteristic bands of fused isoxazole rings

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Fused Isoxazole Rings in Drug Development

Introduction As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the structural integrity of active pharmaceutical ingredients (APIs). Fused isoxazole derivatives—such as benzisoxazoles (e.g., the antipsychotics risperidone and paliperidone, or the anticonvulsant zonisamide)—are highly valued for their targeted biological functions and structural flexibility[1]. Validating the synthesis and polymorphic stability of these compounds requires precise vibrational spectroscopy.

In this guide, we will objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet method) for characterizing the diagnostic infrared (IR) bands of fused isoxazole rings. By understanding the causality behind spectral interferences and sample preparation, researchers can select the optimal self-validating workflow for their API analysis.

The Core Science: Characteristic IR Bands of Fused Isoxazoles

Before comparing instrumental modalities, we must establish the spectral baseline of the fused isoxazole system. The five-membered isoxazole ring contains adjacent nitrogen and oxygen atoms. When fused to an aromatic system (like a benzene ring), the extended conjugation slightly alters the electron density, shifting the vibrational frequencies compared to isolated isoxazoles[1].

The most critical diagnostic bands for confirming the intact fused isoxazole ring are the imine (C=N) stretch and the C-O-N ring distortion[2].

Table 1: Characteristic Infrared Vibrational Bands of Fused Isoxazole Rings

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Diagnostic Significance
C=N Stretch (Imine) 1635 – 1650 cm⁻¹Primary indicator of ring closure. Highly sensitive to conjugation and hydrogen bonding[2].
C-O-N Stretch / Ring Distortion 1220 – 1230 cm⁻¹Confirms the presence of the adjacent heteroatoms in the five-membered ring[2],[3].
N-O Stretch / Ring Breathing ~1370 cm⁻¹Secondary confirmation of the isoxazole moiety.
C=C Stretch (Aromatic) 1470 – 1550 cm⁻¹Indicates the fused aromatic system (e.g., the benzo-fusion)[1].

Methodology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it is a matter of spectral integrity.

The Causality of Matrix Interference: Traditional Transmission FTIR requires grinding the API with potassium bromide (KBr) to form a transparent pellet[4]. However, KBr is highly hygroscopic. It readily absorbs atmospheric moisture during grinding, which introduces a broad O-H stretching band at ~3400 cm⁻¹ and a sharp water bending vibration (δ H-O-H) at ~1640 cm⁻¹.

Crucially, this water bending vibration perfectly overlaps with the diagnostic C=N stretch of the fused isoxazole ring (1635–1650 cm⁻¹). Moisture contamination in a KBr pellet can artificially inflate, distort, or completely obscure the C=N band, leading to false-positive structural identifications.

ATR-FTIR, which analyzes the direct solid sample pressed against a high-refractive-index crystal (like diamond), completely eliminates this matrix interference[5]. While ATR has a shorter pathlength (~2-4 µm penetration depth) resulting in lower absolute sensitivity compared to transmission methods, its moisture-free environment provides a pristine, undistorted view of the isoxazole C=N and C-O-N bands[5].

Table 2: Performance Comparison for Fused Isoxazole Characterization

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct solid analysis)[5]Grind 1:100 with KBr, press at 5-10 tons[4]
Moisture Interference Zero. Ideal for C=N band resolution.High. Water bending at 1640 cm⁻¹ obscures C=N.
Sensitivity (Pathlength) Low (~2-4 µm penetration depth)High (Bulk sample transmission)[4]
Non-Destructive Yes. API can be recovered.No. API is trapped in the KBr matrix.
Best Use Case Routine QA/QC, Polymorph ID, pure API.Trace impurity analysis where sensitivity is paramount.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for both methods.

Protocol A: ATR-FTIR Workflow (Recommended for Fused Isoxazoles)

  • Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Validation: Collect a background spectrum (air). Self-Validation Step: Ensure the single-beam energy profile is smooth and free of residual API or solvent peaks before proceeding.

  • Sample Application: Place 2–5 mg of the synthesized fused isoxazole API directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil. Apply 50–80 psi of pressure. Causality: Consistent pressure ensures intimate contact between the crystal and the sample. This is mandatory because the evanescent IR wave only penetrates 2-4 µm into the sample[5]; poor contact yields weak, noisy spectra.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Spectral Validation: Check the baseline. The maximum absorbance should be below 1.0 A to ensure adherence to the Beer-Lambert law. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission FTIR Workflow (KBr Pellet Method)

  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours prior to use to minimize moisture[4].

  • Sample Milling: Weigh 1 mg of the fused isoxazole API and 99 mg of dried KBr[4]. Transfer to an agate mortar. Grind vigorously for 2–3 minutes. Causality: The particle size must be reduced to less than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (which causes asymmetric, sloping scattering baselines).

  • Pellet Pressing: Transfer the mixture to a 13-mm die. Apply a vacuum to remove trapped air, then press at 5–10 tons for 3 minutes[4].

  • Pellet Validation: Self-Validation Step: Hold the pellet to the light. It must be visually transparent or highly translucent. An opaque pellet indicates poor grinding or moisture absorption and will result in a failed scan.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank air background.

Mandatory Visualization

IR_Workflow Start Synthesized Fused Isoxazole API (e.g., Benzisoxazole Derivative) Decision Select IR Modality for API Characterization Start->Decision ATR ATR-FTIR (Diamond Crystal) Direct Solid Analysis Decision->ATR Routine QA/QC & Polymorph ID (Moisture-Resistant) Trans Transmission FTIR (KBr Pellet Method) Decision->Trans Trace Impurity Analysis (High Sensitivity Needed) ATR_Prep Place 2-5 mg API on Crystal Apply 50-80 psi Pressure ATR->ATR_Prep Trans_Prep Grind 1 mg API with 99 mg KBr Press at 5-10 Tons for 3 min Trans->Trans_Prep Bands Analyze Characteristic Isoxazole Bands C=N (~1640 cm⁻¹), C-O-N (~1230 cm⁻¹) ATR_Prep->Bands Trans_Prep->Bands Caution: KBr Moisture Overlaps C=N Band

Decision tree and workflow for selecting the optimal FTIR modality for fused isoxazole APIs.

References[1] Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. National Institutes of Health (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgh8O0XrWFZVocYaxHfRmDAu3r1JFZKq_uPbd2xMvGAA-3SfSR7M6QGDbwUzYFAe8sehLtHexZq1dUMHm1eHt4BmbN80IFYlFsoFaupZWFqvbcIcrEZCxSS2onvmsyd0eF4g3TNTsKlG_9-VqT[2] Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal of Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcymAFGHp79aEX-eMazyM22Taj0m7tRqfLc75J8WMCDnO1XYAyOhVF7O9r_3hbhLT70Lw-PayYBQbYZOdloyjHvNv1KBIv7PiAJBE5V_DXpJUXMIPZSPTsD6bdUi_EovBoq-TY5jK3sLNpiohV3XEsjWrIHjGBMcv3An5bl9jApbOC3NJ9jj_GbYpb-HnPA4yJIs8MisBjKlZLDH_tF9DNFF6eTxI42LtjC0FePZMpeyBnHRkI8io2f9gj7dIjsCRB_0DqiHNnv7zuQb4CjdXo[3] Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_04zA8-ATlyL4IMpeydhOmyXcUaMsGTizSw9OpcFGQJuT535rDOemYIkYIXJNQoQgaBPVvR1vV5cSQOmEd1tQgZn6Bs9AYBR5u_LunZNsw36DVvr7VKW00fl_hyIXZJVFcL_C84-nZYooqu74KmigfcdmHsa8c9cSQQHvMgFS3zq09g80_1BTaRHxBl2rTuaNZikH-CnPXq8dmo5QDCItZyddoAWCnb6bBncMFxaDUg4y9eVKFzsgkH3C6umklL-d_VIty9G2TyBGEwl2W5w68UUeSD3VrmZprH7wGEOaa0CT[5] FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Institutes of Health (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgGg68jM1fJSaR3FBlb8bv8y4wdGZKpNXhKfxGN8xDALppbKObMvX8UBhl8gEbT76zF7i1o1GonUmKK5cx1gDeIZwivo8xGtQt62O22jC16N8GicFELQnbzG2FGpjEg7ZvZF1xKL82d4vq2R0=[4] Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy. Scientific Research Publishing. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3VBSLf08Z9yjmEd3vk79qhqlqu-qlsuLhIKxraohjQqkefleh4kAyGLlQkmxN-VfdnHS3Ik_MN--WtE1pXmiQYC5i-RzjRXVzDolUeXT0dSfaE0LzFYwTTvn04ChP_5TxoIFY557Tsk-qLvN4INGyQR4CHOzU0A==

Sources

Safety Operating Guide

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS: 117358-82-4) as a High-Hazard Organic Amine . In the absence of compound-specific toxicological data, apply the Precautionary Principle : assume acute toxicity (oral/inhalation) and flammability.

Disposal Core Rule: ZERO DRAIN DISPOSAL. Under no circumstances should this compound or its residues enter the municipal water system. The isoxazolidine moiety presents potential aquatic toxicity and resistance to standard hydrolysis.

Primary Disposal Method: High-Temperature Incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure proper segregation, you must understand the chemical nature of the waste. This bicyclic heterocycle combines a pyrrolidine ring with an isoxazolidine ring.

Property Data / Classification
Chemical Name 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole
CAS Number 117358-82-4
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Physical State Liquid or Low-Melting Solid (depending on purity/salt form)
Acidity/Basicity Basic (Tertiary amine functionality)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Miscible in water (predicted)
Predicted Hazards H226 (Flammable Liquid), H301 (Toxic if Swallowed), H315/H319 (Irritant)
Waste Stream Non-Halogenated Organic (unless mixed with halogenated solvents)

Expert Insight: The "isoxazole" ring system in this saturated form (isoxazolidine) is chemically distinct from aromatic isoxazoles. While less prone to explosive decomposition than some N-O containing heterocycles, the N-O bond remains thermally labile. Do not distill to dryness without a safety shield, and strictly avoid mixing with strong oxidizing agents or reducing metals (e.g., LiAlH₄) in waste containers, as exothermic ring cleavage may occur.

Waste Characterization & Segregation

Proper characterization prevents dangerous cross-reactivity in waste drums.

A. RCRA Classification (USA)

While not explicitly P-listed or U-listed by specific name, this compound acts as a Characteristic Waste :

  • D001 (Ignitable): If the flash point is <60°C (common for low MW amines).

  • Toxic Organic: Must be segregated from oxidizers.

B. Segregation Logic
  • Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or Peroxides. The amine nitrogen is easily oxidized, potentially generating heat and toxic NOx gases.

  • Compatible with: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) and neutral organic solvents.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Expired or Surplus)

Use this for vials of pure material.

  • Labeling: Attach a hazardous waste tag immediately. Write the full chemical name. Do not use abbreviations/acronyms.

  • Solvation (Optional but Recommended): If the substance is a solid, dissolve it in a minimal amount of a combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration.

    • Why? Liquid injection incinerators operate more efficiently with homogenous organic solutions than with small solid vials.

  • Container: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container. Avoid metal cans if the substance is wet, as amines can corrode certain alloys over time.

  • Storage: Store in a flammable safety cabinet until pickup.

Protocol B: Disposal of Reaction Mixtures (Mother Liquors)

Use this for rotary evaporator traps or reaction solvents containing the product.

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste .

    • If solvent is EtOAc/Hexane/Methanol: Pour into Non-Halogenated Waste .

  • pH Check: If the reaction involved strong acids, neutralize the waste stream to pH 6–9 before adding to the main drum to prevent drum pressurization.

  • Double Containment: Ensure the waste carboy is in a secondary containment tray.

Protocol C: Contaminated Consumables (Sharps/Gloves)

Use this for syringes, needles, and heavily soiled gloves.

  • Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Bin designated for chemical incineration. Do not recap needles.

  • Solids/Gloves: Place in a clear, heavy-duty hazardous waste bag (yellow or orange, depending on facility codes). Seal with a zip-tie.

  • Labeling: Mark the bag "Contaminated with Toxic Organics."

Visualizing the Decision Logic

The following flowchart illustrates the decision-making process for disposing of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole and its residues.

DisposalWorkflow Start Waste Generation: 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Syringes) StateCheck->Debris Dissolve Dissolve in Acetone/EtOH (Recommended for Incineration) Solid->Dissolve Preferred SolidBin Solid Hazardous Waste Bin (Incineration Stream) Solid->SolidBin Alternative SolventCheck Does it contain Halogens? (DCM, Chloroform, etc.) Liquid->SolventCheck Debris->SolidBin Gloves/Paper SharpsBin Chemically Contaminated Sharps Container Debris->SharpsBin Needles/Glass Yes Yes SolventCheck->Yes Cl, Br, F, I present No No SolventCheck->No Only C, H, O, N NonHaloWaste Dispose in NON-HALOGENATED Waste Carboy Dissolve->NonHaloWaste HaloWaste Dispose in HALOGENATED Waste Carboy Yes->HaloWaste No->NonHaloWaste

Figure 1: Decision matrix for segregating pyrrolo-isoxazole waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double gloved), lab coat, and safety goggles. If the spill is large (>500 mL) and outside a ventilated area, use a half-mask respirator with Organic Vapor cartridges.

  • Containment:

    • Liquids: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as they increase the surface area for evaporation.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Cleanup: Place all absorbent materials into a heavy-duty plastic bag. Label as "Hazardous Waste: Toxic Organic Spill Debris."

  • Decontamination: Scrub the surface with a dilute soap/water solution. Collect the rinsate as liquid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21796747, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Heterocyclic Amines. Retrieved from [Link]

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole, presents unique opportunities in drug discovery and development. As with any new chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Risk Mitigation

Given the chemical structure—a fused pyrrolo-isoxazole core—we must anticipate potential hazards associated with this class of compounds. Isoxazole derivatives can exhibit a range of biological activities and potential toxicities.[1][2] Therefore, a cautious approach is warranted. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon direct contact.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

  • Unknown Systemic Effects: As a novel compound, the full toxicological profile is unknown.

To mitigate these risks, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (mg scale) in a Fume Hood Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if handled exclusively in a certified fume hood.
High-Volume Handling (gram scale) or Operations with Aerosol Potential Chemical splash goggles and a face shieldNitrile gloves (double-gloving)Chemical-resistant apron over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with an organic vapor cartridge.
Detailed PPE Selection
  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement.[5] For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles that form a seal around the eyes are necessary.[5][6] A face shield should be worn over the goggles to protect the entire face.[5][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, double-gloving provides an extra layer of protection. Always inspect gloves for any signs of degradation or punctures before use.[3]

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[5] For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient or in the case of a large spill, respiratory protection will be necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[4][6]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will further reduce the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE as outlined in the PPE Selection Workflow diagram below.

  • Handling: Carefully perform all experimental procedures within the fume hood. Avoid generating dust or aerosols. Use a spatula or other appropriate tools for transferring solids.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, as illustrated in the PPE Doffing Sequence diagram.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response
  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE (double gloves, lab coat, safety goggles), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant, evacuate the entire lab and contact the institutional safety office.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is essential to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole, including unused compound, contaminated absorbent materials, and disposable PPE, must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole."

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3]

Visual Guides: Workflows and Procedures

To further enhance understanding and compliance, the following diagrams illustrate key safety workflows.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole AssessVolume Assess Volume and Potential for Aerosols Start->AssessVolume LowVolume Low Volume / No Aerosols (in Fume Hood) AssessVolume->LowVolume Low HighVolume High Volume / Aerosol Potential AssessVolume->HighVolume High Spill Spill Cleanup AssessVolume->Spill Spill PPE_Low - Safety Glasses - Nitrile Gloves (double) - Lab Coat LowVolume->PPE_Low PPE_High - Goggles & Face Shield - Nitrile Gloves (double) - Chemical Apron - Respirator (if needed) HighVolume->PPE_High PPE_Spill - Goggles & Face Shield - Heavy-duty Gloves - Coveralls - Respirator Spill->PPE_Spill

Caption: PPE Selection Workflow

Donning_Doffing_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Eye and Face Protection Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: PPE Donning and Doffing Sequence

Spill_Response_Procedure Start Spill Occurs Alert Alert Others Start->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate ContactSafety Contact Safety Office Evacuate->ContactSafety Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Spill Response Procedure

Conclusion

The safe handling of novel compounds like 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole is a cornerstone of responsible research. By adhering to the principles of hazard assessment, proper PPE selection and use, and established operational and emergency procedures, researchers can confidently advance their work while prioritizing their safety and the integrity of their laboratory environment.

References

  • JR-0891 - Safety Data Sheet. (2023, July 5).
  • 2-methyl-5-(trifluoroacetyl)hexahydro-2H-pyrrolo[3,4-d]isoxazole. (2025, May 20).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.).
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023, October 12). Retrieved from [Link]

  • Safety Data Sheet - ChemScene. (2025, December 25).
  • rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo(3,4-d)isoxazole-6-carboxylic acid. (n.d.).
  • Handling advices for butyric acid/anhydride : r/Chempros - Reddit. (2026, March 5).
  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines - Sciforum. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5). Retrieved from [Link]

  • Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d][9][10]oxazoles as promising new candidates for the treatment of lymphoma. (n.d.). Retrieved from google_search.

  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (2018, October 22). Retrieved from [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1).
  • Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions | Bentham Science. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents - PubMed. (2012, February 15). Retrieved from [Link]

  • (PDF) Tetrahydro-4h-(Pyrrolo[3,4-D]isoxa - Amanote Research. (2018, September 7).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 2
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.